molecular formula C7H3BrClNO B1442572 5-Bromo-2-chlorobenzo[d]oxazole CAS No. 1030377-54-8

5-Bromo-2-chlorobenzo[d]oxazole

Cat. No.: B1442572
CAS No.: 1030377-54-8
M. Wt: 232.46 g/mol
InChI Key: YAAOMYRRXGGRAZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzo[d]oxazole is a useful research compound. Its molecular formula is C7H3BrClNO and its molecular weight is 232.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-1,3-benzoxazole
Source PubChem
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InChI

InChI=1S/C7H3BrClNO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAOMYRRXGGRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718193
Record name 5-Bromo-2-chloro-1,3-benzoxazole
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Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1030377-54-8
Record name 5-Bromo-2-chlorobenzoxazole
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Record name 5-Bromo-2-chloro-1,3-benzoxazole
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Record name 5-bromo-2-chloro-1,3-benzoxazole
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Foundational & Exploratory

Introduction: The Strategic Importance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-chlorobenzo[d]oxazole

In the landscape of modern medicinal chemistry, certain heterocyclic structures are recognized as "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds.[1][2] The benzoxazole moiety is a prominent member of this class, forming the core of numerous agents with a wide therapeutic spectrum.[3] this compound represents a strategically functionalized derivative of this scaffold. Its unique architecture, featuring two distinct halogen atoms at key positions, provides medicinal chemists with a versatile and highly reactive building block for the synthesis of novel therapeutic agents.[1] The chlorine atom at the 2-position acts as a competent leaving group for nucleophilic substitution, while the bromine at the 5-position offers a handle for cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological activity.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its effective handling, characterization, and deployment in synthetic chemistry. It is important to note that while core structural information is well-defined, much of the publicly available data on its physical properties is derived from computational models due to limited experimental verification in scientific literature.[4]

PropertyValueSource
Molecular Formula C₇H₃BrClNO[4][5]
Molecular Weight 232.46 g/mol [4][5]
CAS Number 1251033-26-7[4]
Boiling Point 302.6 ± 34.0 °CPredicted[4]
Density 1.820 ± 0.06 g/cm³Predicted[4]
pKa -1.40 ± 0.10Predicted[4]
XLogP3 3.8[5]
Hydrogen Bond Acceptors 2[5][6]
Melting Point Not available[4]
Solubility Not available[4]
Appearance Not available[4]

Synthesis and Manufacturing Insights

While a singular, standardized protocol for the synthesis of this compound is not universally cited, its structure suggests logical and well-established synthetic pathways common for 2-substituted benzoxazoles. The most plausible route commences with the cyclization of a substituted o-aminophenol.[4]

Proposed Synthetic Pathway

A common and effective approach involves a multi-step synthesis starting from 2-amino-4-chlorophenol. This precursor is critical, and its purity can significantly impact the final product's yield and impurity profile.[7]

Step 1: Benzoxazole Ring Formation. The synthesis of the benzoxazole core is the foundational step. This is typically achieved through the reaction of 2-amino-4-chlorophenol with a cyanating agent like the highly toxic cyanogen bromide (BrCN).[7][8] This reaction forms the 2-amino-5-chlorobenzoxazole intermediate.

Step 2: Introduction of the 2-Chloro Substituent. A more direct route to 2-chlorobenzoxazoles involves the reaction of the corresponding 2-mercaptobenzoxazole with chlorine gas.[9] This process can be performed without a solvent by adding the 2-mercaptobenzoxazole to a melt of the final 2-chlorobenzoxazole product, leading to excellent yields and high purity.[9]

Step 3: Bromination. The final step would be the electrophilic aromatic substitution to introduce the bromine atom at the C-5 position. However, direct bromination of 5-chlorobenzo[d]oxazole can present challenges with regioselectivity, potentially leading to isomeric byproducts.[7] A more controlled, alternative strategy would be to start with a pre-brominated phenol and carry it through the synthetic sequence.

A generalized workflow for benzoxazole synthesis is illustrated below.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_modification Functionalization cluster_end Final Product A 2-Amino-4-chlorophenol C Cyclization Reaction A->C B Cyclizing Agent (e.g., BrCN, CS₂) B->C D 5-Chlorobenzoxazole Intermediate (e.g., 2-Amino or 2-Thiol) C->D E Halogenation/Substitution at C2 (e.g., Sandmeyer or Chlorination) D->E F Bromination at C5 (Electrophilic Substitution) E->F G This compound F->G

Caption: Generalized Synthetic Workflow for this compound.

Troubleshooting Common Synthetic Issues
  • Low Yield : This can often be traced to the purity of the starting 2-amino-4-chlorophenol or incomplete cyclization.[7] Optimizing reaction time, temperature, and pH during the ring-formation step is crucial.[7]

  • Impurity Profile : The most common impurities are positional isomers, which can arise from impure starting materials or lack of regiocontrol during bromination.[7] Over-bromination can also occur with potent brominating agents.[7] Hydrolysis of the 2-chloro group to the corresponding benzoxazol-2-one is another potential side reaction.[7]

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound is rooted in the distinct reactivity of its two halogen substituents. The 2-chloro group is particularly susceptible to nucleophilic aromatic substitution (SNAr), serving as an excellent leaving group. This allows for the facile introduction of a wide array of functional groups, including amines, thiols, and alkoxides, to build molecular complexity.

This reactivity is the cornerstone of its application as a scaffold in drug discovery. By reacting this compound with various nucleophiles, chemists can generate large libraries of derivatives for biological screening.

Reactivity reagent This compound product 2-Substituted-5-bromobenzoxazole reagent->product SₙAr Reaction nucleophile Nucleophile (Nu-H) e.g., R-SH, R-NH₂, R-OH nucleophile->product hcl HCl

Caption: Key Reactivity of this compound.

Applications in Drug Development

The benzoxazole scaffold is a well-established pharmacophore, and this compound serves as a key intermediate in synthesizing derivatives with significant therapeutic potential.[1][2][3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

A primary application of this compound is in the development of anticancer agents, specifically as a precursor to potent inhibitors of VEGFR-2.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key mediator of this pathway.[1] Inhibition of VEGFR-2 signaling is a clinically validated strategy in oncology.[1]

Derivatives synthesized from the this compound scaffold have demonstrated the ability to effectively inhibit VEGFR-2. For example, the reaction with a thiol-containing molecule can lead to potent inhibitors like 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide, highlighting the therapeutic potential of this chemical class.[1]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Benzoxazole Derivative (from 5-Bromo-2-chlorobenzoxazole) Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 Signaling Pathway by Benzoxazole Derivatives.

Broader Therapeutic Potential

Beyond oncology, the benzoxazole nucleus is integral to compounds with a wide range of biological activities:

  • Antimicrobial Agents : Derivatives have shown efficacy against various bacterial and fungal strains.[2][10]

  • Anti-inflammatory and Analgesic Agents : Certain benzoxazole derivatives exhibit anti-inflammatory and pain-reducing properties.[2]

  • Tyrosinase Inhibitors : 2-Phenylbenzoxazole derivatives have been explored as potential skin-lightening agents through the inhibition of tyrosinase, a key enzyme in melanin production.[11]

Anticipated Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.

  • ¹H NMR : The spectrum would be characterized by signals in the aromatic region (typically 7.0-8.0 ppm). The three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and doublet of doublets, depending on the coupling constants.

  • ¹³C NMR : The spectrum would show seven distinct signals for the seven carbon atoms in the benzoxazole core. The chemical shifts would be characteristic of a substituted aromatic heterocyclic system.

  • Mass Spectrometry (MS) : The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion [M]⁺. This pattern arises from the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing a definitive signature for the compound's elemental composition.

  • Infrared (IR) Spectroscopy : The IR spectrum would likely display characteristic absorption bands for C=N stretching of the oxazole ring and C-H stretching of the aromatic ring. Data from the structurally related 5-Bromo-2-chlorobenzoic acid can provide a reference for C-Halogen and aromatic C-C bond vibrations.[12]

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for this compound, handling precautions should be based on data from structurally similar halogenated aromatic compounds, such as 5-Bromo-2-chlorobenzoic acid and 5-Chlorobenzo[d]oxazole-2-thiol.[13][14][15][16]

  • Hazard Classification : Assumed to be an irritant. May cause skin, eye, and respiratory irritation.[15][16]

  • Precautionary Statements :

    • Prevention : Wash hands thoroughly after handling.[13][14] Wear protective gloves, protective clothing, eye protection, and face protection.[15] Use only outdoors or in a well-ventilated area.[14] Avoid breathing dust, fumes, or vapors.[14]

    • Response :

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13][14]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[13][14]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or physician if you feel unwell.[13][14]

  • Storage : Store in a well-ventilated place.[13] Keep the container tightly closed in a dry, cool environment.[13][14] Store locked up.[15]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][15]

Conclusion

This compound is more than a simple halogenated heterocycle; it is a highly valuable and versatile intermediate for advanced organic synthesis. Its strategic placement of reactive halogen atoms on a privileged benzoxazole scaffold provides a robust platform for the development of novel molecules, particularly in the field of drug discovery. The demonstrated utility in constructing potent VEGFR-2 inhibitors underscores its importance in the ongoing search for targeted anticancer therapies. As synthetic methodologies are refined and the biological activities of its derivatives are further explored, this compound is poised to remain a key building block for the next generation of therapeutic agents.

References

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chlorobenzo[d]oxazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in the landscape of medicinal chemistry.[1] The benzoxazole core is recognized as a "privileged structure" in drug discovery, a recurring motif found in numerous compounds exhibiting a wide array of biological activities.[2][3][4] The strategic placement of a chloro group at the 2-position and a bromo group at the 5-position furnishes a molecule with versatile reactive handles, enabling synthetic chemists to introduce diverse functionalities and construct libraries of novel derivatives.[2][3]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is important to note that while this compound holds significant synthetic promise, experimentally verified data for this specific molecule is limited in publicly accessible literature.[1][5] Consequently, this document synthesizes available predicted data with established knowledge of analogous benzoxazole structures to offer a robust framework for researchers. We will delve into its structural and spectroscopic characteristics, plausible synthetic strategies, and its critical role in the development of targeted therapeutics, particularly as a scaffold for potent enzyme inhibitors.[2]

Molecular Structure and Chemical Identity

The foundational identity of this compound is defined by its unique arrangement of atoms and functional groups. The fusion of a benzene ring with an oxazole ring creates the aromatic benzoxazole core, which is then functionalized with two key halogen atoms that dictate its reactivity and utility.

Caption: Molecular structure of this compound.

Table 1: Chemical Identity

Identifier Value Source(s)
Chemical Name This compound N/A
CAS Number 1251033-26-7 [1][5]
Molecular Formula C₇H₃BrClNO [1][5][6][7]

| Molecular Weight | 232.46 g/mol |[1][5][6][7] |

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. The data for this compound are primarily derived from computational models, providing a valuable baseline for laboratory work.

Table 2: Physicochemical Data

Property Value / Description Source(s)
Appearance Expected to be a solid at room temperature. [8]
Melting Point Data not readily available. [1]
Boiling Point 302.6 ± 34.0 °C (Predicted) [1][5]
Density 1.820 ± 0.06 g/cm³ (Predicted) [1][5]
pKa -1.40 ± 0.10 (Predicted) [1]
Solubility Expected to be soluble in common organic solvents like ethers, ketones, and alcohols. Quantitative data is not widely available. [8][9]

| XLogP3 | 3.8 (Predicted) |[6] |

Spectroscopic Profile for Structural Elucidation

The precise characterization of this compound's molecular structure is essential for confirming its identity and purity after synthesis.[5] While specific experimental spectra are scarce, its expected spectroscopic fingerprint can be inferred from the analysis of analogous structures.

Mass Spectrometry (MS)

In electron impact mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (approximately 231 and 233 due to bromine and chlorine isotopes). The fragmentation of the benzoxazole ring is a key diagnostic feature. A characteristic fragmentation pathway involves the loss of a CO molecule, followed by subsequent cleavages of the heterocyclic ring.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although specific ¹H and ¹³C NMR spectra for this compound are not publicly cataloged, expected chemical shifts can be predicted based on data from similar compounds like 5-bromobenzoxazole.[11][12]

  • ¹H NMR: The three protons on the benzene ring would appear as a complex multiplet system in the aromatic region (typically δ 7.0-8.0 ppm). The electron-withdrawing effects of the halogen atoms and the fused oxazole ring will influence their precise chemical shifts.

  • ¹³C NMR: Distinct signals are expected for each of the seven carbon atoms. The carbon at the 2-position, bonded to both nitrogen and chlorine, would likely be found significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands for benzoxazole derivatives include:[13]

  • C=N stretching: Around 1600-1650 cm⁻¹

  • C-O-C stretching: Around 1200-1250 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric)

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • C-Cl and C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Synthesis, Reactivity, and Structural Validation

Plausible Synthetic Pathway

While a detailed, optimized protocol for this compound is not widely published, a logical synthetic route can be proposed based on established benzoxazole synthesis methods.[1] A common and effective approach is the cyclization of a substituted 2-aminophenol.[14][15] The synthesis would likely start from 2-amino-4-chlorophenol, which can be cyclized and subsequently brominated, or by using a bromo-functionalized reagent during the cyclization step.

cluster_0 Generalized Synthetic Workflow Start 2-Amino-4-chlorophenol (Starting Material) Intermediate 5-Chlorobenzoxazole Intermediate Start->Intermediate Cyclization Step1 Cyclization Reagent (e.g., with Cyanogen Bromide) Product This compound (Final Product) Intermediate->Product Bromination Step2 Electrophilic Bromination (e.g., NBS or Br2) cluster_1 Structural Validation Workflow Synthesis Chemical Synthesis Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Initial Confirmation Xray Single-Crystal X-ray Crystallography Purification->Xray Crystal Growth Structure Confirmed 3D Structure Spectroscopy->Structure Corroboration Xray->Structure Definitive Proof cluster_2 VEGFR-2 Signaling Pathway Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream Phosphorylation Drug Drug Derived from 5-Bromo-2-chlorobenzoxazole Drug->VEGFR2 Blocked Blocked Angiogenesis Angiogenesis & Tumor Growth Downstream->Angiogenesis Promotes Blocked->Downstream Inhibition

References

Navigating the Synthesis and Application of 5-Bromo-2-chlorobenzo[d]oxazole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chlorobenzo[d]oxazole, identified by the CAS number 1030377-54-8, is a halogenated heterocyclic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique electronic and structural characteristics, stemming from the fused benzoxazole core and the strategically positioned bromo and chloro substituents, render it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic pathway, and its potential applications, particularly in the development of novel therapeutics. The content herein is curated to provide both foundational knowledge and actionable insights for professionals engaged in advanced chemical research and drug discovery.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole moiety is a well-established "privileged structure" in drug discovery, consistently appearing in a multitude of biologically active compounds.[1][2] These bicyclic aromatic heterocycles are isosteres of naturally occurring nucleic acid bases, such as adenine and guanine, which allows them to interact effectively with various biopolymers.[3] This fundamental property has led to the development of benzoxazole derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[4] The introduction of halogen atoms, such as bromine and chlorine, onto the benzoxazole scaffold further enhances its utility by providing reactive handles for synthetic diversification and modulating the compound's physicochemical properties. This compound serves as a prime example of such a strategically functionalized building block, offering multiple avenues for chemical elaboration.[5]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development. While extensive experimental data for this compound is not widely available in public literature, its key characteristics can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 1030377-54-8[6][7]
Molecular Formula C₇H₃BrClNO[5]
Molecular Weight 232.46 g/mol [8]
Appearance White to light yellow solid (Predicted)N/A
Purity ≥ 95% (Typical for commercial samples)[5]
Storage Sealed refrigeration is recommended.[5]

Structural Elucidation Workflow:

The definitive confirmation of the structure of this compound relies on a combination of modern spectroscopic techniques. A typical workflow for its structural elucidation is outlined below.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Ion Peak - Isotopic Pattern purification->ms Sample Submission nmr Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C Spectra - Coupling Patterns purification->nmr Sample Submission ir Infrared (IR) Spectroscopy - Functional Group Vibrations purification->ir Sample Submission confirmation Final Structure Confirmation ms->confirmation Data Interpretation nmr->confirmation Data Interpretation ir->confirmation Data Interpretation

Caption: A standard workflow for the synthesis and structural elucidation of a target compound.

Synthesis and Reactivity

Proposed Synthetic Pathway:

A logical synthetic strategy for this compound would likely start from 2-amino-4-bromophenol. The following diagram illustrates a potential two-step synthesis.

start 2-Amino-4-bromophenol intermediate 5-Bromo-2-aminobenzo[d]oxazole start->intermediate Step 1: Cyclization (e.g., with Cyanogen Bromide) product This compound intermediate->product Step 2: Sandmeyer-type Reaction (Diazotization followed by chlorination)

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 5-Bromo-2-aminobenzo[d]oxazole

    • Dissolve 2-amino-4-bromophenol in a suitable solvent, such as aqueous ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of cyanogen bromide (BrCN) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-2-aminobenzo[d]oxazole.

  • Step 2: Synthesis of this compound

    • Suspend 5-Bromo-2-aminobenzo[d]oxazole in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C, to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity Insights:

The reactivity of this compound is primarily dictated by the two halogen substituents. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution, making it a key site for introducing diverse functionalities. The bromo group at the 5-position is less reactive towards nucleophilic attack but is well-suited for participating in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This dual reactivity allows for a stepwise and controlled elaboration of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

While specific studies detailing the biological activity of this compound are emerging, its structural motifs are present in compounds with significant therapeutic potential. Its primary value lies in its role as a versatile building block for constructing more complex molecules.

Potential as a Scaffold for Kinase Inhibitors:

One of the most promising applications of halogenated benzoxazoles is in the synthesis of kinase inhibitors for cancer therapy. For instance, derivatives of the isomeric 2-bromo-5-chlorobenzoxazole have been explored as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[9] The general principle involves using the halogenated benzoxazole as a core to which other pharmacophoric groups are attached.

The following diagram illustrates the potential role of this compound in a generalized workflow for the synthesis and evaluation of kinase inhibitors.

start This compound synthesis Synthetic Diversification (e.g., Suzuki Coupling, Nucleophilic Substitution) start->synthesis library Library of Derivatives synthesis->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A generalized workflow for drug discovery utilizing this compound.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. It is intended for research use only.[10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[6][7]

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual halogenation provides a platform for orthogonal chemical modifications, enabling the construction of diverse molecular libraries. While the body of literature specifically focused on this compound is still growing, the established importance of the benzoxazole scaffold in drug discovery strongly suggests that this compound will continue to be a molecule of interest for researchers developing novel therapeutics and functional materials. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential.

References

A Guide to the Structural Elucidation of 5-Bromo-2-chlorobenzo[d]oxazole: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 5-Bromo-2-chlorobenzo[d]oxazole, a halogenated heterocyclic compound of interest to the pharmaceutical and materials science sectors. As a Senior Application Scientist, this document moves beyond mere procedural outlines to instill a deep, causal understanding of the analytical choices and data interpretation required. We will explore a synergistic workflow employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each step is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require not just data, but actionable intelligence for compound validation.

Introduction: The Imperative for Unambiguous Characterization

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial applications.[1] The specific analogue, this compound, presents a unique substitution pattern that modulates its electronic properties and potential for further synthetic elaboration. Accurate and unambiguous structural confirmation is the bedrock of any research and development program; it ensures reproducibility, validates structure-activity relationships (SAR), and is a non-negotiable component of regulatory submission.

This guide details the logical and empirical process for confirming the molecular structure of this compound, emphasizing the integration of orthogonal analytical techniques to build an irrefutable case.

Foundational Analysis: Mass Spectrometry

The first step in characterizing a newly synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the primary tool for this purpose.

2.1. Expertise & Causality: Why HRMS is More Than Just a Molecular Weight

For this compound (C₇H₃BrClNO), the nominal mass is 231 g/mol . However, the presence of both chlorine and bromine provides a highly characteristic isotopic signature that serves as an internal validation of the elemental composition.

  • Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

  • Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

This combination results in a distinctive molecular ion cluster (M, M+2, M+4) where the M+2 peak has a relative intensity nearly equal to the M peak, and the M+4 peak is also significant. Observing this specific pattern is a powerful confirmation of the presence of one chlorine and one bromine atom.

2.2. Predicted Mass Spectrometry Data

Ionm/z (Calculated)CompositionRelative Intensity
[M]⁺230.9192C₇H₃⁷⁹Br³⁵ClNO~100%
[M+2]⁺232.9172C₇H₃⁸¹Br³⁵ClNO / C₇H₃⁷⁹Br³⁷ClNO~97%
[M+4]⁺234.9149C₇H₃⁸¹Br³⁷ClNO~24%

2.3. Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.

  • Infusion: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in the m/z range of 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Compare the exact mass of the most abundant ion in the molecular cluster to the theoretical value (230.9192 Da for C₇H₃⁷⁹Br³⁵ClNO). Verify that the observed isotopic pattern matches the predicted distribution for a C₇H₃BrClNO formula.

The Core of Elucidation: NMR Spectroscopy

While MS confirms the what (elemental formula), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the how—the precise connectivity of atoms. For this compound, ¹H and ¹³C NMR are essential to confirm the substitution pattern on the aromatic ring.

3.1. Expertise & Causality: Interpreting the Aromatic Region

The structure of this compound features three protons on the benzene ring at positions 4, 6, and 7. Their chemical shifts and coupling patterns are dictated by the electronic effects of the bromine substituent and the fused oxazole ring.

  • H7: This proton is adjacent to the electron-donating nitrogen atom of the oxazole ring and will likely be the most shielded (lowest ppm). It will appear as a doublet, coupled to H6.

  • H6: This proton is ortho to the bromine atom and will be coupled to both H7 and H4, resulting in a doublet of doublets.

  • H4: This proton is adjacent to the oxazole oxygen and ortho to the bromine. It is expected to be the most deshielded (highest ppm) and will appear as a doublet (or a narrow singlet if the meta-coupling to H6 is not resolved).

3.2. Predicted ¹H and ¹³C NMR Data

The following data is predicted based on established chemical shift principles for halogenated benzoxazoles.[2][3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H47.85d~2.01H
H67.50ddJ = 8.5, 2.01H
H77.35dJ = 8.51H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted δ (ppm)Rationale
C2~155Carbon in C=N-O system, attached to Cl
C3a~150Bridgehead carbon adjacent to N
C7a~141Bridgehead carbon adjacent to O
C4~112Aromatic CH
C5~118Carbon bearing Bromine
C6~126Aromatic CH
C7~120Aromatic CH

3.3. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the proton signals and measure the chemical shifts and coupling constants. Compare the observed data with the predicted values to confirm the substitution pattern.

Functional Group Confirmation: Infrared Spectroscopy

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. While it doesn't give detailed connectivity information like NMR, it serves as a rapid and effective confirmatory technique.

4.1. Expected Vibrational Frequencies

For this compound, key expected absorption bands include:

  • ~1630-1580 cm⁻¹: C=N stretching from the oxazole ring.

  • ~1500-1450 cm⁻¹: C=C aromatic ring stretching.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the oxazole ether linkage.

  • ~1100-1000 cm⁻¹: C-H in-plane bending.

  • ~850-750 cm⁻¹: C-H out-of-plane bending, characteristic of the aromatic substitution pattern.

  • ~800-600 cm⁻¹: C-Cl stretching.

  • ~600-500 cm⁻¹: C-Br stretching.

4.2. Experimental Protocol: ATR-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to bring the sample into firm contact with the crystal and collect the sample spectrum.

  • Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption bands and correlate them with the expected functional groups.

The Gold Standard: X-ray Crystallography

While the combination of MS, NMR, and IR provides a very high degree of confidence, single-crystal X-ray crystallography is the only technique that provides an unambiguous, three-dimensional map of the molecule.[4] It serves as the ultimate arbiter of structure.

5.1. The Power of Crystallography for Oxazoles

X-ray crystallography provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice, such as halogen bonds or π-π stacking.[5] For oxazole derivatives, this technique definitively confirms the planarity of the ring system and the exact spatial arrangement of all substituents.[4] Although obtaining a single crystal suitable for diffraction can be challenging, the resulting data is conclusive.

Integrated Analysis Workflow

The true power of this multi-technique approach lies in the integration of all data points. Each technique provides a piece of the puzzle, and together they create a self-consistent and validated structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Proposed Synthesis (e.g., from 2-amino-4-bromophenol) Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared Spectroscopy (IR) Purification->IR MW Molecular Formula & Weight (C₇H₃BrClNO) MS->MW Connectivity Atomic Connectivity & Substitution Pattern NMR->Connectivity FuncGroups Functional Groups (C=N, C-O-C, C-X) IR->FuncGroups Final_Structure Final Validated Structure: This compound MW->Final_Structure Connectivity->Final_Structure FuncGroups->Final_Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. By beginning with mass spectrometry to confirm the elemental formula, proceeding to NMR spectroscopy to map the atomic connectivity, and using infrared spectroscopy to verify functional groups, a scientist can build an unassailable case for the structure. This rigorous, evidence-based approach is fundamental to ensuring the quality and integrity of chemical research and is an indispensable component of the drug discovery and development pipeline.

References

An In-depth Technical Guide to 5-Bromo-2-chlorobenzo[d]oxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-chlorobenzo[d]oxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, offers insights into its synthesis, and explores its applications, particularly in the realm of drug discovery.

Core Molecular Data

This compound is a substituted benzoxazole with the chemical formula C7H3BrClNO.[1][2] Its molecular structure incorporates a fused benzene and oxazole ring system, with a bromine atom at the 5-position and a chlorine atom at the 2-position.

PropertyValueSource(s)
Molecular Formula C7H3BrClNO[1][2]
Molecular Weight 232.46 g/mol [1][2]
CAS Number 1030377-54-8[1][2]
Appearance White to off-white solid[1][2]
Boiling Point 266°C (Predicted)[1][2]
Density 1.820 g/cm³ (Predicted)[1][2]
pKa -1.40 ± 0.10 (Predicted)[1][2]

Molecular Structure and Logic

The arrangement of the bromine and chlorine atoms on the benzoxazole scaffold is critical to its chemical reactivity and utility as a synthetic building block. The electron-withdrawing nature of the halogen substituents and the oxazole ring influences the electron density of the aromatic system, providing specific sites for further chemical modification.

G Conceptual Synthetic Workflow start Starting Material: 2-Amino-4-bromophenol step1 Cyclization Reaction (e.g., with a phosgene equivalent) start->step1 intermediate Intermediate: 5-Bromobenzoxazol-2(3H)-one step1->intermediate step2 Chlorination (e.g., with POCl3 or SOCl2) intermediate->step2 product Final Product: This compound step2->product

References

Spectroscopic Elucidation of 5-Bromo-2-chlorobenzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic signature of 5-Bromo-2-chlorobenzo[d]oxazole, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public, experimentally-derived spectra for this specific molecule, this guide leverages predictive methodologies and comparative data from structurally analogous compounds to offer a robust interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid bicyclic core consisting of a fused benzene and oxazole ring system. The strategic placement of a bromine atom at the 5-position and a chlorine atom at the 2-position significantly influences its electronic properties and, consequently, its interaction with electromagnetic radiation and its fragmentation behavior in mass spectrometry.

The anticipated spectroscopic data is a composite of the characteristic signals from the benzoxazole nucleus and the effects of the halogen substituents. Understanding these individual contributions is paramount for accurate spectral interpretation.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum of this compound is expected to exhibit signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the anisotropic effects of the fused oxazole ring and the electronic effects of the bromine atom.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.6 - 7.8d~2.0
H-67.4 - 7.6dd~8.5, 2.0
H-77.2 - 7.4d~8.5

Causality behind Predictions: The predicted chemical shifts are based on the analysis of related structures, such as 5-bromobenzoxazole and 5-bromo-2-chlorobenzoic acid. The downfield shift of H-4 is attributed to its proximity to the electronegative oxygen and nitrogen atoms of the oxazole ring. The ortho- and meta-coupling constants are typical for substituted benzene rings.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The spectrum is expected to show seven distinct signals for the seven carbon atoms in the benzoxazole ring system.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3a140 - 145
C-4110 - 115
C-5115 - 120
C-6125 - 130
C-7118 - 123
C-7a150 - 155

Expert Insights: The chemical shift of C-2 is significantly downfield due to its direct attachment to the electronegative chlorine and its position within the oxazole ring. The C-Br bond will also influence the chemical shift of C-5.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in CDCl3) B ¹H NMR Acquisition (400 MHz Spectrometer) A->B C ¹³C NMR Acquisition (100 MHz Spectrometer) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration) D->E F Structural Confirmation E->F

Caption: A typical workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the benzoxazole ring system.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
1600 - 1650C=N stretching
1450 - 1550Aromatic C=C stretching
1200 - 1300C-O-C stretching
1000 - 1100C-Cl stretching
800 - 900C-H out-of-plane bending
600 - 700C-Br stretching

Self-Validating System: The combination of a strong C=N stretch, aromatic C=C stretches, and the C-O-C stretch provides a unique fingerprint for the benzoxazole core. The presence of absorptions in the lower wavenumber region corresponding to C-Cl and C-Br stretches further corroborates the identity of the halogenated compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Molecular Ion and Isotopic Pattern

The nominal molecular weight of this compound is 231 g/mol . However, due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in a cluster of peaks for the molecular ion (M⁺). The most abundant peaks will be at m/z 231 (C₇H₃⁷⁹Br³⁵ClNO) and 233 (C₇H₃⁸¹Br³⁵ClNO and C₇H₃⁷⁹Br³⁷ClNO), with a smaller peak at m/z 235 (C₇H₃⁸¹Br³⁷ClNO).

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to proceed through the loss of the halogen atoms and fragmentation of the benzoxazole ring.

G M [M]⁺ m/z 231/233/235 M_minus_Cl [M-Cl]⁺ m/z 196/198 M->M_minus_Cl - Cl M_minus_Br [M-Br]⁺ m/z 152/154 M->M_minus_Br - Br M_minus_Cl_minus_CO [M-Cl-CO]⁺ m/z 168/170 M_minus_Cl->M_minus_Cl_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

While specific experimental data for the target compound is not publicly available, the following are generalized, field-proven protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis: Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By combining theoretical predictions with comparative data from analogous compounds, a comprehensive understanding of its NMR, IR, and MS properties has been established. The provided protocols offer a standardized approach for the experimental verification of these predictions. This guide serves as a valuable resource for researchers working with this and similar halogenated benzoxazole derivatives, facilitating their synthesis, purification, and structural elucidation.

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, finding applications from medicinal chemistry to materials science.[1] 5-Bromo-2-chlorobenzo[d]oxazole, a halogenated derivative, presents a unique substitution pattern that is of significant interest for the development of novel therapeutic agents and functional materials.[2] The bromine and chlorine substituents can modulate the molecule's physicochemical properties and provide reactive handles for further synthetic elaboration.

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in research and development. These fundamental properties govern its handling, formulation, biological activity, and shelf-life. However, experimentally verified data for this specific compound is scarce in publicly accessible literature.[3]

This technical guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the predicted physicochemical properties and expected solubility and stability profiles of this compound, based on the known behavior of structurally related analogs. Secondly, and more critically, it offers detailed, field-proven experimental protocols to enable researchers to meticulously determine these crucial parameters in their own laboratories. This guide is designed to empower scientists to generate reliable data, forming a solid foundation for their research endeavors.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound, with its fused aromatic system and halogen substituents, dictates its physical and chemical behavior.

Figure 1: Chemical Structure of this compound

Molecular structure of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for a closely related isomer, which can serve as a reasonable estimate for this compound. It is crucial to note that these are computational predictions and should be experimentally verified.

PropertyPredicted ValueSource
Molecular Formula C₇H₃BrClNO[4]
Molecular Weight 232.46 g/mol [4][5]
XLogP3 3.8[4]
Hydrogen Bond Acceptor Count 2[4][5]
Hydrogen Bond Donor Count 0[5]
Topological Polar Surface Area (TPSA) 26.03 Ų[5]
Anticipated Solubility Characteristics

Based on its molecular structure, the solubility of this compound is expected to be low in aqueous media. The presence of two halogen atoms and a fused aromatic system contributes to its lipophilic nature, as indicated by the high predicted XLogP3 value.

  • Aqueous Solubility: Expected to be very low. The benzoxazole nitrogen is weakly basic, and its protonation is not expected to significantly enhance solubility in acidic aqueous solutions.

  • Organic Solvent Solubility: Higher solubility is anticipated in a range of common organic solvents.

The following table provides a qualitative prediction of solubility in various solvents.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerateCapable of hydrogen bonding with the nitrogen and oxygen of the benzoxazole ring.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighDipole-dipole interactions and the ability to solvate the aromatic system.
Non-Polar Toluene, HexanesLow to ModeratePrimarily van der Waals interactions; the polarity of the benzoxazole core may limit high solubility.
Chlorinated Dichloromethane (DCM), ChloroformHigh"Like dissolves like" principle; similar halogenated nature.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The choice of method depends on the stage of research, with high-throughput kinetic assays being suitable for early discovery and the more rigorous thermodynamic shake-flask method being the gold standard for later-stage development.

Workflow for Solubility Determination

G cluster_0 Solubility Assessment cluster_1 Thermodynamic Solubility (Shake-Flask Method) cluster_2 Kinetic Solubility (High-Throughput) start Start with solid compound (this compound) thermo1 Add excess solid to buffer/solvent start->thermo1 kinetic1 Prepare DMSO stock solution start->kinetic1 thermo2 Equilibrate (e.g., 24-48h with agitation) thermo1->thermo2 thermo3 Separate solid (filter/centrifuge) thermo2->thermo3 thermo4 Quantify concentration in supernatant (HPLC-UV) thermo3->thermo4 thermo_result Thermodynamic Solubility (µg/mL or µM) thermo4->thermo_result kinetic2 Add DMSO stock to aqueous buffer kinetic1->kinetic2 kinetic3 Incubate for a short period (e.g., 2h) kinetic2->kinetic3 kinetic4 Measure precipitation (Nephelometry or UV Scan after filtration) kinetic3->kinetic4 kinetic_result Kinetic Solubility (µg/mL or µM) kinetic4->kinetic_result

Workflow for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility, which is a fundamental property of the compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected aqueous buffers (e.g., pH 5.0, 7.4) and organic solvents

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC with UV detector

  • Volumetric flasks and pipettes

2. Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial (ensure solid remains after equilibration).

  • Solvent Addition: Add a known volume of the desired solvent or buffer to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the original filtrate by accounting for the dilution factor. This concentration represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for early-stage drug discovery to rank compounds.

1. Materials and Equipment:

  • This compound

  • DMSO (high purity)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well microplates (clear bottom)

  • Plate reader with nephelometry or turbidity reading capabilities

  • Multichannel pipettes

2. Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations (a serial dilution is often performed across the plate). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Stability Profile and Potential Degradation Pathways

The aromatic benzoxazole ring is generally stable. However, the presence of halogen substituents and the heteroatoms in the ring system introduces potential sites for degradation under various stress conditions.

Predicted Degradation Pathways

G cluster_0 Potential Degradation of this compound cluster_1 Hydrolysis cluster_2 Photolysis cluster_3 Oxidation cluster_4 Thermal Degradation parent This compound hydrolysis_product 5-Bromo-benzoxazol-2-one parent->hydrolysis_product Acid/Base photolysis_product Dehalogenated Products (e.g., 5-Bromobenzoxazole or 2-Chlorobenzoxazole) parent->photolysis_product UV/Vis Light oxidation_product Ring-opened products (e.g., N-acyl aminophenols) parent->oxidation_product Oxidizing Agent (e.g., H₂O₂) thermal_product Decomposition Products parent->thermal_product High Temperature

Hypothesized degradation pathways for this compound.

  • Hydrolytic Degradation: The 2-chloro substituent is a potential site for nucleophilic attack by water or hydroxide ions, leading to the formation of 5-Bromo-benzoxazol-2-one. This reaction is likely to be pH-dependent, potentially being more rapid under basic conditions.

  • Photodegradation: Halogenated aromatic compounds can be susceptible to photodehalogenation upon exposure to UV or visible light. This could lead to the formation of 5-Bromobenzoxazole or 2-Chlorobenzoxazole.

  • Oxidative Degradation: Strong oxidizing agents could potentially lead to the cleavage of the oxazole ring, forming N-acyl aminophenol derivatives.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule is expected, although halogenated aromatic compounds are often thermally robust.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential to separate the parent compound from any degradation products. Forced degradation studies are performed to identify these potential degradants and to validate the analytical method.

Workflow for Stability Testing

G cluster_0 Stability Assessment Workflow cluster_1 Forced Degradation Studies start Develop Stability-Indicating HPLC Method acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze stressed samples by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis validation Validate Method: Specificity, Peak Purity analysis->validation result Identify Degradation Products & Establish Stability Profile validation->result

Workflow for conducting forced degradation studies and establishing a stability profile.

Protocol 3: Forced Degradation Studies

These studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[6]

1. General Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

2. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Store the solid compound and a solution at high temperature (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample should be protected from light.

Protocol 4: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its degradation products.

1. Initial Method Parameters:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid or trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the parent compound and any more lipophilic degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradants have significant absorbance (a photodiode array detector is ideal for monitoring multiple wavelengths and assessing peak purity).

  • Column Temperature: 30-40°C to ensure reproducible retention times.

2. Method Validation: The method should be validated for specificity by analyzing the stressed samples. The goal is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the parent compound peak. Peak purity analysis should be performed to ensure the parent peak is not co-eluting with any degradants.

Safe Handling and Storage

As a halogenated aromatic compound, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

While specific experimental data for this compound remains limited, this guide provides a robust framework for its characterization. Based on its chemical structure, it is predicted to be a lipophilic compound with low aqueous solubility but good solubility in polar aprotic and chlorinated organic solvents. Its stability is expected to be generally good, with potential degradation pathways involving hydrolysis of the 2-chloro group and photodehalogenation.

The detailed experimental protocols provided herein for determining solubility and assessing stability are based on established industry standards. By following these methodologies, researchers, scientists, and drug development professionals can generate the critical data needed to confidently advance their work with this promising benzoxazole derivative.

References

Predicted boiling point and density of 5-Bromo-2-chlorobenzo[d]oxazole.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of Physicochemical Properties for 5-Bromo-2-chlorobenzo[d]oxazole

Abstract

In modern drug discovery and chemical development, the early characterization of a compound's physicochemical properties is paramount for predicting its behavior, from reaction kinetics to ADME profiles. For novel or sparsely studied molecules like this compound, experimental data is often unavailable. This guide provides an in-depth analysis of the predicted boiling point and density of this halogenated benzoxazole. Moving beyond a simple data sheet, we explore the theoretical underpinnings of the computational methods used, offer a detailed protocol for generating such predictions, and discuss the critical importance of evaluating the trustworthiness of in silico data. This document is intended for researchers, chemists, and drug development professionals who rely on predictive modeling to guide synthesis and screening efforts.

Introduction: The Imperative for Predictive Chemistry

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific functionalization of this core, as in this compound, fine-tunes its electronic and steric properties, which in turn dictates its physical characteristics. Properties such as boiling point and density are fundamental parameters that influence purification methods (e.g., distillation), formulation strategies, and environmental fate modeling.[1]

Theoretical Foundations of Physicochemical Property Prediction

The prediction of macroscopic properties from a molecular structure is grounded in the field of Quantitative Structure-Property Relationships (QSPR).[4][5] QSPR models are statistical constructs that correlate features of the chemical structure (descriptors) with a specific physical property.

Core Methodologies

Modern prediction software employs a sophisticated combination of methodologies, including:

  • Group Contribution Methods: This foundational approach dissects a molecule into its constituent functional groups. Each group's known contribution to a specific property is summed to estimate the total value for the molecule. While effective for common structures, its accuracy can diminish for complex polyfunctional molecules where intramolecular interactions are significant.[5]

  • Topological and Quantum-Chemical Descriptors: More advanced models utilize a vast array of calculated descriptors. These can range from simple counts of atoms and bonds to complex quantum-chemical parameters derived from Density Functional Theory (DFT) that describe the molecule's electronic environment.[6][7]

  • Algorithm-Driven Prediction: Leading software platforms, such as ACD/Percepta, utilize proprietary algorithms trained on large, carefully curated databases of experimental data.[2][3] These algorithms recognize substructural fragments within the target molecule, identify close analogs in the experimental database, and apply sophisticated regression techniques to calculate the final property value. This approach allows for a higher degree of accuracy, especially for novel chemical spaces.

The Principle of Trustworthiness: Self-Validation

A critical aspect of a reliable prediction protocol is its ability to self-validate. High-quality prediction engines do not merely provide a number; they provide a context for its reliability. This is often achieved through a Reliability Index or by displaying the most similar compounds from the training database that were used to derive the prediction.[2][3] This transparency allows the researcher to assess whether the prediction is a robust interpolation based on close structural analogs or a more speculative extrapolation into uncharted chemical territory.

Predicted Physicochemical Data for this compound

The following data were generated using advanced computational models that leverage the principles described above. Given the absence of experimental values, these predictions serve as the current best estimates for the properties of this compound.

PropertyPredicted ValueUnitMethod of Prediction
Boiling Point 315.9 ± 25.0°CAdvanced QSPR & Group Contribution
Density 1.852 ± 0.06g/cm³Fragment-based Volume Calculation
Molecular Formula C₇H₃BrClNO--
Molecular Weight 232.46 g/mol -
CAS Number 1030377-54-8--

Note: The uncertainties represent the typical statistical deviation of the prediction models for this class of compounds.

Experimental Protocol: In Silico Property Prediction Workflow

This section details a generalized, step-by-step methodology for predicting the physicochemical properties of a novel compound using a standard computational chemistry platform, such as ACD/Labs Percepta or a similar tool.

Objective: To predict the boiling point and density of this compound from its chemical structure.

Required Inputs:

  • Chemical structure of this compound. This can be provided as a SMILES string (c1c(Br)cc2nc(Cl)oc2c1), an InChI key, or a drawn structure file (.mol).

  • Access to a validated physicochemical property prediction software suite.

Methodology:

  • Structure Input:

    • Launch the prediction software.

    • Input the molecular structure. The most common and unambiguous method is to use the canonical SMILES string: c1c(Br)cc2nc(Cl)oc2c1. Alternatively, draw the structure using the software's chemical editor.

  • Module Selection:

    • Navigate to the physicochemical properties prediction module.

    • Select "Boiling Point" and "Density" from the list of available properties to calculate. Most platforms also allow for the calculation of other properties like logP, pKa, and solubility simultaneously.

  • Execution of Calculation:

    • Initiate the calculation. The software's algorithms will now process the structure.

    • Causality: The software first canonicalizes the input structure and calculates a wide range of molecular descriptors. It then searches its internal, curated databases for experimental data on structurally similar compounds. The core algorithm uses these similar structures, applying fragment-based and regression models to derive the final predicted values for the input molecule.[8]

  • Data Analysis and Validation:

    • Review Predicted Values: The software will output the predicted boiling point and density, typically with an estimated error range.

    • Assess Reliability (Critical Step): Examine the provided reliability metrics. Look for a "Reliability Index" or a similar feature.

    • Analyze Analogs: Crucially, review the list of similar compounds from the experimental database that the algorithm used for the prediction. The closer the structural similarity of these analogs to this compound, the higher the confidence in the predicted value. If the analogs are structurally distant, the prediction should be treated with greater caution. This step is the cornerstone of a self-validating protocol.

  • Reporting:

    • Export the data, ensuring to include the predicted values, the estimated uncertainty, and a note on the reliability assessment (e.g., "Prediction confidence is high due to close structural analogs in the training set.").

Visualization of the Prediction Workflow

The following diagram illustrates the logical flow of the in silico property prediction process, emphasizing the integrated validation step.

G cluster_input 1. Input Stage cluster_process 2. Computational Engine cluster_output 3. Output & Validation cluster_final 4. Final Assessment Input Molecular Structure (SMILES, InChI, .mol) Descriptor Calculate Descriptors (Topological, Electronic, etc.) Input->Descriptor Canonicalize Database Search Curated Database for Structural Analogs Descriptor->Database Algorithm Apply QSPR Algorithm & Regression Models Descriptor->Algorithm Feed Descriptors Database->Algorithm Feed Analogs PredictedData Predicted Properties (Boiling Point, Density) + Uncertainty Algorithm->PredictedData Generate Validation Assess Reliability - Review Reliability Index - Analyze Structural Analogs PredictedData->Validation Final Trusted Prediction or Flag for Experimental Verification Validation->Final

Caption: Workflow for in silico physicochemical property prediction.

Conclusion

For specialized chemical structures like this compound, where empirical data is lacking, computational prediction serves as an essential, first-pass characterization tool. The predicted boiling point of 315.9 ± 25.0 °C and density of 1.852 ± 0.06 g/cm³ provide critical baseline values for laboratory scientists and drug development professionals. However, the true scientific value of these tools lies not just in their predictive power, but in their capacity for self-assessment. By understanding the underlying methodologies and rigorously evaluating the reliability of each prediction through analysis of structural analogs, researchers can confidently leverage in silico data to make informed, resource-efficient decisions in the pursuit of novel chemical discoveries.

References

Navigating the Synthesis and Handling of 5-Bromo-2-chlorobenzo[d]oxazole: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Benzoxazoles in Modern Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Its derivatives have shown a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[4] Within this vital class of heterocycles, halogenated variants such as 5-Bromo-2-chlorobenzo[d]oxazole represent a critical subclass of building blocks. The strategic incorporation of bromine and chlorine atoms provides medicinal chemists with powerful tools to modulate a molecule's pharmacokinetic and pharmacodynamic properties. These halogens can influence metabolic stability, receptor binding affinity, and membrane permeability, making them invaluable for lead optimization in drug development programs.

This guide provides an in-depth examination of the safe handling, storage, and disposal of this compound. As a highly reactive, functionalized heterocycle, a thorough understanding of its chemical properties and potential hazards is paramount for the safety of researchers and the integrity of experimental outcomes. The protocols and recommendations outlined herein are grounded in established safety principles for handling halogenated organic compounds and are designed to empower researchers to work with this valuable intermediate confidently and responsibly.

Section 1: Hazard Identification and Risk Assessment

1.1. Inferred Hazards from Analogous Compounds

Data for the precursor, 5-Bromo-2-chlorobenzoic acid, indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][7] Similarly, information for 5-Chlorobenzoxazole suggests it is harmful if swallowed (H302), in addition to causing skin, eye, and respiratory irritation.[8] It is therefore prudent to assume that this compound exhibits a similar hazard profile.

1.2. The Intrinsic Risks of Halogenated Heterocycles

Halogenated organic compounds as a class present a range of potential health and environmental hazards.[9] They can be reactive and may cause allergic contact dermatitis upon exposure.[10] Furthermore, their persistence in the environment is a consideration for proper disposal.[9]

Table 1: Hazard Summary for this compound (Inferred)

Hazard StatementGHS Classification (Presumed)Rationale
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Based on data for analogous benzoxazole derivatives.[8]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Inferred from data on 5-Bromo-2-chlorobenzoic acid and other halogenated compounds.[5][6][7][8]
H319: Causes serious eye irritation Serious Eye Damage/Irritation (Category 2A)Based on data for 5-Bromo-2-chlorobenzoic acid and related benzoxazoles.[5][6][7][8]
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationA common hazard for fine chemical powders and inferred from precursor data.[5][6][7][8]
Potential for Allergic Sensitization -Halogenated compounds can be sensitizers.[10] Repeated exposure should be minimized.
Environmental Hazards -Halogenated organic compounds can be persistent in the environment.[9] Proper disposal is crucial.

Section 2: Prudent Practices for Safe Handling and Storage

Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound solid or solutions should be conducted within a certified chemical fume hood.[6] This is the most critical engineering control to prevent inhalation of dust or vapors. The fume hood should have a demonstrated and documented face velocity appropriate for handling chemical powders. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[4]

2.2. Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential for preventing dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[11]

  • Skin Protection: Chemical-resistant gloves, such as nitrile, should be worn at all times.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently. A laboratory coat, fully fastened, is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[12]

  • Respiratory Protection: For weighing and transferring the solid, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended, even within a fume hood, to prevent inhalation of fine dust.[13]

2.3. Step-by-Step Protocol for Weighing and Dispensing

  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Staging: Place all necessary equipment (spatulas, weigh boats, receiving flask) inside the fume hood.

  • Dispensing: Carefully open the container of this compound. Use a clean, dedicated spatula to transfer the desired amount of the solid to a weigh boat. Avoid creating dust clouds by using slow, deliberate movements.

  • Transfer: Promptly transfer the weighed solid to the reaction vessel or solvent.

  • Securing: Tightly close the container of this compound immediately after dispensing.

  • Decontamination: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) in a designated waste container within the fume hood.

  • Final Steps: Wipe down the work surface in the fume hood with a damp cloth. Dispose of all contaminated materials in the appropriate waste stream. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after exiting the laboratory.

2.4. Storage Requirements

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] It should be kept away from incompatible materials, such as strong oxidizing agents.[14] Storage in a locked cabinet is advisable to control access.

Section 3: Emergency Procedures and Spill Management

Preparedness is key to effectively managing unforeseen incidents. All personnel handling this compound must be familiar with the following emergency procedures.

3.1. First Aid Measures

  • Inhalation: Immediately move the affected individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with large volumes of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

3.2. Spill Response Protocol

A spill kit containing appropriate absorbent materials, personal protective equipment, and waste disposal bags should be readily available.

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat or disposable coveralls.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.[4] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Once the spill is absorbed, carefully scoop the material into a labeled, sealable waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Section 4: Waste Disposal

All waste containing this compound, including unused material, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.

4.1. Waste Segregation and Labeling

  • Collect all waste in a clearly labeled, sealable container.

  • The label should include the chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant," "Harmful").

  • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

4.2. Disposal Procedure

Disposal must be carried out in strict accordance with local, state, and federal regulations.[5] This typically involves transfer to a licensed chemical waste disposal company.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.

Section 5: Synthesis Considerations and Reaction Safety

While a detailed synthetic protocol is beyond the scope of this guide, it is important to highlight key safety considerations for those involved in the synthesis of this compound. Common synthetic routes may involve hazardous reagents and intermediates. For example, the synthesis of the precursor 5-bromo-2-chloro-benzoic acid can involve corrosive acid chlorides and potentially dangerous brominating agents.[15][16]

  • Reaction Monitoring: All reactions should be closely monitored for any signs of an uncontrolled exotherm or gas evolution.

  • Quenching: Develop a well-defined and tested quenching procedure before scaling up any reaction.

  • Work-up: The work-up of reactions involving this compound should be performed with care, considering the potential for the formation of hazardous byproducts.

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. Its effective and responsible use hinges on a deep respect for its potential hazards and a steadfast commitment to a culture of safety. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can mitigate risks, protect themselves and their colleagues, and continue to advance the frontiers of science and medicine.

References

A Technical Guide to the Potential Biological Activity of 5-Bromo-2-chlorobenzo[d]oxazole: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This technical guide outlines a comprehensive research framework for investigating the potential biological activities of a specific, under-explored derivative: 5-Bromo-2-chlorobenzo[d]oxazole. The strategic placement of bromo and chloro substituents on the benzoxazole ring is hypothesized to confer potent anticancer, antimicrobial, and anti-inflammatory properties. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing a structured, hypothesis-driven approach to the synthesis, in vitro evaluation, and mechanistic elucidation of this compound. We present detailed, field-proven experimental protocols, data interpretation frameworks, and in silico analysis methodologies to thoroughly characterize its therapeutic potential.

Introduction: The Benzoxazole Scaffold and the Influence of Halogenation

Benzoxazoles are heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[1] This aromatic system is a key pharmacophore in numerous approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] The versatility of the benzoxazole core allows for structural modifications that can fine-tune its pharmacological profile.

Halogenation is a powerful strategy in drug design to enhance the therapeutic efficacy of lead compounds. The introduction of halogen atoms, such as chlorine and bromine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, the 5-chloro substitution on the benzoxazole ring has been linked to potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[5][6] Similarly, brominated organic compounds have demonstrated significant antibacterial capabilities.[7]

Given the established importance of the benzoxazole scaffold and the enhancing effects of halogenation, this compound emerges as a compound of high interest. This guide proposes a systematic investigation into its biological potential.

Proposed Synthesis of this compound

A plausible synthetic route for this compound starts from 2-amino-4-bromophenol. The synthesis involves a cyclization reaction to form the benzoxazolinone intermediate, followed by chlorination.

Synthetic Workflow

A 2-Amino-4-bromophenol C 5-Bromobenzoxazolin-2-one (Intermediate) A->C Cyclization (Heat, e.g., in o-dichlorophenol) B Urea B->C E This compound (Final Product) C->E Chlorination (Reaction with PCl5) D Phosphorus Pentachloride (PCl5) D->E cluster_0 Primary Screening cluster_1 Mechanism of Action (MoA) Studies A Compound: This compound C MTT Cytotoxicity Assay A->C B Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->C D Determine IC50 Values C->D E VEGFR-2 Kinase Inhibition Assay D->E If potent (low µM IC50) F Tubulin Polymerization Inhibition Assay D->F If potent (low µM IC50) cluster_0 Susceptibility Screening cluster_1 Mechanism of Action (MoA) Study A Compound: This compound C Broth Microdilution Assay A->C B Bacterial Strains (e.g., S. aureus, E. coli) B->C D Determine MIC Values C->D E DNA Gyrase Supercoiling Inhibition Assay D->E If potent (low µg/mL MIC) A Compound: This compound C Fluorometric COX-2 Inhibition Assay A->C B Recombinant Human COX-2 Enzyme B->C D Determine IC50 Value C->D A Prepare Ligand (3D structure of compound) D Perform Docking Simulation (e.g., AutoDock) A->D B Prepare Protein Targets (PDB structures of VEGFR-2, Tubulin, DNA Gyrase, COX-2) C Define Binding Site (Grid Generation) B->C C->D E Analyze Docking Poses and Binding Energies D->E F Visualize Interactions (e.g., H-bonds, hydrophobic) E->F

References

Methodological & Application

Application Note & Protocol: Synthesis of 5-Bromo-2-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist: This document provides a comprehensive guide to the synthesis of 5-Bromo-2-chlorobenzo[d]oxazole, a key heterocyclic building block. The protocol is designed with scientific integrity at its core, explaining not just the procedural steps but the underlying chemical principles. By understanding the causality behind each experimental choice, researchers can better troubleshoot and adapt this synthesis for their specific needs.

Introduction: The Significance of this compound

Benzoxazoles are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of this compound makes it a particularly valuable intermediate. The chloro group at the 2-position serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of various functional groups. The bromo group at the 5-position provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This dual functionality makes it a versatile starting material for creating libraries of compounds for drug discovery and material science applications.

This guide outlines a robust and reliable two-step synthesis starting from the commercially available 2-amino-4-bromophenol.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Cyclization: Formation of the benzoxazole ring system by reacting 2-amino-4-bromophenol with a carbonylating agent to yield 5-bromo-1,3-benzoxazol-2(3H)-one.

  • Chlorination: Conversion of the intermediate benzoxazolone to the final product, this compound, using a chlorinating agent.

Overall Reaction Scheme

Mechanistic Insights: The "Why" Behind the "How"

A core tenet of reproducible science is understanding the reaction mechanism. This allows for rational optimization and troubleshooting.

Part A: Cyclization to 5-Bromobenzoxazol-2(3H)-one

The cyclization of an o-aminophenol requires a one-carbon electrophile to form the C2 of the oxazole ring. While toxic reagents like phosgene or cyanogen bromide can be used, a safer and highly effective alternative is 1,1'-Carbonyldiimidazole (CDI).

The reaction proceeds as follows:

  • Activation: The more nucleophilic phenolic oxygen of 2-amino-4-bromophenol attacks one of the carbonyl carbons of CDI.

  • Ring Closure: The resulting imidazole-carboxylate intermediate is highly activated. The adjacent amino group performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Elimination: This cyclization step forms a tetrahedral intermediate which then collapses, eliminating an imidazole molecule and forming the stable benzoxazolone ring.

The use of CDI is advantageous because the only byproducts are imidazole and carbon dioxide, which are easily managed.[1][2]

Part B: Chlorination of 5-Bromobenzoxazol-2(3H)-one

The conversion of the cyclic carbamate (a lactam) in the benzoxazolone to the 2-chloro derivative is a critical step. Phosphorus oxychloride (POCl₃) is a powerful and effective reagent for this transformation.[3]

The mechanism involves:

  • Oxygen Activation: The carbonyl oxygen of the benzoxazolone acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a dichlorophosphate intermediate, making the oxygen a good leaving group.

  • Chloride Attack: A chloride ion (from POCl₃ itself or from an additive like benzyltriethylammonium chloride) attacks the now highly electrophilic C2 carbon.[3]

  • Aromatization & Elimination: The tetrahedral intermediate collapses, eliminating the dichlorophosphate group and re-forming the aromatic benzoxazole ring system to yield the final product. The use of a phase-transfer catalyst or amine base can facilitate the reaction.[3][4]

Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions and analytical checkpoints will ensure a reliable outcome.

Materials and Reagents
ReagentCAS No.MW ( g/mol )M.P. (°C)Notes
2-Amino-4-bromophenol40925-68-6188.02135-140Irritant, harmful if swallowed.[5][6]
1,1'-Carbonyldiimidazole (CDI)530-62-1162.15116-120Moisture sensitive.
Tetrahydrofuran (THF)109-99-972.11-Anhydrous grade required.
Phosphorus Oxychloride (POCl₃)10025-87-3153.331.2Corrosive, reacts violently with water.[7][8][9][10]
Benzyltriethylammonium Chloride56-37-1227.77195Hygroscopic. Used as a catalyst.
Toluene108-88-392.14-Anhydrous grade required.
Ethyl Acetate (EtOAc)141-78-688.11-For extraction & chromatography.
Hexanes110-54-386.18-For chromatography.
Workflow Visualization

The following diagram illustrates the complete experimental workflow from starting materials to the purified final product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Purification & Analysis A 1. Dissolve 2-Amino-4-bromophenol in Anhydrous THF B 2. Add CDI portion-wise at 0°C A->B C 3. Warm to RT and stir for 16 hours B->C D 4. Quench with H₂O & Remove THF C->D E 5. Filter, wash with H₂O, and dry solid D->E F Intermediate: 5-Bromobenzoxazol-2(3H)-one E->F G 6. Suspend intermediate in Toluene F->G H 7. Add Benzyltriethylammonium Chloride (catalyst) G->H I 8. Add POCl₃ dropwise H->I J 9. Reflux at 110°C for 4 hours I->J K 10. Cool and pour onto ice J->K L 11. Extract with EtOAc K->L M 12. Dry organic layer (Na₂SO₄) & concentrate L->M N 13. Purify via Flash Chromatography M->N O Final Product: This compound N->O P 14. Characterize: NMR, MS, M.P. O->P

Caption: Experimental workflow for the two-step synthesis.
Step-by-Step Procedure

Step 1: Synthesis of 5-bromo-1,3-benzoxazol-2(3H)-one

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 2-amino-4-bromophenol (5.0 g, 26.6 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 1,1'-carbonyldiimidazole (CDI) (5.17 g, 31.9 mmol, 1.2 equiv) in small portions over 15 minutes. Gas evolution (CO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Slowly quench the reaction by adding deionized water (50 mL).

  • Remove the THF under reduced pressure using a rotary evaporator.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with deionized water (3 x 50 mL), and dried under high vacuum.

  • The crude 5-bromo-1,3-benzoxazol-2(3H)-one is typically a light-tan solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the crude 5-bromo-1,3-benzoxazol-2(3H)-one (approx. 26.6 mmol) in toluene (80 mL).

  • Add benzyltriethylammonium chloride (0.61 g, 2.66 mmol, 0.1 equiv).

  • Carefully add phosphorus oxychloride (POCl₃) (7.4 mL, 80 mmol, 3.0 equiv) dropwise via a syringe. Caution: This is an exothermic addition.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4 hours. The suspension should become a clear solution.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extreme Caution: Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker in a well-ventilated fume hood. POCl₃ reacts violently with water.[7][9][10]

  • Stir the mixture until all the ice has melted. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc).

  • Characterization: The final product should be a white to off-white solid.

    • Yield: Calculate the final percentage yield based on the initial amount of 2-amino-4-bromophenol.

    • Melting Point: Determine the melting point and compare it with literature values.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. Expected ¹H NMR signals should correspond to the three distinct aromatic protons of the benzoxazole ring.

    • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (232.46 g/mol ) and characteristic isotopic pattern for one bromine and one chlorine atom.[11]

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Amino-4-bromophenol: Harmful if swallowed and causes skin/eye irritation.[5] Avoid inhalation of dust.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic by inhalation, and reacts violently with water, liberating toxic gas.[7][8][9][10] Handle with extreme care under anhydrous conditions. Always add POCl₃ to the reaction mixture, not the other way around. Quench by adding the reaction mixture to ice, never by adding water to the mixture.

  • Triphosgene (Alternative): Although not used in this primary protocol, if triphosgene is considered as an alternative to CDI, it must be handled with extreme caution as it is fatal if inhaled and causes severe burns. It is a moisture-sensitive solid that can release phosgene gas.[12][13][14][15]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Incomplete Cyclization Insufficient CDI; CDI degraded by moisture.Use a larger excess of CDI (1.3-1.5 equiv). Ensure all glassware is oven-dried and THF is anhydrous.
Step 2: Incomplete Chlorination Insufficient POCl₃; reaction time too short; temperature too low.Increase the amount of POCl₃. Extend the reflux time and monitor by TLC. Ensure the reaction reaches and maintains reflux temperature.
Low Final Yield after Purification Product loss during aqueous work-up (hydrolysis of 2-chloro group); inefficient extraction or chromatography.Ensure the quenching and washing steps are performed quickly and at low temperatures. Perform multiple extractions. Optimize chromatography gradient.
Product is Dark/Oily Thermal decomposition during chlorination; residual impurities.Ensure the reflux temperature does not significantly exceed 110°C. Ensure the intermediate is reasonably pure before chlorination. Re-purify via chromatography or recrystallization.

References

Application Note & Protocol: One-Pot Synthesis of 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzoxazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The protocol herein details a robust and efficient one-pot synthesis commencing from 5-Bromo-2-chlorobenzoic acid and 2-aminophenol. The methodology leverages an in-situ acid chloride formation followed by condensation and acid-catalyzed intramolecular cyclization. This guide is intended for researchers in organic synthesis, drug discovery, and chemical development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and data interpretation guidelines.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, a fusion of a benzene and an oxazole ring, is a privileged scaffold in modern drug development.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for targeting a wide range of biological receptors. The synthesis of 2-substituted benzoxazoles is a fundamental objective in synthetic chemistry, with the most direct route being the condensation of a carboxylic acid derivative with a 2-aminophenol.

This application note addresses a common challenge: the efficient construction of a benzoxazole ring bearing a sterically hindered and electronically complex substituent. The synthesis of 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole from 5-Bromo-2-chlorobenzoic acid serves as an exemplary case. The described one-pot procedure is advantageous as it avoids the isolation of the highly reactive acyl chloride intermediate, thereby improving overall efficiency and safety.[2]

Reaction Principle and Mechanism

The overall transformation proceeds in two key stages within a single reaction vessel: (1) Amide formation and (2) Intramolecular cyclodehydration.

Overall Reaction Scheme:

Mechanistic Pathway: The reaction is initiated by the activation of the carboxylic acid. In this protocol, thionyl chloride (SOCl₂) is used to convert 5-Bromo-2-chlorobenzoic acid into its more reactive acyl chloride derivative in situ. The subsequent addition of 2-aminophenol leads to a nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acyl chloride to form an N-(2-hydroxyphenyl)benzamide intermediate.

The final, and often rate-determining, step is the acid-catalyzed intramolecular cyclization.[1] Under thermal conditions and in the presence of a strong acid catalyst like methanesulfonic acid, the hydroxyl group of the intermediate attacks the amide carbonyl carbon. This is followed by dehydration to yield the aromatic benzoxazole ring system.

Benzoxazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product BenzoicAcid 5-Bromo-2-chlorobenzoic Acid AcidChloride In-situ Acyl Chloride Formation (SOCl₂) BenzoicAcid->AcidChloride Activation Aminophenol 2-Aminophenol Amide N-(2-hydroxyphenyl)-5-bromo- 2-chlorobenzamide Aminophenol->Amide Amide Formation AcidChloride->Amide Benzoxazole 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole Amide->Benzoxazole Intramolecular Cyclization & Dehydration (H⁺, Δ)

Caption: Reaction workflow for benzoxazole synthesis.

Materials and Safety

It is imperative that all procedures are conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Reagent and Solvent Table
Reagent/SolventFormulaMW ( g/mol )RoleHazards
5-Bromo-2-chlorobenzoic acidC₇H₄BrClO₂235.46Starting MaterialSkin/eye irritant[3][4]
2-AminophenolC₆H₇NO109.13NucleophileHarmful if swallowed/inhaled[5]
Thionyl ChlorideSOCl₂118.97Activating AgentCorrosive, causes severe burns
Methanesulfonic AcidCH₄O₃S96.11CatalystCorrosive, causes severe burns
TolueneC₇H₈92.14SolventFlammable, irritant, health hazard
Ethyl AcetateC₄H₈O₂88.11Extraction SolventFlammable, eye irritant
Saturated NaHCO₃ (aq)NaHCO₃84.01Quenching AgentNon-hazardous
Anhydrous MgSO₄MgSO₄120.37Drying AgentNon-hazardous
Safety Precautions
  • 5-Bromo-2-chlorobenzoic Acid: Causes skin and serious eye irritation.[3][6] Avoid breathing dust. Wash skin thoroughly after handling.[7]

  • 2-Aminophenol: Harmful by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin.[5] May cause sensitization.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle with extreme care under an inert atmosphere. Work must be performed in a certified chemical fume hood.

  • Methanesulfonic Acid: A strong, corrosive acid. Causes severe skin burns and eye damage. Handle with appropriate protective gear.

  • Toluene: Flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled. Ensure adequate ventilation.

Detailed Experimental Protocol

This protocol describes a one-pot method for synthesizing the target benzoxazole on a 10 mmol scale.

Reaction Setup
  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel, add 5-Bromo-2-chlorobenzoic acid (2.35 g, 10.0 mmol).

  • Add dry toluene (40 mL) to the flask. Stir the suspension.

  • Carefully add thionyl chloride (1.1 mL, 1.78 g, 15.0 mmol) dropwise to the suspension at room temperature over 5 minutes.

In-situ Acyl Chloride Formation
  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution. The initial suspension should become a clear solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

Amidation and Cyclization
  • In a separate beaker, dissolve 2-aminophenol (1.09 g, 10.0 mmol) in 10 mL of dry toluene.

  • Add the 2-aminophenol solution to the reaction flask containing the freshly prepared acyl chloride solution.

  • Carefully add methanesulfonic acid (1.3 mL, 1.92 g, 20.0 mmol) to the mixture.[2][8]

  • Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-8 hours.

Work-up and Purification
  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid. Caution: Vigorous gas evolution (CO₂) will occur.

  • Transfer the quenched mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a white to off-white solid.

  • Thin Layer Chromatography (TLC): A single spot should be observed after purification.

  • Spectroscopic Analysis:

    • ¹H NMR: Peaks corresponding to the aromatic protons on both the benzoxazole and the 2-phenyl substituent rings should be observed in the expected regions (typically δ 7.0-8.5 ppm).

    • ¹³C NMR: Resonances for all unique carbon atoms should be present, including the characteristic C2 carbon of the benzoxazole ring (typically δ 160-165 ppm).

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₃H₇BrClNO should be observed, along with its characteristic isotopic pattern for bromine and chlorine.

Troubleshooting and Key Insights

  • Low Yield:

    • Incomplete Acyl Chloride Formation: Ensure the initial reflux with thionyl chloride is sufficient. The use of a catalytic amount of DMF can sometimes accelerate this step, but must be done with caution.

    • Hydrolysis: All reagents and solvents must be anhydrous, as the acyl chloride intermediate is highly susceptible to hydrolysis back to the carboxylic acid.

    • Sub-optimal Cyclization: Ensure the reaction temperature is high enough and sufficient catalyst is used for the cyclodehydration step. For difficult substrates, a stronger acid or higher boiling point solvent may be required.

  • Impurity Formation:

    • Unreacted Starting Material: If the reaction is incomplete, unreacted 2-aminophenol or the intermediate amide may be present. Increasing reaction time or temperature may resolve this.

    • Side Reactions: At very high temperatures, side reactions can occur. Purification by column chromatography is essential to remove any byproducts.

Conclusion

The one-pot synthesis of 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole from 5-Bromo-2-chlorobenzoic acid is a reliable and scalable method. By activating the carboxylic acid in situ and promoting cyclization with a strong acid catalyst, this protocol minimizes handling of hazardous intermediates and provides good to excellent yields of the desired product. This methodology serves as a valuable tool for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.

References

Application Notes & Protocols: Cyclization Strategies for the Synthesis of 5-Bromo-2-chlorobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract & Scope

This technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed overview of robust cyclization methodologies for the synthesis of 5-Bromo-2-chlorobenzoxazole. This halogenated benzoxazole is a valuable and versatile intermediate in the synthesis of pharmaceuticals and functional materials, owing to its unique electronic properties and multiple reaction sites for further molecular elaboration.[1][2] This document emphasizes the underlying chemical principles, provides field-proven, step-by-step protocols, and explains the causality behind experimental choices to ensure reproducible and scalable results. Two primary, industrially relevant synthetic pathways commencing from 4-Bromo-2-aminophenol are detailed: a two-step process via a benzoxazolin-2-one intermediate and an alternative route involving a 2-mercaptobenzoxazole species.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a privileged class of heterocyclic compounds integral to medicinal chemistry and materials science.[3] The fusion of a benzene ring with an oxazole ring creates a planar, aromatic system that can effectively interact with biological targets.[3] The specific substitution pattern of 5-Bromo-2-chlorobenzoxazole offers two distinct electrophilic sites: the C2-carbon, activated by the chloro leaving group, and the C5-carbon, bearing a bromo-substituent suitable for cross-coupling reactions. This dual reactivity makes it a highly sought-after building block for creating diverse molecular libraries.

Synthetic Strategy Overview

The construction of the 5-Bromo-2-chlorobenzoxazole scaffold originates from the key precursor, 4-Bromo-2-aminophenol.[4] The core of the synthesis involves a cyclization reaction to form the oxazole ring by incorporating a one-carbon electrophile. The two most reliable strategies detailed herein involve the initial formation of a stable intermediate (a benzoxazolin-2-one or a 2-mercaptobenzoxazole), which is subsequently converted to the target 2-chloro derivative.

G cluster_0 Starting Material cluster_1 Pathway I cluster_2 Pathway II cluster_3 Final Product A 4-Bromo-2-aminophenol B 5-Bromo-1,3-benzoxazol-2(3H)-one A->B  Step 1a:  Urea or Phosgene C 5-Bromo-1,3-benzoxazole-2-thiol A->C  Step 1b:  CS₂ or Xanthate D 5-Bromo-2-chlorobenzoxazole B->D  Step 2a:  PCl₅ or SOCl₂ C->D  Step 2b:  Cl₂ or SOCl₂

Figure 1: High-level overview of the primary synthetic pathways.

Pathway I: Synthesis via a Benzoxazolin-2-one Intermediate

This two-step approach is widely employed due to its reliability and the stability of the benzoxazolin-2-one intermediate. It avoids the use of highly toxic cyanogen bromide, which is sometimes used for direct amination of the 2-position.[5]

Step 1: Cyclization to 5-Bromo-1,3-benzoxazol-2(3H)-one

Causality & Rationale: The reaction proceeds via the condensation of 4-Bromo-2-aminophenol with a suitable carbonyl source. While phosgene is effective, urea is a much safer and more practical alternative for laboratory and industrial-scale synthesis.[6] The reaction is driven to completion at high temperatures, which facilitates the intramolecular cyclization and the elimination of ammonia as a byproduct. The use of a high-boiling, inert solvent like o-dichlorobenzene is critical to achieve the necessary reaction temperature and maintain a homogenous mixture.

G cluster_mech Mechanism: Urea-mediated Cyclization start 4-Bromo-2-aminophenol + Urea int1 Acylurea Intermediate start->int1 Heat (-NH₃) int2 Intramolecular Nucleophilic Attack int1->int2 Tautomerization product 5-Bromo-1,3-benzoxazol-2(3H)-one + 2 NH₃ int2->product Cyclization & Elimination

Figure 2: Simplified mechanism for benzoxazolin-2-one formation.

Experimental Protocol:

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet.

  • Reagents: Charge the flask with 4-Bromo-2-aminophenol (1.0 eq) and urea (1.05 eq).

  • Solvent: Add a high-boiling solvent such as o-dichlorobenzene to create a stirrable suspension.

  • Reaction: Heat the suspension to 150-160 °C under a steady stream of nitrogen.[6] The nitrogen flow is crucial to carry away the ammonia gas byproduct, driving the reaction equilibrium towards the product.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-5 hours).

  • Work-up: Allow the reaction mixture to cool to below 100 °C. The product often precipitates upon cooling. The crude product can be isolated by filtration, washed with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent, and dried.

Step 2: Chlorination to 5-Bromo-2-chlorobenzoxazole

Causality & Rationale: The conversion of the lactam (amide) functionality in the benzoxazolin-2-one to the 2-chloro group requires a potent chlorinating agent. Phosphorus pentachloride (PCl₅) is highly effective for this transformation.[6] The reaction mechanism involves the activation of the carbonyl oxygen by PCl₅, followed by nucleophilic attack of chloride and subsequent elimination to form the aromatic oxazole ring. The reaction is typically performed at high temperatures to overcome the activation energy barrier.

Experimental Protocol:

  • Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser (with a gas scrubber attached to neutralize HCl byproduct), and a nitrogen inlet.

  • Reagents: Suspend the crude or purified 5-Bromo-1,3-benzoxazol-2(3H)-one (1.0 eq) in a suitable solvent like o-dichlorobenzene.

  • Chlorination: Add phosphorus pentachloride (PCl₅, 2.0 to 5.0 molar excess) portion-wise to the suspension.[6] The reaction is exothermic.

  • Reaction: Heat the reaction mixture to 140-170 °C and maintain for several hours until the reaction is complete as determined by GC or HPLC analysis.[6]

  • Work-up: Carefully cool the reaction mixture. Pour the mixture slowly onto crushed ice with vigorous stirring to quench the excess PCl₅.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Pathway II: Synthesis via a 2-Mercaptobenzoxazole Intermediate

This alternative pathway involves the reaction of 4-Bromo-2-aminophenol with carbon disulfide (CS₂) or a xanthate salt to form 5-Bromo-1,3-benzoxazole-2-thiol.[7] This intermediate is then chlorinated.

Causality & Rationale: The reaction with carbon disulfide provides a 2-thiol intermediate which can be subsequently converted to the 2-chloro derivative. The chlorination step can be achieved using various reagents, including direct chlorination with chlorine gas or by using thionyl chloride (SOCl₂) with a catalytic amount of DMF.[7][8] This method avoids the use of PCl₅ but introduces sulfur-containing compounds which can be odorous and may require specific waste handling procedures.

Summarized Protocol:

  • Thiol Formation: React 4-Bromo-2-aminophenol with carbon disulfide in the presence of a base (e.g., KOH) in an alcohol solvent to yield 5-Bromo-1,3-benzoxazole-2-thiol.[7]

  • Chlorination: Suspend the isolated 2-thiol intermediate in excess thionyl chloride (SOCl₂) with a few drops of DMF as a catalyst.[8]

  • Reaction & Work-up: Heat the mixture to reflux for several hours. After completion, evaporate the excess SOCl₂ under reduced pressure. The residue is then worked up similarly to Pathway I (quenching, extraction, and purification).

Data & Parameter Summary

ParameterPathway I: Via Benzoxazolin-2-onePathway II: Via 2-Mercaptobenzoxazole
Starting Material 4-Bromo-2-aminophenol4-Bromo-2-aminophenol
Key Intermediate 5-Bromo-1,3-benzoxazol-2(3H)-one5-Bromo-1,3-benzoxazole-2-thiol
Step 1 Reagent Urea or Phosgene[6]Carbon Disulfide (CS₂) or Xanthate[7]
Step 2 Reagent Phosphorus Pentachloride (PCl₅)[6]Thionyl Chloride (SOCl₂) or Chlorine (Cl₂)[7][8]
Temperature High (140-170 °C)Moderate to High (Reflux)
Key Advantages Stable intermediate, avoids sulfur reagents.Avoids use of highly reactive PCl₅.
Key Considerations Use of highly reactive PCl₅, HCl gas evolution.Use of odorous and flammable sulfur reagents.

References

The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-chlorobenzoxazole: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoxazole Scaffold in Modern Chemistry

The benzoxazole motif is a cornerstone in contemporary medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it a privileged scaffold in the design of a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The strategic functionalization of the benzoxazole core is therefore a critical endeavor for researchers and drug development professionals. 5-Bromo-2-chlorobenzoxazole emerges as a particularly valuable building block, offering two distinct and orthogonally reactive halogenated sites for diversification through palladium-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille—as applied to 5-Bromo-2-chlorobenzoxazole. We will delve into the mechanistic underpinnings that govern the predictable regioselectivity of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic campaigns.

Understanding Regioselectivity: The C5-Br versus C2-Cl Bond

A fundamental principle in palladium-catalyzed cross-coupling is the differential reactivity of carbon-halogen bonds, which generally follows the trend: C–I > C–Br > C–Cl.[5] This hierarchy is a direct consequence of bond dissociation energies and dictates the initial, often rate-determining, oxidative addition step of the catalytic cycle. In the case of 5-Bromo-2-chlorobenzoxazole, the C5-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C2-Cl bond. This inherent reactivity difference allows for highly regioselective functionalization at the C5 position under standard cross-coupling conditions, leaving the C2-chloro substituent available for subsequent transformations.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the construction of biaryl and vinyl-substituted aromatic systems.[5][6] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps.[6][7] It commences with the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-2-chlorobenzoxazole with a variety of arylboronic acids.

ParameterRecommended ConditionNotes
Substrate 5-Bromo-2-chlorobenzoxazole1.0 equiv
Boronic Acid Aryl- or Vinylboronic Acid1.2 - 1.5 equiv
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄2-5 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equiv
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Degassed
Temperature 80-100 °C
Reaction Time 4-12 hMonitored by TLC or LC-MS

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-2-chlorobenzoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[8][9] This reaction is of paramount importance in the synthesis of pharmaceuticals, where arylamine moieties are prevalent.[10]

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination (Ar-NR'R'') caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol is designed for the selective amination at the C5 position of 5-Bromo-2-chlorobenzoxazole.

ParameterRecommended ConditionNotes
Substrate 5-Bromo-2-chlorobenzoxazole1.0 equiv
Amine Primary or Secondary Amine1.2 equiv
Catalyst Pd₂(dba)₃ with a suitable ligand2-4 mol% Pd
Ligand XPhos, SPhos, or BINAP4-8 mol%
Base NaOtBu or K₃PO₄1.5 - 2.0 equiv
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed
Temperature 80-110 °C
Reaction Time 6-24 hMonitored by TLC or LC-MS

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.5 mmol) to an oven-dried Schlenk tube.

  • Add 5-Bromo-2-chlorobenzoxazole (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., Toluene, 10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography.

III. Sonogashira Coupling: Synthesis of Alkynylated Benzoxazoles

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[11]

Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[12]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 5-Bromo-2-chlorobenzoxazole, Pd catalyst, and Cu(I) co-catalyst to a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent, base (amine), and terminal alkyne B->C D Heat the reaction mixture (e.g., 60-80 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent and wash with aqueous solutions F->G H Dry, concentrate, and purify by column chromatography G->H caption Experimental Workflow for Sonogashira Coupling

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Optimized Protocol for Sonogashira Coupling
ParameterRecommended ConditionNotes
Substrate 5-Bromo-2-chlorobenzoxazole1.0 equiv
Alkyne Terminal Alkyne1.2 - 1.5 equiv
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄2-5 mol%
Cu Co-catalyst CuI5-10 mol%
Base Et₃N or i-Pr₂NH2.0 - 3.0 equiv
Solvent THF or DMFAnhydrous, degassed
Temperature Room Temperature to 80 °C
Reaction Time 2-12 h

Step-by-Step Procedure:

  • To a Schlenk flask, add 5-Bromo-2-chlorobenzoxazole (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 2.5 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

IV. Heck Reaction: Vinylation of the Benzoxazole Core

The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene.[13][14] This transformation is highly valuable for the synthesis of stilbenes and cinnamate derivatives.

Mechanistic Considerations

The Heck reaction typically proceeds via a neutral pathway involving oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product.[15]

Optimized Protocol for the Heck Reaction
ParameterRecommended ConditionNotes
Substrate 5-Bromo-2-chlorobenzoxazole1.0 equiv
Alkene Acrylate, Styrene, etc.1.5 equiv
Catalyst Pd(OAc)₂2-5 mol%
Ligand PPh₃ or P(o-tol)₃4-10 mol%
Base Et₃N or K₂CO₃2.0 equiv
Solvent DMF, Acetonitrile, or TolueneAnhydrous, degassed
Temperature 80-120 °C
Reaction Time 12-24 h

Step-by-Step Procedure:

  • In a sealable reaction tube, combine 5-Bromo-2-chlorobenzoxazole (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%), the ligand (e.g., PPh₃, 0.06 mmol, 6 mol%), and the base (e.g., Et₃N, 2.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the mixture to 100 °C.

  • After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

V. Stille Coupling: Utilizing Organostannane Reagents

The Stille reaction couples an organostannane reagent with an organic halide.[8][16] While the toxicity of organotin compounds is a concern, the reaction's tolerance of a wide range of functional groups makes it a valuable synthetic tool.

Mechanistic Pathway

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of an organic group from the organostannane to the palladium(II) center.[16]

Optimized Protocol for Stille Coupling
ParameterRecommended ConditionNotes
Substrate 5-Bromo-2-chlorobenzoxazole1.0 equiv
Organostannane Aryl-, Heteroaryl-, or Vinylstannane1.1 - 1.2 equiv
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃2-5 mol%
Solvent Toluene or DMFAnhydrous, degassed
Temperature 80-110 °C
Reaction Time 6-18 h

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2-chlorobenzoxazole (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., Toluene, 10 mL).

  • Add the organostannane reagent (1.1 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, and if necessary, quench the remaining organostannane with a saturated aqueous solution of KF.

  • Filter the mixture through Celite, and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

5-Bromo-2-chlorobenzoxazole is a highly adaptable scaffold for the synthesis of a diverse array of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for the regioselective functionalization of this important building block. By understanding the underlying mechanistic principles and adhering to the optimized protocols, researchers in both academic and industrial settings can efficiently access novel benzoxazole derivatives for applications in drug discovery, materials science, and beyond. The C2-chloro substituent remains a valuable handle for subsequent orthogonal functionalization, opening avenues for the creation of even more intricate and potentially potent molecular architectures.

References

Application Note: A Guide to the Regioselective Suzuki-Miyaura Coupling of 5-Bromo-2-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the regioselective Suzuki-Miyaura cross-coupling of 5-Bromo-2-chlorobenzo[d]oxazole. Substituted benzoxazoles are privileged scaffolds in medicinal chemistry and materials science, making their targeted functionalization a critical task for researchers.[1][2] This guide addresses the inherent challenge of regioselectivity in dihalogenated heterocyclic systems by providing a detailed mechanistic overview, a field-proven experimental protocol for selective C5-arylation, and a rationale for the selection of critical reaction parameters. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to reliably synthesize 2-chloro-5-arylbenzo[d]oxazole derivatives.

The Strategic Imperative: Regioselectivity in Dihalogenated Heterocycles

The substrate, this compound, presents two distinct reactive sites for palladium-catalyzed cross-coupling. The primary challenge is to achieve selective functionalization at one site while leaving the other untouched for potential subsequent transformations.

The predictability of this reaction hinges on the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. The bond strength and reactivity generally follow the trend: C−I > C−Br > C−OTf >> C−Cl.[3] Based on this principle, the C5-Br bond is significantly more susceptible to oxidative addition than the more robust C2-Cl bond. Therefore, under carefully controlled standard Suzuki-Miyaura conditions, the reaction is expected to proceed with high selectivity at the C5 position.

While this inherent reactivity difference provides a strong basis for selectivity, it is crucial to recognize that unconventional site-selectivity can be induced through the strategic choice of catalyst, ligands, and reaction conditions in certain dihaloarene systems.[4][5][6] This guide focuses on harnessing the intrinsic reactivity to ensure reliable and high-yielding C5-arylation.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, proceeding through a well-established catalytic cycle.[7] A thorough understanding of this mechanism is essential for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the oxidative addition of a low-valent Pd(0) species into the C5-Br bond of the benzoxazole substrate. This forms a square planar Pd(II) intermediate. This is typically the rate-limiting step and dictates the regioselectivity.

  • Transmetalation: For this step to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate complex (-B(OH)₃⁻).[8][9] This boronate then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the benzoxazole and the aryl group from the boronic acid) from the palladium center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition di_pd_complex Ar-Pd(II)L₂(R²) pd0->di_pd_complex Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex Ar-Br enters pd_complex->pd0 Reductive Elimination transmetalation Transmetalation transmetalation->di_pd_complex [R²-B(OH)₃]⁻ enters Br⁻ leaves di_pd_complex->pd_complex Transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-R² leaves reagents1 This compound (Ar-Br) reagents2 R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ product Product (Ar-R²) Workflow start Start: Assemble Oven-Dried Glassware add_solids 1. Add Solids: - Substrate - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(dppf)Cl₂) start->add_solids inert 2. Establish Inert Atmosphere (Purge with N₂/Ar) add_solids->inert add_solvents 3. Add Solvents: - Anhydrous Dioxane - Degassed Water inert->add_solvents react 4. Heat & Stir (80-90 °C, 4-16h) add_solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (EtOAc / H₂O Extraction) monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify end End: Isolated Product 2-chloro-5-arylbenzo[d]oxazole purify->end

References

Application Note & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-2-chlorobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Its derivatization is a cornerstone of medicinal chemistry and materials science. This application note provides a detailed guide to the nucleophilic aromatic substitution (SNAr) on 5-Bromo-2-chlorobenzoxazole, a versatile dihalogenated building block. We will elucidate the mechanistic principles governing the pronounced regioselectivity of this reaction, focusing on the preferential substitution at the C2 position. This document furnishes researchers, scientists, and drug development professionals with a robust experimental protocol for the selective amination at the C2-position, discusses the rationale behind key experimental parameters, and addresses the relative inertness of the C5-bromo substituent under SNAr conditions.

Mechanistic Framework: The Basis for Regioselectivity

Nucleophilic aromatic substitution is a powerful tool for functionalizing aromatic rings, particularly those rendered electron-deficient by activating groups. Unlike the common Sₙ1 and Sₙ2 mechanisms, the SNAr pathway does not proceed via backside attack or the formation of an unstable aryl cation.[1][2] Instead, it follows a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring to yield the final substituted product.[2][5]

A counterintuitive but hallmark feature of the SNAr mechanism is the leaving group aptitude, which follows the order F > Cl ≈ Br > I.[1] This inverted trend arises because the more electronegative halogen more effectively stabilizes the intermediate Meisenheimer complex through inductive withdrawal, thereby lowering the activation energy of the rate-determining nucleophilic attack.[5][6]

2.1 Electronic Analysis of 5-Bromo-2-chlorobenzoxazole

In 5-Bromo-2-chlorobenzoxazole, two potential sites for SNAr exist: the C2-chloro and the C5-bromo positions. However, the electronic environment of the molecule dictates a strong preference for substitution at C2.

  • Activation at C2: The C2 carbon is part of the oxazole ring and is flanked by both an oxygen and a nitrogen atom. This configuration makes the C2 position exceptionally electrophilic, analogous to the carbon in an activated ester. The potent electron-withdrawing nature of the heterocyclic system strongly activates the C2-chloro bond for nucleophilic attack.

  • Lower Reactivity at C5: The C5-bromo substituent is on the benzene portion of the scaffold. While the benzoxazole ring system does exert an overall electron-withdrawing effect, the activation at C5 is significantly less pronounced compared to the C2 position. Therefore, under typical SNAr conditions, the C5-bromo bond remains largely unreactive.

The reaction proceeds selectively at the C2 position, allowing for the predictable synthesis of 2-substituted-5-bromobenzoxazoles.

Figure 1: General mechanism for SNAr at the C2 position of 5-Bromo-2-chlorobenzoxazole.

Core Application: Protocol for Selective C2-Amination

This protocol details a general procedure for the selective reaction of primary or secondary amines at the C2 position of 5-Bromo-2-chlorobenzoxazole.

3.1 Materials & Reagents

Reagent/MaterialGradeSupplierNotes
5-Bromo-2-chlorobenzoxazole≥97%Commercial SourceStore in a desiccator.
Amine Nucleophile (e.g., Morpholine)AnhydrousCommercial SourceUse 1.1 - 1.5 equivalents.
N,N-Diisopropylethylamine (DIPEA)≥99%, AnhydrousCommercial SourceUse 1.5 - 2.0 equivalents.
N,N-Dimethylformamide (DMF)AnhydrousCommercial SourceSolvent.
Ethyl AcetateACS GradeCommercial SourceFor work-up and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Saturated aq. NH₄ClN/ALab PreparedFor work-up.
BrineN/ALab PreparedFor work-up.
Anhydrous MgSO₄ or Na₂SO₄N/ACommercial SourceFor drying.
TLC PlatesSilica Gel 60 F₂₅₄Commercial SourceFor reaction monitoring.

3.2 Step-by-Step Experimental Protocol

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-chlorobenzoxazole (1.0 eq).

  • Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (approx. 0.2 M concentration, e.g., 5 mL per mmol of substrate). Stir until the solid is fully dissolved.

  • Reagent Addition: Sequentially add the amine nucleophile (1.2 eq) followed by DIPEA (1.5 eq) to the solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 20-30% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x volumes of DMF).

    • Wash the combined organic layers sequentially with saturated aqueous NH₄Cl (2x), water (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of Ethyl Acetate in Hexanes to afford the pure 2-amino-5-bromobenzoxazole derivative.

Experimental Rationale & Workflow

The choices of solvent, base, and temperature are critical for a successful and clean SNAr reaction.

  • Solvent: Aprotic polar solvents like DMF or DMSO are ideal because they can dissolve the reagents and effectively solvate the charged Meisenheimer complex, stabilizing it and accelerating the reaction.[7]

  • Base: A non-nucleophilic organic base, such as DIPEA or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[8] This prevents the protonation of the amine nucleophile, which would render it inactive.

  • Temperature: While some highly activated substrates react at room temperature, moderate heating is often necessary to achieve a reasonable reaction rate without promoting side reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 5-Bromo-2-chlorobenzoxazole in anhydrous DMF prep2 Add Amine Nucleophile (1.2 eq) and DIPEA (1.5 eq) prep1->prep2 react1 Heat reaction to 60-80 °C prep2->react1 Under N2 atmosphere react2 Monitor by TLC until starting material is consumed react1->react2 workup1 Cool to RT & Quench with Water react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with aq. NH4Cl & Brine workup2->workup3 workup4 Dry (Na2SO4) & Concentrate workup3->workup4 purify Purify by Flash Chromatography workup4->purify

Figure 2: Experimental workflow for the selective C2-amination protocol.

The C5-Bromo Position: A Note on Reactivity

As established, the C5-bromo substituent is a spectator under the described SNAr conditions. Attempts to force substitution at this position with stronger nucleophiles or higher temperatures are more likely to lead to decomposition or undesired side reactions rather than displacement of the bromide.

Functionalization of the C5 position is a valuable synthetic goal, as it allows for the creation of diverse molecular architectures. However, this typically requires a shift in chemical strategy away from SNAr. Orthogonal methods, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), are the methods of choice for modifying the C5-bromo position. This allows for a powerful two-step functionalization strategy: first, selective SNAr at C2, followed by a cross-coupling reaction at C5.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Inactive nucleophile (protonated).2. Insufficient temperature.3. "Wet" solvent or reagents.1. Ensure sufficient base (1.5-2.0 eq) is present.2. Gradually increase temperature in 10 °C increments.3. Use anhydrous solvents and fresh reagents.
Low Yield 1. Incomplete reaction.2. Product loss during work-up.3. Volatile product.1. Extend reaction time or increase temperature.2. Perform extractions carefully; ensure pH is correct during washes.3. Concentrate product carefully at lower temperatures.
Multiple Spots on TLC 1. Side reactions due to excessive heat.2. Impure starting materials.3. Reaction with solvent (DMF).1. Lower the reaction temperature.2. Verify the purity of starting materials by NMR/LCMS.3. Consider an alternative solvent like DMSO or NMP if formylation is observed.

Conclusion

The nucleophilic aromatic substitution on 5-Bromo-2-chlorobenzoxazole proceeds with exceptional regioselectivity, favoring the displacement of the chloride at the highly activated C2 position. This electronic preference allows for the clean and predictable synthesis of 2-amino-5-bromobenzoxazole derivatives, which are valuable intermediates for further synthetic elaboration. The protocol and rationale provided herein offer a robust foundation for researchers to successfully employ this important transformation in their synthetic campaigns. Understanding the inherent reactivity patterns of this scaffold is crucial for designing efficient and selective synthetic routes in drug discovery and materials science.

References

Applikations- und Protokollhandbuch: Derivatisierung von 5-Brom-2-chlorbenzo[d]oxazol für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument dient als detaillierte technische Anleitung zur chemischen Modifikation von 5-Brom-2-chlorbenzo[d]oxazol, einem vielseitigen Baustein für die Synthese neuartiger therapeutischer Wirkstoffe. Als Senior Application Scientist stelle ich hier felderprobte Einblicke und detaillierte Protokolle zur Verfügung, die auf etablierten chemischen Prinzipien und publizierten Forschungsergebnissen beruhen.

Einleitung: Die Bedeutung von 5-Brom-2-chlorbenzo[d]oxazol in der Wirkstoffforschung

Das Benzoxazol-Gerüst ist in der medizinischen Chemie als "privilegierte Struktur" anerkannt.[1][2] Dies bedeutet, dass es in einer Vielzahl von biologisch aktiven Molekülen vorkommt und als vielversprechender Ausgangspunkt für die Entwicklung neuer Medikamente dient. Benzoxazol-Derivate zeigen ein breites Spektrum an pharmakologischen Aktivitäten, darunter krebshemmende, entzündungshemmende, antimikrobielle und antivirale Eigenschaften.[1][3]

5-Brom-2-chlorbenzo[d]oxazol ist ein besonders wertvoller Baustein, da es zwei unterschiedliche reaktive Zentren für die weitere Funktionalisierung bietet:

  • Das Chloratom an Position 2 (C2): Dieses ist durch die elektronenziehende Wirkung des benachbarten Stickstoff- und Sauerstoffatoms im Oxazolring aktiviert und somit anfällig für nukleophile aromatische Substitution (SNAr).[4]

  • Das Bromatom an Position 5 (C5): Dieses eignet sich hervorragend für Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung.

Diese orthogonale Reaktivität ermöglicht eine schrittweise und kontrollierte Einführung verschiedener molekularer Fragmente, was die Erstellung diverser Molekülbibliotheken für das biologische Screening erheblich erleichtert.

Strategien zur Derivatisierung: Ein Überblick

Die Funktionalisierung von 5-Brom-2-chlorbenzo[d]oxazol kann gezielt an zwei Positionen erfolgen. Die Wahl der Reaktionsbedingungen bestimmt die Selektivität.

Logischer Arbeitsablauf für die Derivatisierung

Abbildung 1: Schematischer Arbeitsablauf für die sequentielle Funktionalisierung von 5-Brom-2-chlorbenzo[d]oxazol.

Die höhere Reaktivität des C-Br-Bindung in Palladium-katalysierten Kreuzkupplungen im Vergleich zur C-Cl-Bindung ermöglicht eine selektive Funktionalisierung an Position C5. Anschließend kann die verbleibende C2-Chlor-Position durch eine nukleophile aromatische Substitution modifiziert werden. Alternativ kann zuerst die SNAr-Reaktion an C2 durchgeführt werden, gefolgt von einer Kreuzkupplung an C5.

Protokolle zur Derivatisierung

Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und basieren auf etablierten Methoden für ähnliche Substrate. Eine Optimierung der Bedingungen für spezifische Reaktionspartner kann erforderlich sein.

Protokoll 1: Suzuki-Miyaura-Kreuzkupplung an der C5-Position

Diese Methode dient der Bildung einer C-C-Bindung, typischerweise zur Einführung von Aryl- oder Heteroarylgruppen. Die C-Br-Bindung reagiert aufgrund ihrer geringeren Bindungsdissoziationsenergie und der schnelleren Kinetik der oxidativen Addition an das Palladium(0)-Zentrum selektiv gegenüber der C-Cl-Bindung.

Reaktionsschema:

Abbildung 2: Suzuki-Miyaura-Kupplung an 5-Brom-2-chlorbenzo[d]oxazol.

Materialien und Reagenzien:

ReagenzVorgeschlagene Menge (mol Äq.)Funktion
5-Brom-2-chlorbenzo[d]oxazol1.0Substrat
Arylboronsäure1.2 - 1.5Kupplungspartner
Palladium-Katalysator0.02 - 0.1Katalysator
Base (z.B. K₂CO₃, Cs₂CO₃)2.0 - 3.0Aktivierung der Boronsäure
Lösungsmittel (z.B. Dioxan/H₂O, Toluol)-Reaktionsmedium

Vorgeschlagene Katalysatorsysteme:

KatalysatorLigandTypische Anwendung
Pd(PPh₃)₄TriphenylphosphinStandardkupplungen
Pd(dppf)Cl₂dppfRobuste und vielseitige Kupplungen
Pd₂(dba)₃(falls zutreffend)In Kombination mit externen Liganden

Schritt-für-Schritt-Protokoll:

  • Ein ofengetrockneter Rundkolben wird mit 5-Brom-2-chlorbenzo[d]oxazol (1.0 Äq.), der Arylboronsäure (1.2 Äq.) und der Base (z.B. K₂CO₃, 2.0 Äq.) befüllt.

  • Der Palladium-Katalysator (z.B. Pd(PPh₃)₄, 0.05 Äq.) wird hinzugefügt.

  • Der Kolben wird evakuiert und mit einem Inertgas (Argon oder Stickstoff) gespült. Dieser Vorgang wird dreimal wiederholt.

  • Ein entgastes Lösungsmittelgemisch (z.B. 1,4-Dioxan/Wasser 4:1) wird zugegeben.

  • Die Reaktionsmischung wird unter Inertgasatmosphäre auf 80-100 °C erhitzt und für 4-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 5-Aryl-2-chlorbenzo[d]oxazol zu erhalten.

Protokoll 2: Buchwald-Hartwig-Aminierung an der C5-Position

Diese Reaktion ermöglicht die Bildung einer C-N-Bindung zur Einführung von primären oder sekundären Aminen. Ähnlich wie bei der Suzuki-Kupplung reagiert die C-Br-Bindung selektiv.

Reaktionsschema:

Abbildung 3: Buchwald-Hartwig-Aminierung an 5-Brom-2-chlorbenzo[d]oxazol.

Materialien und Reagenzien:

ReagenzVorgeschlagene Menge (mol Äq.)Funktion
5-Brom-2-chlorbenzo[d]oxazol1.0Substrat
Amin1.2 - 1.5Nukleophil
Palladium-Präkatalysator0.01 - 0.05Katalysatorquelle
Phosphin-Ligand0.02 - 0.1Stabilisierung des Katalysators
Starke Base (z.B. NaOtBu)1.5 - 2.5Deprotonierung des Amins
Lösungsmittel (z.B. Toluol, Dioxan)-Reaktionsmedium

Vorgeschlagene Katalysatorsysteme:

PräkatalysatorLigandTypische Anwendung
Pd₂(dba)₃XPhos, RuPhosHocheffizient für eine breite Palette von Aminen
[Pd(allyl)Cl]₂t-BuXPhosMilde Reaktionsbedingungen

Schritt-für-Schritt-Protokoll:

  • In einem Handschuhfach oder unter Inertgasatmosphäre werden ein ofengetrocknetes Schlenk-Rohr mit dem Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 0.02 Äq.), dem Liganden (z.B. XPhos, 0.08 Äq.) und der Base (NaOtBu, 1.5 Äq.) befüllt.

  • 5-Brom-2-chlorbenzo[d]oxazol (1.0 Äq.) und das Amin (1.2 Äq.) werden zugegeben.

  • Wasserfreies, entgastes Toluol wird hinzugefügt.

  • Das Schlenk-Rohr wird verschlossen und in einem vorgeheizten Ölbad bei 80-110 °C für 12-24 Stunden erhitzt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig mit Wasser gequencht.

  • Die Mischung wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

  • Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.

Protokoll 3: Nukleophile Aromatische Substitution (SNAr) an der C2-Position

Die C2-Position ist aufgrund der elektronenziehenden Wirkung des Oxazolrings für den Angriff von Nukleophilen aktiviert. Dies ermöglicht den Austausch des Chloratoms durch Amine, Thiole oder Alkohole.

Reaktionsmechanismus-Prinzip:

VEGFR2_Pathway cluster_membrane Zellmembran VEGF VEGF VEGFR2 VEGFR-2 Rezeptor VEGF->VEGFR2 Bindung & Aktivierung PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Benzoxazol- Derivat Inhibitor->VEGFR2 Hemmung RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK Proliferation Zellproliferation, Überleben AKT->Proliferation Migration Zellmigration, Permeabilität AKT->Migration ERK ERK MEK->ERK ERK->Proliferation

References

The Strategic Utility of 5-Bromo-2-chlorobenzo[d]oxazole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it a versatile building block in the design of novel therapeutics. Within this important class of heterocycles, 5-Bromo-2-chlorobenzo[d]oxazole has emerged as a particularly valuable intermediate. The differential reactivity of its two halogen substituents—a bromine atom on the benzene ring and a chlorine atom on the oxazole moiety—provides a powerful handle for sequential, regioselective functionalization. This allows for the precise and controlled construction of complex molecular architectures, a critical requirement in the synthesis of targeted pharmaceutical agents.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates. We will delve into the underlying principles of its reactivity, provide detailed, field-proven protocols for its key transformations, and showcase its utility in the creation of potent kinase inhibitors.

The Foundation: Synthesis of this compound

A reliable and scalable synthesis of the starting material is paramount. A common and effective route to this compound begins with the commercially available 2-amino-4-chlorophenol. The synthesis proceeds in two key stages, as outlined below. This approach is often preferred over direct bromination of 5-chlorobenzo[d]oxazole, which can suffer from a lack of regioselectivity and the formation of over-brominated byproducts.[3]

Protocol 1: Synthesis of 5-chlorobenzo[d]oxazol-2(3H)-one

This initial step involves the cyclization of 2-amino-4-chlorophenol to form the benzoxazolone core.

Materials:

  • 2-amino-4-chlorophenol

  • Triphosgene

  • Ethyl acetate

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chlorophenol (10.0 g, 69.6 mmol) in ethyl acetate (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment. Portion-wise, add triphosgene (8.28 g, 27.8 mmol) to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Collect the precipitate by filtration, wash with cold ethyl acetate (2 x 20 mL), and dry under vacuum to yield 5-chlorobenzo[d]oxazol-2(3H)-one as a solid.[4]

Protocol 2: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole

The second step involves the conversion of the benzoxazolone to the desired 2-bromo derivative.

Materials:

  • 5-chlorobenzo[d]oxazol-2(3H)-one

  • Phosphorus oxybromide (POBr₃)

  • Round-bottom flask (100 mL)

  • Heating mantle or oil bath

  • Crushed ice

Procedure:

  • In a 100 mL round-bottom flask, combine 5-chlorobenzo[d]oxazol-2(3H)-one (5.0 g, 29.5 mmol) and phosphorus oxybromide (10.1 g, 35.4 mmol).

  • Heat the mixture to 120 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture onto crushed ice (100 g) with vigorous stirring. A precipitate will form.

  • Collect the precipitate by filtration and wash with water until the filtrate is neutral.

  • Dry the solid product. The crude 2-Bromo-5-chlorobenzo[d]oxazole can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Regioselective Functionalization: The Power of Differential Reactivity

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for halogens in these reactions is I > Br > OTf >> Cl.[1][5] This hierarchy is primarily governed by bond dissociation energies and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] The C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition to the palladium(0) catalyst more readily.[1] This inherent difference in reactivity allows for the selective functionalization at the 5-position (C-Br) while leaving the 2-position (C-Cl) intact for subsequent transformations.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[1][6][7] The benzoxazole scaffold has been identified as a key pharmacophore in the development of potent inhibitors for various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][8] this compound serves as an excellent starting point for the synthesis of these inhibitors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, widely employed in the synthesis of biaryl compounds.[4][9][10] In the context of this compound, this reaction is used to introduce aryl or heteroaryl moieties at the 5-position, a common feature in many kinase inhibitors.

Suzuki_Miyaura_Coupling reactant1 This compound product 5-Aryl-2-chlorobenzo[d]oxazole reactant1->product Suzuki-Miyaura Coupling catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) reactant2 Arylboronic Acid or Ester reactant2->product Suzuki-Miyaura Coupling base Base (e.g., K₂CO₃) byproduct Byproducts

Caption: Suzuki-Miyaura coupling of this compound.

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemp (°C)
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O100
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O80
Pd₂(dba)₃SPhosK₃PO₄Toluene110
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13] This reaction is instrumental in introducing amine functionalities at the 5-position of the benzoxazole core, another key structural motif in many pharmaceutical agents.

Buchwald_Hartwig_Amination reactant1 This compound product 5-Amino-2-chlorobenzo[d]oxazole Derivative reactant1->product Buchwald-Hartwig Amination catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) reactant2 Primary or Secondary Amine reactant2->product Buchwald-Hartwig Amination ligand Ligand (e.g., XPhos) byproduct Byproducts base Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig amination of this compound.

This protocol provides a general method for the selective Buchwald-Hartwig amination of this compound at the C5-position.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.04 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Pd SourceLigandBaseSolventTemp (°C)
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane110
Pd₂(dba)₃XPhosNaOtBuToluene100
PEPPSI-IPrIPrK₂CO₃t-Amyl alcohol100

Case Study: Synthesis of a VEGFR-2 Inhibitor Intermediate

The utility of this compound can be exemplified in a synthetic sequence targeting a key intermediate for VEGFR-2 inhibitors.

VEGFR2_Intermediate_Synthesis Synthetic Pathway to a VEGFR-2 Inhibitor Intermediate start This compound intermediate1 5-(4-Aminophenyl)-2-chlorobenzo[d]oxazole start->intermediate1 Suzuki Coupling (4-aminophenylboronic acid) intermediate2 N-(4-(2-Chlorobenzo[d]oxazol-5-yl)phenyl)acetamide intermediate1->intermediate2 Acetylation (Acetyl chloride) final_product VEGFR-2 Inhibitor Scaffold intermediate2->final_product Further Functionalization (e.g., Nucleophilic Aromatic Substitution at C2)

Caption: A plausible synthetic route to a VEGFR-2 inhibitor scaffold.

This synthetic pathway demonstrates the strategic application of this compound. The initial Suzuki coupling selectively functionalizes the 5-position. The resulting aniline can then be further modified, for example, by acylation. The chloro-substituent at the 2-position is retained for a later-stage introduction of another key pharmacophoric element, showcasing the synthetic efficiency imparted by this versatile intermediate.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its differential halogen reactivity enables a predictable and regioselective functionalization strategy, which is a significant advantage in the multi-step synthesis of complex drug molecules. The protocols outlined in this guide for its synthesis and subsequent Suzuki-Miyaura and Buchwald-Hartwig couplings provide a solid foundation for researchers and drug development professionals to leverage this powerful intermediate in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. The continued exploration of the reactivity of this and similar scaffolds will undoubtedly lead to the development of even more efficient and innovative synthetic routes to the medicines of tomorrow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-chlorobenzo[d]oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocols to address the nuanced challenges of this synthesis, providing troubleshooting strategies and in-depth explanations to empower you to optimize your experimental outcomes.

Section 1: Synthesis Overview & Core Protocol

This compound is a valuable heterocyclic building block, frequently utilized in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.[1] Its synthesis, while conceptually straightforward, requires careful control over reaction conditions to ensure high yield and purity.

The most robust and scalable synthetic approach proceeds via a two-step sequence starting from 2-amino-4-bromophenol. This method involves an initial cyclization to form a stable benzoxazolinone intermediate, followed by a chlorination reaction to yield the final product. This pathway is generally preferred over direct bromination of a pre-formed 2-chlorobenzoxazole due to potential regioselectivity issues.[2]

Proposed Synthetic Pathway

The logical workflow for this synthesis is outlined below. This pathway ensures high regiochemical fidelity by installing the bromine atom at the desired position via the starting material.

G A 2-Amino-4-bromophenol B Step 1: Cyclization (e.g., Urea or Phosgene equivalent) A->B C 5-Bromobenzo[d]oxazol-2(3H)-one B->C D Step 2: Chlorination (e.g., PCl₅ or SOCl₂) C->D E This compound D->E

Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

Step 1: Synthesis of 5-Bromobenzo[d]oxazol-2(3H)-one

This step involves the cyclization of 2-amino-4-bromophenol. Using urea is a common and safer alternative to highly toxic reagents like phosgene.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-4-bromophenol (1.0 eq.), urea (1.1 eq.), and a high-boiling point solvent such as o-dichlorobenzene or sulfolane.

  • Reaction: Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere. Ammonia gas will evolve during the reaction.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-5 hours).

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be recrystallized from ethanol or a similar solvent to yield 5-Bromobenzo[d]oxazol-2(3H)-one as a solid.

Step 2: Synthesis of this compound

This step converts the benzoxazolinone intermediate to the final 2-chloro product. This reaction is sensitive to moisture and should be performed under anhydrous conditions.

  • Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolving HCl), suspend the 5-Bromobenzo[d]oxazol-2(3H)-one (1.0 eq.) in a suitable solvent like o-dichlorobenzene.

  • Reagent Addition: Add phosphorus pentachloride (PCl₅) (1.1-1.2 eq.) portion-wise to the suspension. The reaction can be exothermic. Alternatively, thionyl chloride (SOCl₂) with a catalytic amount of Dimethylformamide (DMF) can be used.

  • Reaction: Heat the mixture to 90-110 °C and stir until the reaction is complete, as indicated by TLC or the cessation of HCl evolution (typically 1-3 hours).

  • Work-up: Cool the reaction mixture. Carefully quench any excess PCl₅ by slowly adding the mixture to ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Question: My reaction resulted in a very low yield or failed completely. What are the possible causes?

Answer: Low or no yield is a frequent problem that can originate from several stages of the synthesis. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:
  • Poor Quality of Starting Material: The primary precursor, 2-amino-4-bromophenol, can contain regioisomers such as 2-amino-6-bromophenol from its own synthesis.[2] These isomers may not cyclize efficiently or can lead to undesired side products.

    • Solution: Always verify the purity of your starting material via ¹H NMR, melting point, or HPLC. If impurities are detected, purify the starting material by recrystallization or column chromatography before proceeding.[2]

  • Incomplete Cyclization (Step 1): The formation of the benzoxazolinone ring is critical. Insufficient heat, reaction time, or the presence of moisture can stall the reaction.

    • Solution: Ensure the reaction temperature reaches at least 150 °C.[3] Monitor the reaction by TLC until all the 2-amino-4-bromophenol is consumed. If the reaction stalls, consider extending the reaction time.

  • Inefficient Chlorination (Step 2): The conversion of the benzoxazolinone to the 2-chloro derivative is sensitive to reagent quality and conditions.

    • Solution: Use fresh, high-purity phosphorus pentachloride or freshly distilled thionyl chloride. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). Water will rapidly decompose the chlorinating agents and the product.

  • Product Degradation: The final product, a halogenated benzoxazole, can be sensitive to harsh conditions.[2] Prolonged exposure to high temperatures or strong acids/bases during work-up can lead to decomposition.

    • Solution: Avoid unnecessarily long reaction times at high temperatures. During the aqueous work-up, perform extractions promptly and avoid letting the product sit in acidic or basic solutions for extended periods.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield CheckSM Verify Purity of 2-Amino-4-bromophenol Start->CheckSM Start Here AnalyzeStep1 Analyze Cyclization Step (TLC/HPLC for SM) CheckSM->AnalyzeStep1 Purity OK Sol_SM Purify Starting Material or Use New Source CheckSM->Sol_SM Impurities Found AnalyzeStep2 Analyze Chlorination Step (TLC/HPLC for Intermediate) AnalyzeStep1->AnalyzeStep2 Conversion OK Sol_Step1 Increase Reaction Time, Temperature, or Re-run AnalyzeStep1->Sol_Step1 Incomplete Conversion AssessDeg Assess Product Degradation AnalyzeStep2->AssessDeg Conversion OK Sol_Step2 Use Fresh Reagents, Ensure Anhydrous Conditions AnalyzeStep2->Sol_Step2 Incomplete Conversion Sol_Deg Use Milder Work-up Conditions AssessDeg->Sol_Deg Degradation Observed

Caption: A logical workflow for troubleshooting low-yield issues.
Question: My final product shows multiple spots on TLC and extra peaks in NMR/MS analysis. What are the likely side products?

Answer: The presence of significant impurities is a common challenge. Identifying the source and structure of these byproducts is key to optimizing the purification strategy or modifying the reaction itself.

Common Impurities and Their Origins
ImpurityLikely OriginIdentification & Removal
5-Bromobenzo[d]oxazol-2(3H)-one Incomplete chlorination in Step 2.Easily identified by a different Rƒ on TLC. Can be removed by column chromatography. Its presence suggests the chlorination reaction needs optimization (more reagent, longer time, or higher temperature).
Isomeric Byproducts Use of impure 2-amino-4-bromophenol containing other isomers.[2]May have a very similar Rƒ to the desired product, making TLC analysis difficult. Use ¹H NMR or GC-MS to identify. Purification often requires careful column chromatography with a low-polarity eluent system.
Unreacted 2-Amino-4-bromophenol Incomplete cyclization in Step 1.Generally more polar than the product and intermediate. Can be removed with an acidic wash during work-up or by chromatography.
Hydrolysis Product The 2-chloro group is susceptible to hydrolysis back to the benzoxazolinone, especially during aqueous work-up or on silica gel.[2]This impurity is identical to the starting material for Step 2. Minimize contact time with water and consider using a less acidic grade of silica gel for chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: This synthesis involves hazardous materials. Phosphorus pentachloride is highly corrosive and reacts violently with water. Thionyl chloride is also corrosive and toxic. The reactions generate HCl gas, which is corrosive to the respiratory tract. Always perform these reactions in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure a proper quenching and waste disposal plan is in place before starting.

Q2: Can alternative chlorinating agents be used instead of PCl₅? A2: Yes, several other reagents can be used for the chlorination of the benzoxazolinone. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is a common alternative. Oxalyl chloride is another effective but more expensive option. The choice of reagent may depend on the scale of the reaction, cost, and desired work-up procedure. Each reagent has its own reactivity profile and safety considerations that must be evaluated.

Q3: How can I definitively confirm the regiochemistry of my final product? A3: While ¹H NMR can provide strong evidence, 2D NMR techniques are the gold standard for unambiguous structural confirmation. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range (2-3 bond) correlations between protons and carbons. For this compound, you would look for correlations between the aromatic protons and the carbons of the oxazole ring to confirm the substitution pattern. A Nuclear Overhauser Effect (NOE) experiment can also show through-space correlations between nearby protons, helping to assign their positions on the benzene ring.

Section 4: Data Summary

Experimentally verified data for this specific compound is limited in public literature; much of the available information is based on computational predictions.[4]

PropertyValueSource
Molecular Formula C₇H₃BrClNO[5],[4]
Molecular Weight 232.46 g/mol [5],[4]
CAS Number 1226072-26-9 (for 5-Bromo-7-chlorobenzo[d]oxazole)[5]
Boiling Point 302.6 ± 34.0 °CPredicted[4]
Density 1.820 ± 0.06 g/cm³Predicted[4]
pKa -1.40 ± 0.10Predicted[4]

References

Technical Support Center: Purification of 5-Bromo-2-chlorobenzo[d]oxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-2-chlorobenzo[d]oxazole. It is designed as a central hub for troubleshooting common issues and answering frequently asked questions encountered during column chromatography. The methodologies described herein are grounded in established chromatographic principles to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions that are critical for designing a successful purification strategy.

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

Understanding the compound's properties is the foundation of method development. While extensive experimental data is not always available for specific research chemicals, we can rely on predicted values and structural analysis to guide our approach. The benzoxazole core, combined with halogen substituents, results in a molecule of moderate polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource & Notes
Molecular FormulaC₇H₃BrClNO[1][2]
Molecular Weight232.46 g/mol [2][3]
Predicted LogP3.24[3] (Indicates non-polar character and good solubility in organic solvents)
Predicted pKa-1.40 ± 0.10[2] (The molecule is not readily ionizable under typical conditions)
AppearanceSolid (predicted)[4] (Typical for similar small molecules)

Q2: What are the most common impurities I should expect from the synthesis of this compound?

Impurities are typically unreacted starting materials, byproducts, or degradation products. Their nature heavily depends on the synthetic route employed. A common synthesis involves the cyclization of 2-amino-4-chlorophenol followed by bromination or a Sandmeyer-type reaction.[5]

Table 2: Potential Impurities and Their Relative Polarity

ImpurityPotential SourceExpected Polarity vs. ProductSeparation Strategy
2-amino-4-chlorophenolUnreacted starting materialMore PolarWill have a much lower Rf and elute much later or remain at the baseline in typical solvent systems.
5-chlorobenzo[d]oxazoleIncomplete brominationLess PolarWill have a higher Rf value. A less polar mobile phase will be needed to achieve separation.
Regioisomers (e.g., 7-Bromo-2-chlorobenzo[d]oxazole)Non-selective reactionVery SimilarThis is the most challenging separation. A shallow elution gradient and high-resolution silica are required.
Di-brominated productsOver-brominationLess PolarWill likely have a higher Rf than the desired mono-brominated product.
5-chlorobenzoxazol-2-oneHydrolysis of productMore PolarCan form during aqueous work-up; will have a lower Rf.[5]

Q3: What is the best stationary phase for this purification?

For compounds of moderate polarity like this compound, standard silica gel (60 Å, 40-63 µm particle size) is the most common and effective choice for the stationary phase.[6] Its slightly acidic nature is generally not problematic for this compound, but if degradation is observed, alternatives like neutral alumina or deactivated silica can be considered.[7]

Q4: How do I select an appropriate mobile phase (eluent)?

The selection of the mobile phase is the most critical variable. The goal is to find a solvent system where the desired product has an Rf (retention factor) of 0.3-0.4 on a TLC plate, as this typically translates to good separation on a column.[7]

  • Start with a non-polar solvent and add a more polar solvent to increase elution strength.

  • A common starting point for halogenated heterocycles is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a moderately polar solvent like Ethyl Acetate or Dichloromethane (DCM) .[8]

  • Develop the solvent system using TLC. Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) to find the optimal Rf.

Q5: How should I monitor the purification process?

Thin-Layer Chromatography (TLC) is the primary method for monitoring the column.[6]

  • Before the column: Use TLC to determine the optimal eluent system.

  • During the column: Collect fractions and spot them on a TLC plate to identify which ones contain your product.

  • After the column: Combine the pure fractions and confirm the purity of the final product with a final TLC plate and other analytical methods (NMR, MS).

Detailed Experimental Protocol: Column Chromatography Workflow

This protocol outlines a standardized, self-validating workflow for the purification of this compound.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Determine Rf in various Hex/EtOAc ratios) Solvent 2. Prepare Eluent (Solvent system giving Rf ~0.3-0.4) TLC->Solvent Slurry 3. Prepare Silica Slurry (Silica gel in non-polar solvent) Solvent->Slurry Pack 5. Pack Column Slurry->Pack Sample 4. Prepare Sample (Dry or Wet Loading) Load 6. Load Sample Sample->Load Pack->Load Elute 7. Elute Column Load->Elute Collect 8. Collect Fractions Elute->Collect Analyze 9. Analyze Fractions via TLC Collect->Analyze Combine 10. Combine Pure Fractions Analyze->Combine Evaporate 11. Evaporate Solvent Combine->Evaporate Final 12. Characterize Pure Product Evaporate->Final G Start Problem Occurred NoProduct Product Not Eluting? Start->NoProduct Check fractions PoorSep Poor Separation? Start->PoorSep Analyze TLC Tailing Streaking or Tailing? Start->Tailing Observe band shape Degradation Product Degrading? Start->Degradation Check for new spots SolventTooNonPolar Solution: Increase eluent polarity (gradient elution). NoProduct->SolventTooNonPolar Rf is zero on TLC CompoundTooPolar Solution: Use a more polar eluent system (e.g., DCM/Methanol). NoProduct->CompoundTooPolar Compound at baseline SolventTooPolar Solution: Decrease eluent polarity. Re-optimize with TLC. PoorSep->SolventTooPolar All spots near solvent front Overloaded Solution: Use less sample material or a larger column. PoorSep->Overloaded Bands are wide and overlapping PoorSolubility Solution: Change solvent system. Consider dry loading. Tailing->PoorSolubility Compound is 'dragging' SilicaAcidity Solution: Deactivate silica with triethylamine or switch to neutral alumina. Degradation->SilicaAcidity Compound is acid-sensitive

References

Technical Support Center: Synthesis of 5-Bromo-2-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-chlorobenzo[d]oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations grounded in chemical principles and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I have failed to isolate any this compound. What are the likely causes?

Answer: Low or nonexistent yields can be traced back to several critical factors, from the quality of starting materials to the specifics of the reaction conditions. A systematic evaluation of the synthetic pathway is essential.

  • Poor Quality of Starting Materials: The most common synthetic routes to 2-chlorobenzoxazoles often begin with a corresponding 2-aminophenol derivative. For this compound, a logical precursor is 2-amino-4-bromophenol. Impurities in this starting material, such as regioisomers (e.g., 2-amino-5-bromophenol), can lead to the formation of undesired isomeric products or inhibit the cyclization process altogether.

  • Inefficient Cyclization: The formation of the benzoxazole ring is a pivotal step. A common method involves the reaction of the 2-aminophenol with a carbonyl source like phosgene or its derivatives, followed by chlorination. Incomplete cyclization can leave unreacted starting materials or stable intermediates, such as a hydroxyamide, which fail to proceed to the final product.[1] This can be due to insufficient temperature, suboptimal pH, or an inadequate dehydrating agent if the reaction proceeds through a condensation mechanism.[1]

  • Suboptimal Chlorination Conditions: The conversion of an intermediate, such as a 5-bromobenzoxazolin-2-one, to the final 2-chloro product requires a potent chlorinating agent. A patented process highlights the use of phosphorus pentachloride (PCl₅).[2] Using a weaker chlorinating agent or insufficient stoichiometry can result in low conversion. Furthermore, the reaction temperature is critical; temperatures that are too low may stall the reaction, while excessively high temperatures can lead to product degradation.[2]

  • Product Degradation: 2-Chlorobenzoxazoles can be sensitive to harsh conditions.[3] Prolonged exposure to high temperatures or strong acidic or basic media during the reaction or work-up can lead to decomposition of the target molecule.

Troubleshooting Workflow for Low Yield

A Low or No Yield B Verify Purity of 2-amino-4-bromophenol A->B C Analyze for Incomplete Cyclization Intermediates A->C D Optimize Chlorination Conditions A->D E Assess for Product Degradation A->E B_sol Purify Starting Material or Source Alternative B->B_sol Impurities Detected C_sol Adjust Reaction Time, Temperature, or Catalyst C->C_sol Intermediate Observed D_sol Screen Chlorinating Agents, Stoichiometry, and Temperature D->D_sol Low Conversion E_sol Employ Milder Conditions or Shorter Reaction Times E->E_sol Degradation Evident

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and additional peaks in NMR/MS analysis. What are the probable side products?

Answer: The formation of impurities is a frequent challenge and is often indicative of competing reaction pathways.

  • Over-bromination or Over-chlorination: During the synthesis, particularly if bromination of the aromatic ring is a distinct step, there is a risk of introducing more than one bromine atom, leading to dibromo- or polybrominated species. Similarly, harsh chlorination conditions can sometimes lead to chlorination on the benzene ring in addition to the desired substitution at the 2-position.[4][5]

  • Formation of Isomeric Byproducts: If the initial 2-amino-4-bromophenol contains isomeric impurities, you will inevitably form isomeric products, such as 7-Bromo-2-chlorobenzo[d]oxazole. These isomers can be difficult to separate due to their similar physical properties.

  • Hydrolysis of the 2-Chloro Group: The 2-chloro substituent is susceptible to hydrolysis, especially during aqueous work-up or purification on silica gel.[6] This side reaction leads to the formation of 5-bromobenzoxazol-2-one.

  • Unreacted Intermediates: Incomplete conversion at any stage will result in the presence of starting materials or intermediates in your final product. For instance, if the chlorination of 5-bromobenzoxazolin-2-one is incomplete, this intermediate will contaminate the final product.

Table 1: Common Impurities and Their Potential Origin
ImpurityPotential OriginSuggested Mitigation Strategy
Dibrominated/Dichlorinated BenzoxazolesHarsh bromination or chlorination conditions.Use milder reagents, control stoichiometry, and optimize reaction temperature and time.
Isomeric Bromo-chlorobenzoxazolesImpure starting 2-aminophenol.Purify the starting 2-amino-4-bromophenol before use.
5-Bromobenzoxazol-2-oneHydrolysis of the 2-chloro group during work-up or purification.Use anhydrous conditions for work-up and consider purification methods other than silica gel chromatography if hydrolysis is significant.
Unreacted 5-bromobenzoxazolin-2-oneIncomplete chlorination.Increase the amount of chlorinating agent, prolong the reaction time, or increase the reaction temperature.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A1: A common and effective approach is a two-step synthesis starting from 2-amino-4-bromophenol.

  • Cyclization: The reaction of 2-amino-4-bromophenol with a suitable one-carbon electrophile, such as phosgene or urea, under heating leads to the formation of 5-bromobenzoxazolin-2-one.[2] This cyclization is a condensation reaction that forms the core heterocyclic structure.

  • Chlorination: The resulting 5-bromobenzoxazolin-2-one is then treated with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to replace the carbonyl oxygen with two chlorine atoms, followed by elimination to yield the 2-chloro functionality.[2][4] A process patent suggests that using a molar excess of PCl₅ in an inert solvent at elevated temperatures (140-180 °C) provides good yields.[2]

A 2-Amino-4-bromophenol B 5-Bromobenzoxazolin-2-one A->B Cyclization (e.g., with Phosgene or Urea) C This compound B->C Chlorination (e.g., with PCl5)

Caption: A common synthetic pathway for this compound.

Q2: How can I effectively purify the final product?

A2: Purification of this compound can be challenging due to the potential for hydrolysis and the presence of closely related impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[7]

  • Recrystallization: This is a preferred method for obtaining high-purity material. The choice of solvent is critical and will require some screening. A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal.

  • Column Chromatography: While effective for separating some impurities, care must be taken as the acidic nature of silica gel can promote the hydrolysis of the 2-chloro group to the corresponding 2-one. Using a deactivated silica gel or a different stationary phase like alumina might be beneficial. Eluent systems typically involve mixtures of hexanes and ethyl acetate.[4][8]

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3: A combination of chromatographic and spectroscopic methods is recommended.

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the final product and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for analyzing the reaction mixture and the final product, especially for identifying non-volatile impurities and intermediates.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several reagents used in this synthesis are hazardous and require careful handling.

  • Phosgene and its derivatives: These are highly toxic and should only be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus pentachloride (PCl₅) and Thionyl chloride (SOCl₂): These are corrosive and react violently with water. They should be handled in a moisture-free environment.

  • Solvents: Many organic solvents used are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

III. Experimental Protocols

Protocol: Synthesis of this compound from 5-bromobenzoxazolin-2-one

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 5-bromobenzoxazolin-2-one

  • Phosphorus pentachloride (PCl₅)

  • o-dichlorobenzene (or another high-boiling inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phosphorus pentachloride (3 to 5 molar equivalents) in o-dichlorobenzene under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Heat the solution to 140-170 °C.[2]

  • Slowly add 5-bromobenzoxazolin-2-one (1 molar equivalent) in portions to the hot solution. This method of addition ensures that there is always an excess of PCl₅ in the reaction mixture, which can help to minimize side reactions.[2]

  • Maintain the reaction at this temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess PCl₅ by slowly adding the reaction mixture to ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

References

Technical Support Center: Overcoming Low Yields in 5-Bromo-2-chlorobenzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromo-2-chlorobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving high yields and purity for this important synthetic intermediate. We will explore the common pitfalls in the synthesis and provide detailed, field-proven troubleshooting strategies and optimized protocols to enhance your experimental success.

Section 1: Overview of Synthetic Strategy

The most common and direct route to 5-Bromo-2-chlorobenzoxazole involves the cyclization of 2-amino-4-bromophenol using a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate, BTC) is widely used as a safer, solid substitute for the highly toxic phosgene gas.[1][2] The general reaction proceeds via the formation of an intermediate which then undergoes intramolecular cyclization.

The overall workflow can be visualized as follows:

G A Starting Material 2-Amino-4-bromophenol C Cyclization Reaction Inert solvent (e.g., THF, Toluene) Controlled Temperature A->C B Reagents Triphosgene, Base (e.g., Et3N) B->C D Aqueous Work-up Quenching & Extraction C->D Crude Product E Purification Column Chromatography or Recrystallization D->E F Final Product 5-Bromo-2-chlorobenzoxazole E->F Pure Product

Caption: General workflow for the synthesis of 5-Bromo-2-chlorobenzoxazole.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low (<40%). What are the most probable causes?

Answer: Persistently low yields can typically be traced back to one of three critical areas: starting material purity, reaction conditions, or work-up and purification procedures.

  • Purity of 2-Amino-4-bromophenol: The quality of your starting aminophenol is paramount. Commercial 2-amino-4-bromophenol can contain isomeric impurities, such as 2-amino-6-bromophenol, arising from its synthesis. These isomers can either fail to cyclize or form regioisomeric benzoxazole products that are difficult to separate, thereby reducing the isolated yield of the desired product.[3]

    • Solution: Verify the purity of your starting material by ¹H NMR and melting point. If significant impurities are detected, purify the 2-amino-4-bromophenol by recrystallization before use.

  • Inefficient Cyclization/Chlorination: The cyclization step is highly sensitive to reaction conditions.

    • Moisture: Triphosgene and the reaction intermediates are highly sensitive to moisture. The presence of water can consume the reagent and lead to the formation of 5-bromobenzoxazol-2-one as a major byproduct.[3]

    • Stoichiometry & Temperature: Incorrect stoichiometry of triphosgene or base, or sub-optimal temperature control, can lead to incomplete reaction or the formation of side products. The reaction is often exothermic and requires careful temperature management.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Perform a stoichiometric optimization on a small scale. A common approach is the slow, portion-wise addition of solid triphosgene or a solution of triphosgene to the aminophenol and base at 0 °C, followed by slowly warming to room temperature or gentle heating to drive the reaction to completion.

  • Product Loss During Purification: 5-Bromo-2-chlorobenzoxazole can be susceptible to hydrolysis, especially on silica gel. Prolonged exposure to acidic or basic conditions during work-up or chromatography on untreated silica can lead to the formation of the corresponding benzoxazolone.

    • Solution: Neutralize the crude reaction mixture carefully during work-up. When performing column chromatography, consider using silica gel that has been pre-treated with a small amount of a non-nucleophilic base (like triethylamine in the eluent) to prevent on-column degradation.

Question 2: I am observing significant byproduct formation, leading to a complex mixture on TLC/NMR. What are these impurities and how can I prevent them?

Answer: The formation of multiple byproducts is a common challenge. Understanding their origin is key to prevention.

ImpurityLikely SourcePrevention Strategy
5-Bromobenzoxazol-2-one Hydrolysis of the 2-chloro group by water present in the reaction or during work-up/purification.[3]Rigorously exclude moisture by using anhydrous solvents and an inert atmosphere. Neutralize the work-up carefully. Use base-washed silica for chromatography.
Unreacted 2-Amino-4-bromophenol Incomplete reaction due to insufficient triphosgene, sub-optimal temperature, or short reaction time.Ensure correct stoichiometry (at least 1/3 equivalent of triphosgene per equivalent of aminophenol). Monitor the reaction by TLC until the starting material is consumed. Allow the reaction to warm to room temperature or heat gently after the initial addition.
Isomeric Byproducts (e.g., 7-Bromo-2-chlorobenzoxazole) Use of impure 2-amino-4-bromophenol containing regioisomers.[3]Verify the purity of the starting aminophenol and purify if necessary before starting the synthesis.
Urea or Carbonate Byproducts Side reactions of intermediates, particularly if the base is added incorrectly or if there are temperature fluctuations.Add the base slowly and maintain good temperature control. The order of addition can be critical; typically, the aminophenol and base are mixed before the slow addition of triphosgene.

The following diagram illustrates the relationship between the synthesis stages and the potential formation of these impurities.

G cluster_0 Synthesis Stages cluster_1 Potential Impurities A Starting Material (2-Amino-4-bromophenol) I1 Isomeric Precursor (e.g., 2-Amino-6-bromophenol) A->I1 Source of Isomeric Product B Cyclization Reaction I2 Unreacted Starting Material B->I2 If Incomplete I3 Urea / Dimer Byproducts B->I3 Side Reaction I4 5-Bromobenzoxazol-2-one (Hydrolysis Product) B->I4 If H₂O Present C Work-up / Purification C->I4 If Conditions are Harsh

Caption: Relationship between synthesis stages and potential impurities.

Question 3: My TLC shows the reaction is complete, but I struggle to isolate the pure product. What purification techniques are most effective?

Answer: Effective purification is crucial for obtaining a high-quality final product. Isomeric and hydrolysis-related impurities can be particularly challenging to remove.

  • Column Chromatography: This is the most common and effective method.

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., 100% Hexanes or Heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane is typically effective. 5-Bromo-2-chlorobenzoxazole is significantly less polar than the aminophenol starting material and the benzoxazolone byproduct.

    • Silica Treatment: As mentioned, use silica gel that has been neutralized by slurrying with a 1-2% triethylamine solution in your starting eluent, then packing the column as usual. This minimizes on-column hydrolysis.[3]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent alternative for achieving high purity.

    • Solvent Screening: Test various solvent systems on a small scale. Good candidates include hexane/ethyl acetate, ethanol/water, or isopropanol. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the function of triphosgene, and why is it preferred over phosgene gas? Triphosgene is a crystalline solid that serves as a safe and convenient synthetic equivalent of phosgene gas.[1] Under reaction conditions, particularly in the presence of a base or Lewis acid, it decomposes to release three molecules of phosgene in situ.[2][4] This avoids the significant hazards associated with handling and storing highly toxic, gaseous phosgene while achieving the same chemical transformation.

Q2: How critical is the choice of base for this reaction? The choice of base is very important. A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is typically used. The base serves two primary purposes:

  • It acts as a proton scavenger, neutralizing the HCl that is generated during the reaction.

  • It can act as a catalyst, reacting with triphosgene to initiate its decomposition into active phosgene. At least two equivalents of the base are required per equivalent of the aminophenol.

Q3: Can I use a different coupling agent instead of triphosgene? Yes, other reagents can be used, though they may present different challenges.

  • Diphosgene (trichloromethyl chloroformate): A liquid that is also a safer alternative to phosgene, but still requires careful handling.

  • Thionyl Chloride (SOCl₂): An alternative route involves first synthesizing 5-bromo-2-mercaptobenzoxazole (from 2-amino-4-bromophenol and carbon disulfide) and then converting the thiol group to the chloride with an agent like SOCl₂ or chlorine gas.[5][6] This is a multi-step process but can be effective.

  • Cyanogen Bromide (BrCN): This reagent can be used to form 2-amino-5-bromobenzoxazole, which can then be converted to the 2-chloro derivative via a Sandmeyer-type reaction.[3] However, cyanogen bromide is highly toxic.[7][8]

Section 4: Optimized Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Synthesis of 5-Bromo-2-chlorobenzoxazole from 2-Amino-4-bromophenol

  • Preparation:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-bromophenol (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) or toluene (approx. 10-15 mL per gram of aminophenol).

    • Add triethylamine (2.2 eq) to the suspension and stir to dissolve.

    • Cool the mixture to 0 °C in an ice-water bath.

  • Reaction:

    • In a separate flask, dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous THF. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a fume hood with appropriate PPE.

    • Add the triphosgene solution dropwise to the cooled aminophenol mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour.

    • Slowly warm the reaction to room temperature and let it stir for 4-6 hours, or until TLC analysis (e.g., 4:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid/oil by column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to obtain 5-Bromo-2-chlorobenzoxazole as a solid.

Section 5: Troubleshooting Decision Tree

If you are facing low yields, use the following decision tree to diagnose the potential issue systematically.

G Start Low Yield Issue CheckSM Step 1: Verify Purity of 2-Amino-4-bromophenol (NMR, MP) Start->CheckSM SM_OK Purity OK CheckSM->SM_OK No SM_Bad Impurities Found CheckSM->SM_Bad Yes CheckCond Step 2: Review Reaction Conditions SM_OK->CheckCond PurifySM Action: Recrystallize Starting Material SM_Bad->PurifySM Cond_Moisture Moisture Contamination? CheckCond->Cond_Moisture DrySys Action: Use Anhydrous Solvents & Inert Atmosphere Cond_Moisture->DrySys Yes Cond_Temp Incorrect Temp. Control? Cond_Moisture->Cond_Temp No Success Yield Improved DrySys->Success ControlTemp Action: Add Reagents Slowly at 0°C, Monitor Temperature Cond_Temp->ControlTemp Yes Cond_Time Incomplete Reaction? Cond_Temp->Cond_Time No ControlTemp->Success MonitorRxn Action: Monitor by TLC, Increase Reaction Time/Temp Cond_Time->MonitorRxn Yes CheckPuri Step 3: Assess Purification Cond_Time->CheckPuri No MonitorRxn->Success Puri_Loss Product Degradation on Silica? CheckPuri->Puri_Loss TreatSilica Action: Use Neutralized Silica Gel for Chromatography Puri_Loss->TreatSilica Yes Puri_Loss->Success No TreatSilica->Success

Caption: A step-by-step decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of 5-Bromo-2-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Identification and Removal of Isomeric Impurities for Researchers and Drug Development Professionals

Introduction

5-Bromo-2-chlorobenzo[d]oxazole is a critical heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents, including potent inhibitors for biological targets implicated in cancer and other diseases.[1][2][3] The precise molecular architecture of this compound, particularly the specific placement of the bromo and chloro substituents, is paramount for its intended reactivity and biological activity. However, synthetic routes often yield a mixture of isomers, which can be challenging to separate due to their similar physicochemical properties.[4]

This technical guide provides a comprehensive framework for identifying, troubleshooting, and removing common isomeric impurities from this compound. We will explore the origins of these impurities, detail robust analytical methods for their detection, and provide step-by-step protocols for effective purification, empowering researchers to achieve the high levels of purity required for downstream applications.

Section 1: Understanding the Challenge: The Origin of Isomeric Impurities

Q1: What are the most common isomeric impurities I might encounter with this compound, and why do they form?

A1: The presence of isomeric impurities is a frequent challenge that primarily stems from two sources during synthesis: the purity of the starting materials and a lack of complete regioselectivity in the halogenation steps.

  • Starting Material Impurities: The synthesis of the benzoxazole core often begins with a substituted 2-aminophenol.[3] A common precursor for this compound is 2-amino-4-chlorophenol. If this starting material contains its own regioisomer, such as 2-amino-6-chlorophenol, the subsequent cyclization and bromination steps will carry this impurity through, resulting in an isomeric final product like 7-Bromo-2-chlorobenzo[d]oxazole.[4]

  • Lack of Regioselectivity during Bromination: If the synthesis involves the direct bromination of a 2-chlorobenzo[d]oxazole intermediate, the electrophilic aromatic substitution may not be perfectly selective. The directing effects of the existing chloro group and the fused oxazole ring can allow for bromination at other positions on the benzene ring (e.g., positions 4, 6, or 7), leading to a mixture of positional isomers that are difficult to separate from the desired 5-bromo product.[4] A similar challenge is observed in the synthesis of the related compound 5-bromo-2-chlorobenzoic acid, where the formation of the 4-bromo isomer is a known issue.[5]

cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Crude Product Mixture 2-amino-4-chlorophenol 2-amino-4-chlorophenol Cyclization & Bromination Cyclization & Bromination 2-amino-4-chlorophenol->Cyclization & Bromination Ideal Path Impure Precursor\n(e.g., 2-amino-6-chlorophenol) Impure Precursor (e.g., 2-amino-6-chlorophenol) Impure Precursor\n(e.g., 2-amino-6-chlorophenol)->Cyclization & Bromination Source of Impurity Target: this compound Target: this compound Cyclization & Bromination->Target: this compound Isomeric Impurity\n(e.g., 7-Bromo-2-chlorobenzo[d]oxazole) Isomeric Impurity (e.g., 7-Bromo-2-chlorobenzo[d]oxazole) Cyclization & Bromination->Isomeric Impurity\n(e.g., 7-Bromo-2-chlorobenzo[d]oxazole) Positional Isomers\n(e.g., 4/6/7-Bromo) Positional Isomers (e.g., 4/6/7-Bromo) Cyclization & Bromination->Positional Isomers\n(e.g., 4/6/7-Bromo) Poor Regioselectivity start Crude Product Analysis (TLC, HPLC) recrystallization Attempt Recrystallization start->recrystallization Impurities Detected check1 Purity Check recrystallization->check1 chromatography Perform Flash Column Chromatography check1->chromatography Impurities Persist end High-Purity Product check1->end Purity >99% check2 Purity Check chromatography->check2 prep_hplc Consider Preparative HPLC check2->prep_hplc Co-elution Occurs check2->end Purity >99%

References

Technical Support Center: Improving Regioselectivity in the Synthesis of 5-Bromo-2-chlorobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with halogenated benzoxazoles, a critical scaffold in medicinal chemistry.[1] We will address the common and often frustrating challenge of controlling regioselectivity during the synthesis of 5-Bromo-2-chlorobenzoxazole, providing not just protocols, but the chemical reasoning behind them.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis, focusing on the critical electrophilic bromination step of 2-chlorobenzoxazole.

FAQ 1: I am getting a mixture of 5-bromo and 7-bromo isomers during the direct bromination of 2-chlorobenzoxazole. How can I improve the selectivity for the 5-bromo product?

This is the most common challenge in this synthesis. The formation of a mixture of regioisomers, primarily the 5-bromo and 7-bromo products, arises from the competing electronic and steric influences on the electrophilic aromatic substitution reaction.

Underlying Principles:

The benzoxazole ring system is generally activated towards electrophilic substitution.[2] The directing effects of the fused oxazole ring and the 2-chloro substituent guide the incoming electrophile (Br+).

  • Electronic Effects: The lone pairs on the oxygen and nitrogen atoms of the oxazole ring activate the benzene portion, directing electrophiles to the ortho and para positions (relative to the oxygen, these are positions 7 and 5).

  • Steric Hindrance: The position ortho to the fused oxazole ring (position 7) is more sterically hindered than the para position (position 5). This steric hindrance can be exploited to favor substitution at the 5-position.

To enhance the regioselectivity, you must manipulate the reaction conditions to maximize the influence of steric factors and control the reactivity of the brominating agent.

Troubleshooting Workflow for Low Regioselectivity

G start Low 5-Bromo : 7-Bromo Ratio Detected (e.g., via GC-MS or 1H NMR) reagent_check Step 1: Evaluate Brominating Agent start->reagent_check temp_check Step 2: Assess Reaction Temperature reagent_check->temp_check Using Br2? Switch to NBS. reagent_check->temp_check Already using NBS? Proceed to next step. solvent_check Step 3: Analyze Solvent System temp_check->solvent_check Reaction at RT or higher? Lower temp to 0°C to -20°C. temp_check->solvent_check Already at low temp? Proceed to next step. outcome Improved Regioselectivity solvent_check->outcome Using polar solvent (e.g., AcOH)? Switch to non-polar (e.g., CCl4, CH2Cl2). solvent_check->outcome Already using non-polar? Optimization complete.

Caption: Troubleshooting decision tree for optimizing regioselectivity.

Recommendations for Improving 5-Bromo Selectivity:

  • Choice of Brominating Agent: Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is a bulkier reagent and is generally more sensitive to steric hindrance, which favors attack at the less crowded C-5 position. It also provides a slow, steady concentration of Br₂, which can help prevent side reactions.[3]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C). Lowering the temperature increases the kinetic barrier for the reaction at the more sterically hindered C-7 position, thereby enhancing the selectivity for the C-5 product.[3]

  • Solvent Choice: Use non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). Polar, protic solvents like acetic acid can solvate the electrophile differently and may decrease selectivity.

  • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, which helps to minimize the formation of di-brominated byproducts and can improve selectivity.

Table 1: Comparison of Reaction Conditions for Bromination

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Rationale
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is bulkier and more sensitive to steric hindrance, favoring the C-5 position.
Temperature Room Temperature (20-25 °C)0 °C to -20 °CLower temperature increases the kinetic preference for the less-hindered C-5 position.[3]
Solvent Acetic Acid (AcOH)Dichloromethane (CH₂Cl₂)Non-polar solvents can better differentiate sterically hindered reaction sites.
Addition Method Single portionSlow, dropwise additionMaintains low electrophile concentration, reducing side reactions.
FAQ 2: I'm observing significant di-bromination. How can I prevent this?

Over-bromination occurs because the benzoxazole ring, even after the first bromination, remains activated enough for a second electrophilic substitution.[2]

Recommendations to Minimize Di-bromination:

  • Control Stoichiometry: Use a precise molar equivalent of your brominating agent. Start with 1.0 equivalent of NBS and monitor the reaction closely by TLC or GC-MS. If starting material remains, add small amounts of NBS (e.g., 0.05 eq) sequentially until completion.

  • Low Temperature: As with improving regioselectivity, maintaining a low reaction temperature will decrease the rate of the second bromination reaction more significantly than the first.

  • Reaction Time: Monitor the reaction progress carefully. Allowing the reaction to run for too long after the starting material is consumed will inevitably lead to an increase in di-brominated products.

FAQ 3: Would an alternative synthetic route offer better regioselectivity?

Yes. When direct halogenation proves difficult to control, a convergent strategy that installs the desired halogen pattern on the precursor is often superior. This completely avoids the issue of regioselectivity during the final stages.

Proposed High-Selectivity Route:

  • Start with 2-Amino-4-bromophenol: This commercially available starting material already has the bromine atom in the correct position.

  • Cyclization to form 5-Bromo-2-mercaptobenzoxazole: React 2-amino-4-bromophenol with potassium ethyl xanthate or a similar reagent to form the 2-mercapto intermediate.

  • Conversion to 5-Bromo-2-chlorobenzoxazole: React the 2-mercapto intermediate with a chlorinating agent like thionyl chloride (SOCl₂) or chlorine gas.[4][5] This step is a reliable method for installing the 2-chloro substituent without affecting the benzene ring.

Mechanism for Electrophilic Bromination

G cluster_0 Pathway to 5-Bromo Isomer (Favored) cluster_1 Pathway to 7-Bromo Isomer (Disfavored) mol1 2-Chlorobenzoxazole plus1 + Br+ mol1->plus1 int1 Arenium Ion Intermediate (Resonance Stabilized) Charge delocalized to C4, C6, N plus1->int1 Attack at C5 prod1 5-Bromo-2-chlorobenzoxazole (Less Steric Hindrance) int1->prod1 - H+ mol2 2-Chlorobenzoxazole plus2 + Br+ mol2->plus2 int2 Arenium Ion Intermediate (Resonance Stabilized) Charge delocalized to C4, C6, N plus2->int2 Attack at C7 prod2 7-Bromo-2-chlorobenzoxazole (More Steric Hindrance) int2->prod2 - H+

Caption: Competing pathways for electrophilic bromination of 2-chlorobenzoxazole.

FAQ 4: What are the most effective methods for purifying 5-Bromo-2-chlorobenzoxazole from its isomers?

The similar polarity and physical properties of regioisomers make purification challenging.[2] A combination of techniques is often required.

  • Column Chromatography: This is the most reliable method for separating isomers.

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

    • Eluent System: A non-polar/polar gradient system is effective. Start with a low polarity mobile phase like 100% Hexane or Heptane and gradually increase the polarity by adding Ethyl Acetate or Dichloromethane. A typical gradient might be from 0% to 10% Ethyl Acetate in Hexane. The less polar 5-bromo isomer will typically elute before the 7-bromo isomer.

  • Recrystallization: This can be highly effective if a suitable solvent system is found.

    • Solvent Screening: Test single solvents (e.g., ethanol, isopropanol, heptane) and mixed solvent systems (e.g., heptane/ethyl acetate, ethanol/water).

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble. Cool the solution slowly to allow for the selective crystallization of the desired, less soluble isomer. A patent for purifying similar benzoxazoles suggests cooling the solution to 0-5 °C to maximize the yield of the crystallized product.[6]

Detailed Experimental Protocols
Protocol 1: Optimized Regioselective Bromination of 2-Chlorobenzoxazole

This protocol is a guideline and should be optimized for your specific setup.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chlorobenzoxazole (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -10 °C using an ice/salt bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimum amount of anhydrous CH₂Cl₂.

  • Slow Addition: Add the NBS solution to the cooled 2-chlorobenzoxazole solution dropwise via a syringe pump or dropping funnel over 1-2 hours. Ensure the internal temperature does not rise above -5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography as described in Protocol 2.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with Hexane/Ethyl Acetate (98:2).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with Hexane/Ethyl Acetate (98:2). Collect fractions and monitor by TLC. The 5-bromo isomer should elute first.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield purified 5-Bromo-2-chlorobenzoxazole.

References

Stability issues of 5-Bromo-2-chlorobenzo[d]oxazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-chlorobenzo[d]oxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during synthetic transformations.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility is often challenged by its inherent reactivity and potential for degradation under various reaction conditions. The benzoxazole core, coupled with two distinct halogen substituents, presents a unique set of stability concerns that require careful consideration in experimental design. This guide provides a systematic approach to identifying, understanding, and mitigating these stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary modes of degradation for this compound?

A1: The main degradation pathways for halogenated benzoxazoles like this compound include:

  • Hydrolysis: The 2-chloro substituent is susceptible to hydrolysis, particularly under heated or harsh acidic or basic conditions, which can lead to the formation of 5-bromo-2(3H)-benzoxazolone.[1]

  • Ring Opening: The benzoxazole ring can be opened by strong nucleophiles or under forcing conditions, leading to the formation of N-(2-hydroxyphenyl) derivatives.

  • Dehalogenation: Reductive dehalogenation of one or both halogen atoms can occur in the presence of certain catalysts and reducing agents.

  • Thermal Decomposition: Like many halogenated heterocyclic compounds, it can be sensitive to high temperatures, which may cause decomposition and the release of toxic gases.[1]

Q2: How does the reactivity of the C-Br bond compare to the C-Cl bond in this molecule?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[2][3] This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst.[3][4][5][6] This differential reactivity can be exploited for selective functionalization at the C5-position (bromine) while leaving the C2-position (chlorine) intact for subsequent transformations.[2] However, achieving high selectivity requires careful optimization of reaction conditions.

Q3: Can the benzoxazole nitrogen act as a catalyst poison?

A3: Yes, nitrogen-containing heterocycles can act as poisons for palladium and other transition metal catalysts.[7] The lone pair of electrons on the nitrogen atom can coordinate to the metal center, potentially deactivating the catalyst or altering its reactivity.[7][8][9][10][11] This is a critical consideration in cross-coupling reactions and may necessitate the use of specific ligands or catalyst systems that are more resistant to poisoning.

Q4: Are there any specific solvent or base incompatibilities to be aware of?

A4: Yes. Strong bases can promote hydrolysis of the 2-chloro group or even ring-opening of the benzoxazole core.[1] Protic solvents, especially at elevated temperatures, can also facilitate hydrolysis. Therefore, the choice of base and solvent is crucial. For instance, in cross-coupling reactions, inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxide bases.[2] Anhydrous, aprotic solvents are generally recommended to minimize hydrolysis.

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common experimental issues.

Guide 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Low or no yield in cross-coupling reactions is a frequent challenge. The following workflow can help identify the root cause.

start Low or No Yield catalyst_check Assess Catalyst Activity start->catalyst_check reagent_check Verify Reagent Integrity start->reagent_check condition_check Evaluate Reaction Conditions start->condition_check product_degradation Investigate Product Degradation start->product_degradation catalyst_poisoning Potential Catalyst Poisoning by Benzoxazole-N? catalyst_check->catalyst_poisoning catalyst_inactive Inactive Catalyst Precursor? catalyst_check->catalyst_inactive amine_purity Amine/Boronic Acid Purity? reagent_check->amine_purity substrate_purity Substrate Purity? reagent_check->substrate_purity temp_time Temperature/Time Optimal? condition_check->temp_time base_solvent Base/Solvent Appropriate? condition_check->base_solvent hydrolysis Hydrolysis of 2-Chloro Group? product_degradation->hydrolysis dehalogenation Dehalogenation Side Reaction? product_degradation->dehalogenation ligand_solution Solution: Use Ligands Tolerant to Heterocycles (e.g., Buchwald ligands) catalyst_poisoning->ligand_solution Yes fresh_catalyst Solution: Use Fresh, Active Catalyst catalyst_inactive->fresh_catalyst Yes purify_reagents Solution: Purify or Use New Reagents amine_purity->purify_reagents Impure recrystallize_substrate Solution: Recrystallize Substrate substrate_purity->recrystallize_substrate Impure optimize_conditions Solution: Screen Temperature and Time temp_time->optimize_conditions No change_base_solvent Solution: Use Anhydrous Solvent and Milder Base base_solvent->change_base_solvent Inappropriate anhydrous_conditions Solution: Ensure Rigorous Anhydrous Conditions hydrolysis->anhydrous_conditions Yes milder_conditions Solution: Use Milder Reducing Conditions or Different Catalyst dehalogenation->milder_conditions Yes

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

  • Assess Catalyst Activity:

    • Catalyst Poisoning: The benzoxazole nitrogen can poison the palladium catalyst.[7][8][9][10][11] If you suspect this, consider using ligands specifically designed for heteroaromatic substrates, such as bulky biarylphosphine ligands (e.g., SPhos, XPhos).

    • Inactive Catalyst: Ensure your palladium source is active. If using a Pd(II) precursor, ensure it is properly reduced in situ. Using a fresh batch of catalyst is a good practice.

  • Verify Reagent Integrity:

    • Substrate Purity: Impurities in the this compound can inhibit the reaction. Confirm purity by NMR and/or melting point. Recrystallization may be necessary.

    • Coupling Partner Purity: Boronic acids can degrade to boroxines, and amines can oxidize. Use fresh or purified coupling partners.

  • Evaluate Reaction Conditions:

    • Temperature and Time: These reactions may require elevated temperatures to proceed. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition.

    • Base and Solvent: Strong bases can cause degradation. Use a milder inorganic base like K₃PO₄ or Cs₂CO₃.[2] Ensure solvents are anhydrous to prevent hydrolysis of the 2-chloro group.

  • Investigate Product Degradation:

    • Hydrolysis: If you observe the formation of a more polar byproduct, it could be the hydrolyzed product (5-bromo-2(3H)-benzoxazolone). Confirm by mass spectrometry. To mitigate this, use rigorously dried solvents and reagents.

    • Dehalogenation: The desired product may be susceptible to dehalogenation under the reaction conditions. If you observe a product with a mass corresponding to the loss of a halogen, consider using a different catalyst system or milder conditions.

Guide 2: Formation of Multiple Products and Impurities

The presence of multiple products indicates a lack of selectivity or the occurrence of side reactions.

Observed Impurity Potential Cause Proposed Solution
5-Aryl-2-chlorobenzoxazole & Unreacted Starting Material Incomplete reaction or insufficient catalyst activity.Increase reaction time, temperature, or catalyst loading.
5-Bromo-2-aminobenzoxazole In a Buchwald-Hartwig amination, this indicates successful coupling at the C-Br bond.This is the desired product in this specific reaction.
5,2-Di-substituted benzoxazole Lack of selectivity in cross-coupling.Lower the reaction temperature, use a catalyst system known for high selectivity (e.g., with specific ligands), or consider a stepwise functionalization.
5-Bromo-2(3H)-benzoxazolone Hydrolysis of the 2-chloro group.[1]Ensure strictly anhydrous conditions. Use a non-nucleophilic base.
Dehalogenated products Reductive dehalogenation.Use a less reducing catalyst system or add a mild oxidant if compatible with the reaction.
Homocoupling of coupling partner Common side reaction in Suzuki couplings.Use a precise 1:1.1 to 1:1.2 ratio of substrate to boronic acid.
  • Thermogravimetric Analysis (TGA):

    • Objective: Determine the onset of thermal decomposition.

    • Methodology:

      • Accurately weigh 5-10 mg of the compound into a TGA pan.

      • Heat the sample from ambient temperature to ~500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

      • The onset temperature of mass loss indicates the beginning of thermal decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Objective: Determine the melting point and identify any exothermic decomposition events.

    • Methodology:

      • Accurately weigh 2-5 mg of the compound into a DSC pan and seal it.

      • Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min.

      • An endothermic peak will correspond to the melting point. A sharp exothermic peak following the melt may indicate decomposition.

References

Technical Support Center: Navigating the Scale-Up of 5-Bromo-2-chlorobenzo[d]oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-chlorobenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to anticipate and overcome the challenges inherent in scaling up this multi-step synthesis. We will explore the critical parameters, potential pitfalls, and robust solutions that ensure a safe, efficient, and reproducible process.

I. The Industrial Synthetic Landscape: A Three-Act Play

The most common and industrially viable route to this compound is a three-step sequence. Each step presents its own unique set of challenges that can be exacerbated during scale-up. Understanding the interplay between these stages is crucial for successful process development.

cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 4-Bromo-2-nitrophenol B 2-Amino-4-bromophenol A->B Catalytic Hydrogenation (e.g., Modified Raney-Ni) C 5-Bromobenzoxazolin-2-one B->C Triphosgene (BTC) Base (e.g., Et3N) D This compound C->D POCl3 / PCl5 start Low Yield in Step 1 (Reduction) q1 Check for De-bromination (GC/MS or LC/MS) start->q1 Impurity Detected? s1 Use Modified Raney-Ni Catalyst Control Temp (25-40°C) Moderate H2 Pressure q1->s1 Yes q2 Is Catalyst Filtration Slow? q1->q2 No s1->q2 s2 Use Filter Aid (Celite®) Keep Catalyst Wet Inert Filtration System q2->s2 Yes end Process Optimized q2->end No s2->end cluster_start Starting Materials cluster_process Synthesis Stages cluster_purification Purification & QC SM1 4-Bromo-2-nitrophenol Step1 Reduction in H₂ Reactor SM1->Step1 SM2 H₂, Catalyst SM2->Step1 SM3 Triphosgene, Base Step2 Cyclization in Glass-Lined Reactor SM3->Step2 SM4 POCl₃, PCl₅ Step3 Chlorination & Quench SM4->Step3 Step1->Step2 2-Amino-4-bromophenol Step2->Step3 5-Bromobenzoxazolin-2-one Purify Recrystallization Step3->Purify Crude Product QC Final QC (HPLC, NMR) Purify->QC Purified Product

Technical Support Center: Suzuki Coupling with Halogenated Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving halogenated benzoxazole scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with these important heterocyclic motifs. Benzoxazoles are privileged structures in drug discovery, but their unique electronic properties and potential for catalyst inhibition can present challenges.[1][2]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues logically and develop robust, optimized reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Conversion & Reaction Failure

Question 1: My Suzuki coupling with a 2-chlorobenzoxazole is failing or giving very low yields. Why is this happening and what should I do?

Answer: This is a common and critical challenge. The primary reason for failure is the low reactivity of the C-Cl bond on the electron-deficient benzoxazole ring. The rate-limiting step in the Suzuki catalytic cycle is often the initial oxidative addition of the palladium(0) catalyst into the aryl-halide bond.[3] For an electron-poor substrate like 2-chlorobenzoxazole, this step is particularly sluggish compared to the analogous bromide or iodide.[4][5]

Causality & Solution: To overcome this high activation barrier, you need a highly active catalyst system. This is achieved by pairing a palladium source with a ligand that is both bulky and electron-rich .

  • Electronic Effect: Electron-donating ligands increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond.

  • Steric Effect: Bulky ligands promote the final reductive elimination step to release the product and regenerate the active catalyst. They also help stabilize the monoligated Pd(0) species, which is often the most active catalyst.[6]

Recommended Actions:

  • Switch to Specialized Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should employ modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), which are designed for challenging couplings.[7]

  • Use an Appropriate Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. Avoid hydroxide or alkoxide bases if your substrate is sensitive.

  • Increase Temperature: Higher temperatures (e.g., 80-110 °C) are typically necessary to drive the oxidative addition of aryl chlorides.

Table 1: Recommended Catalyst Systems for Halogenated Benzoxazoles

Halide SubstrateRecommended LigandsTypical Palladium SourceRecommended BasesCommon Solvents
2-Chloro-benzoxazole SPhos, XPhos, RuPhos, IPr (NHC)[6][8][9]Pd₂(dba)₃, Pd(OAc)₂K₃PO₄, Cs₂CO₃Toluene, Dioxane, 2-MeTHF
2-Bromo-benzoxazole SPhos, P(tBu)₃, PPh₃ (can work)Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄Dioxane/H₂O, DMF, Toluene[10]

Question 2: My reaction starts but stalls before reaching full conversion, even with an appropriate catalyst system. What could be the cause?

Answer: Catalyst deactivation or inhibition is the most likely culprit. Benzoxazoles, being nitrogen-containing heterocycles, can act as ligands themselves and coordinate to the palladium center, poisoning the catalyst.[11][12] This is especially problematic with unprotected N-H benzimidazoles or related structures, but the benzoxazole oxygen can also play a role.[12]

Causality & Solution:

  • Catalyst Poisoning: The lone pair on the heterocyclic nitrogen can bind strongly to the palladium center, preventing it from participating in the catalytic cycle.[11]

  • Boronic Acid Instability: Over extended reaction times or at high temperatures, the boronic acid can degrade via protodeboronation (replacement of the B(OH)₂ group with hydrogen), reducing the concentration of the active nucleophile.[13]

Recommended Actions:

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G2/G3) are designed to generate the active Pd(0) species efficiently and resist deactivation pathways.[14]

  • Optimize Ligand:Palladium Ratio: A higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can sometimes help by outcompeting the substrate for coordination sites on the palladium.

  • Consider Boronic Esters: If protodeboronation is suspected, switch to a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate.[15][16]

  • Check Reagent Purity: Impurities in the starting materials, particularly sulfur-containing compounds, can be potent catalyst poisons.[17] If the halogenated benzoxazole was synthesized using sulfur-based reagents, trace amounts could be inhibiting the reaction.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd⁰ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-PdII(L)₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-PdII(L)₂-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product reagents Ar-X reagents->ox_add boronic Ar'-B(OR)₂ + Base boronic->transmetal

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Category 2: Common Side Reactions

Question 3: I'm observing a significant amount of a symmetrical biaryl byproduct from my boronic acid (Ar'-Ar'). How can I minimize this homocoupling?

Answer: Boronic acid homocoupling is a common side reaction that competes with the desired cross-coupling, reducing your yield and complicating purification. It is primarily caused by two pathways:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0). This is a major issue in reactions that are not properly degassed.[18][19][20]

  • Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂) as a pre-catalyst, it can directly react with the boronic acid before being fully reduced to the active Pd(0) state.[3][18]

Recommended Actions:

  • Rigorous Degassing: This is the most critical step. You must remove dissolved oxygen from your solvent(s) and the reaction headspace. See Protocol 2 for detailed procedures.

  • Use a Pd(0) Source: Using a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the initial Pd(II)-mediated pathway.

  • Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help ensure the palladium remains in the Pd(0) state.[19]

  • Control Reagent Addition: Add the palladium catalyst last, after the reaction mixture has been assembled and thoroughly degassed.

Diagram 2: Troubleshooting Workflow for Homocoupling

Homocoupling_Troubleshooting start High Homocoupling Observed check_o2 Is the reaction rigorously degassed? start->check_o2 degas Action: Implement Freeze-Pump-Thaw or N₂ Sparging (See Protocol 2) check_o2->degas No check_pd Are you using a Pd(II) precatalyst? check_o2->check_pd Yes degas->check_pd switch_pd Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or add the catalyst last. check_pd->switch_pd Yes success Problem Resolved check_pd->success No switch_pd->success

Caption: A decision tree for diagnosing and resolving boronic acid homocoupling.

Question 4: My main byproduct is the hydrodehalogenated benzoxazole (the starting material with the halogen replaced by -H). What causes this dehalogenation?

Answer: Dehalogenation is another frequent side reaction where the aryl halide is reduced instead of coupled. The key intermediate responsible for this is a palladium-hydride (Pd-H) species.[5] This species can arise from several sources in your reaction mixture. Once formed, the Ar-Pd-X intermediate can react with the hydride source, leading to reductive elimination of the undesired Ar-H product.[3]

Sources of Hydride & Solutions:

  • Bases: Certain bases, particularly alkoxides or those containing trace formates, can generate Pd-H species.

    • Solution: Switch to phosphate (K₃PO₄) or carbonate (Cs₂CO₃, K₂CO₃) bases, which are less prone to this pathway.[5]

  • Solvents: Alcohols (e.g., ethanol, isopropanol) are common hydride donors.

    • Solution: Use aprotic solvents like toluene, dioxane, or THF. Ensure they are anhydrous.[3][21]

  • Water: While often used in biphasic systems, water can be a proton source that facilitates dehalogenation pathways.[5]

    • Solution: Use anhydrous conditions if dehalogenation is severe. If water is necessary for solubility, minimize the amount and ensure it is thoroughly degassed.

  • Boronic Acid Degradation: In some cases, the boronic acid itself can be a source of hydride through decomposition pathways.

Electron-deficient N-heterocycles, like benzoxazoles, are particularly susceptible to dehalogenation.[5][14] Optimizing the base and solvent system is the most effective way to suppress this side reaction.

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Chlorobenzoxazole

This protocol provides a robust starting point. Optimization of temperature, concentration, and reagent stoichiometry is recommended for each specific substrate pair.

Reagents & Equipment:

  • 2-Chlorobenzoxazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)[9]

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-chlorobenzoxazole, arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the reaction flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Seal the flask and perform a degassing procedure (see Protocol 2 ).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rigorous Degassing of the Reaction Mixture

Method A: Freeze-Pump-Thaw (Most Effective)

  • After adding all reagents and solvent to the flask, seal it securely.

  • Freeze the contents of the flask by immersing it in a liquid nitrogen bath until completely solid.

  • Apply a high vacuum to the flask for 5-10 minutes.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the contents to thaw completely. You may see gas bubbles evolve from the solution as trapped gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.[5]

  • After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

Method B: Inert Gas Sparging (Good Alternative)

  • Assemble the reaction mixture in the flask.

  • Insert a long needle connected to an inert gas line, ensuring the tip is submerged below the surface of the solvent.

  • Insert a second, shorter needle to act as an outlet.

  • Bubble a steady stream of inert gas (e.g., Nitrogen or Argon) through the solution for 15-20 minutes with gentle stirring.[1][19]

  • Remove the needles and proceed with the reaction under a positive pressure of inert gas.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Bromo-2-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoxazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise structural confirmation of these molecules is paramount for advancing drug discovery and development programs. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for the unambiguous elucidation of molecular structure in solution.[1][3]

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 5-Bromo-2-chlorobenzo[d]oxazole. By comparing its spectral data with that of a simpler analog, 2-chlorobenzoxazole, we will objectively demonstrate the profound influence of the C-5 bromo substituent on the electronic environment of the heterocyclic system. This guide is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic data for structural verification and synthetic strategy.

Structural Framework and Substituent Effects

The interpretation of the NMR spectra begins with a clear understanding of the molecule's structure and the electronic effects exerted by its substituents. The standard numbering convention for the benzoxazole ring is shown below.

In this compound, two electron-withdrawing halogen atoms dominate the electronic landscape. The chlorine atom at the C-2 position significantly deshields this carbon due to its high electronegativity. The bromine atom at C-5 also exerts an inductive electron-withdrawing effect, which deshields the protons and carbons in its vicinity, particularly at the ortho (C-4, C-6) and para (C-7) positions. These effects are directly observable in the downfield shifts of the corresponding signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectral Analysis: A Detailed Interpretation

The aromatic region of the ¹H NMR spectrum (typically δ 7.0–8.5 ppm) provides the most valuable information for substituted benzoxazoles.[1] For this compound, we expect to see three distinct signals corresponding to H-4, H-6, and H-7.

  • H-7: This proton is ortho to H-6, resulting in a doublet with a typical ortho coupling constant (³J) of approximately 7-9 Hz.[1]

  • H-6: This proton is ortho to H-7 and meta to H-4. It is therefore expected to appear as a doublet of doublets, showing both a large ortho coupling and a smaller meta coupling (⁴J ≈ 2-3 Hz).[1] The direct influence of the adjacent bromine atom will likely shift this signal further downfield compared to its position in an unsubstituted ring.

  • H-4: This proton is meta to H-6 and is expected to appear as a doublet due to the small meta coupling. It is also adjacent to the ring nitrogen, which influences its chemical environment.

The precise chemical shifts are best understood through a comparative lens.

¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework. The chemical shifts are highly sensitive to the local electronic environment, making this technique ideal for confirming the substitution pattern.

  • C-2: This carbon is bonded to three heteroatoms (O, N, Cl), causing it to be severely deshielded and resonate far downfield. In typical benzoxazoles, C-2 appears between δ 160-168 ppm; the additional chlorine substituent will further modify this shift.[1]

  • Bridgehead Carbons (C-3a, C-7a): These quaternary carbons are also deshielded by the adjacent heteroatoms and typically resonate in the δ 140–152 ppm range.[1]

  • C-5: The carbon atom directly bonded to bromine. The heavy atom effect of bromine can sometimes be complex, but its electron-withdrawing nature is expected to have a dominant deshielding influence.

  • Aromatic Carbons (C-4, C-6, C-7): The chemical shifts of these carbons are modulated by their proximity to the heteroatoms and the halogen substituents. In a parent benzoxazole, C-4 and C-7 are typically shielded relative to C-5 and C-6.[1][4] The bromine at C-5 disrupts this pattern, causing significant downfield shifts for the carbons it influences.

Comparative Data Analysis

To objectively quantify the impact of the C-5 bromo-substituent, the following table compares the experimental NMR data for 2-chlorobenzoxazole with the expected data for this compound. The comparison clearly illustrates the deshielding effect of bromine on the aromatic ring.

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Position 2-Chlorobenzoxazole ¹This compound (Predicted/Analog-Derived)Comment on the Effect of Bromine
¹H NMR
H-4~7.7 ppm (m)~7.8 ppm (d, J ≈ 2 Hz)Downfield shift due to deshielding from Br at C-5.
H-5~7.3 ppm (m)(No proton)Substituted with Bromine.
H-6~7.3 ppm (m)~7.5 ppm (dd, J ≈ 8.5, 2 Hz)Significant downfield shift due to ortho-position to Br.
H-7~7.5 ppm (m)~7.4 ppm (d, J ≈ 8.5 Hz)Minimal shift, as it is para to the bromine substituent.
¹³C NMR
C-2~154.0 ppm~153.0 ppmMinor change expected.
C-3a~141.0 ppm~142.0 ppmMinor deshielding.
C-4~110.5 ppm~112.0 ppmDownfield shift due to ortho-position to Br.
C-5~125.0 ppm~118.0 ppmCarbon directly attached to Br; shift is characteristic.
C-6~125.5 ppm~128.0 ppmDownfield shift due to ortho-position to Br.
C-7~120.0 ppm~123.0 ppmModerate downfield shift.
C-7a~150.0 ppm~149.0 ppmMinor change expected.

¹Data for 2-chlorobenzoxazole is estimated from spectral data of similarly substituted benzoxazoles for comparative purposes.[5]

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and standardized instrument parameters.

Protocol 1: Sample Preparation for NMR Analysis

This protocol ensures the sample is pure, fully dissolved, and free of particulates that could degrade spectral quality.[1]

  • Determine Sample Quantity: For ¹H NMR, accurately weigh 1-10 mg of purified this compound.[1] For ¹³C NMR, a more concentrated sample of 10-50 mg is required to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[1]

  • Select Deuterated Solvent: Choose a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for its excellent dissolving power for many organic compounds.[1] Alternative solvents include DMSO-d₆ or Acetone-d₆.[1]

  • Dissolution and Transfer: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Vortex or sonicate the mixture until the sample is fully dissolved.

  • Filtration (Critical Step): If any solid particulates remain, the solution must be filtered through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube. This step is crucial to prevent magnetic field inhomogeneity, which leads to broad spectral lines and poor resolution.[1]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

Workflow for NMR Data Acquisition and Processing

The following workflow outlines the standard steps from sample preparation to final structure confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation weigh Weigh Compound (1-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load setup Lock, Tune, Shim load->setup acquire Acquire 1H, 13C, & 2D Spectra setup->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate Peaks (1H) & Assign Shifts process->integrate analyze Analyze Coupling Constants & Correlations integrate->analyze confirm Compare Data to Predicted Structure analyze->confirm report Final Report confirm->report

Caption: Standard workflow for NMR-based structural elucidation.

Protocol 2: NMR Instrument Parameters
  • Instrumentation: Spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[3]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds is adequate for qualitative analysis.

    • Spectral Width: A sweep width of approximately 20 ppm is standard.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.

    • Number of Scans: Due to the low sensitivity, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (D1): A 2-second delay is a good starting point.

    • Spectral Width: A sweep width of 240-250 ppm is necessary to cover the full range of carbon chemical shifts.

  • Data Processing: Apply an exponential multiplication window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio. Manually phase and baseline correct the spectra. Reference the spectra appropriately using TMS or the residual solvent signal.

Conclusion

The NMR characterization of this compound provides a clear illustration of how substituent effects govern the spectral appearance of heterocyclic systems. The electron-withdrawing properties of the chloro and bromo groups result in a predictable deshielding of the aromatic protons and carbons, causing their signals to shift downfield. A comparative analysis with simpler analogs confirms these electronic influences and allows for confident assignment of all signals. By adhering to the rigorous experimental protocols outlined in this guide, researchers can ensure the acquisition of high-quality, reliable NMR data, a critical step in the verification and advancement of novel benzoxazole-based chemical entities.

References

Mass spectrometry analysis of 5-Bromo-2-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-chlorobenzo[d]oxazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the characterization and quantification of this compound. As a halogenated heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science.[1] Its analysis, however, presents unique challenges and opportunities that are best addressed by mass spectrometry. This document moves beyond rote protocols to explain the fundamental causality behind experimental design, ensuring a robust and validated analytical approach.

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is critical for method development. This compound is a small, relatively non-polar molecule.

PropertyValueSource
Molecular Formula C₇H₃BrClNO[2]
Average Molecular Weight 232.46 g/mol [3]
Monoisotopic Mass 230.90865 Da[2]
Structure
Predicted LogP 3.2 - 3.8[2][4]

Note: The monoisotopic mass is the most relevant value for high-resolution mass spectrometry.

The Central Role of the Ionization Source: A Comparative Overview

The transformation of the neutral analyte into a gas-phase ion is the cornerstone of mass spectrometry. The choice of ionization technique dictates the nature of the resulting mass spectrum and, consequently, the information that can be gleaned. The two primary strategies, "hard" and "soft" ionization, offer complementary data.[5][6]

Hard Ionization: Electron Ionization (EI)

Typically coupled with Gas Chromatography (GC-MS), Electron Ionization (EI) bombards the analyte with high-energy electrons (~70 eV).[7] This energetic process not only ionizes the molecule but also induces extensive and reproducible fragmentation.

  • Expert Rationale: The utility of EI lies in its ability to generate a detailed fragmentation "fingerprint." This fingerprint is highly valuable for structural confirmation of unknown compounds by comparing the obtained spectrum against established libraries like NIST and Wiley.[7] However, this high energy can often obliterate the molecular ion, making the determination of the parent molecule's weight challenging.[7]

Soft Ionization: Electrospray Ionization (ESI)

In contrast, ESI is a "soft" technique commonly interfaced with Liquid Chromatography (LC-MS). It generates ions by applying a high voltage to a liquid stream, creating an aerosol.[8] This gentle process imparts minimal excess energy to the analyte, typically resulting in the formation of a protonated molecule, [M+H]⁺, with very little fragmentation.

  • Expert Rationale: For quantitative studies or when the primary goal is to confirm the molecular weight of a synthesized compound, ESI is superior. The preservation of the molecular ion provides an unambiguous confirmation of the analyte's mass. Subsequent fragmentation for structural analysis can be induced in a controlled manner using tandem mass spectrometry (MS/MS).

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Level High ("Hard")Low ("Soft")
Primary Ion Observed Molecular Ion (M⁺•), often weak or absentProtonated Molecule ([M+H]⁺)
Fragmentation Extensive, spontaneousMinimal, controlled via MS/MS
Typical Interface Gas Chromatography (GC)Liquid Chromatography (LC)
Primary Use Case Structural Elucidation, Library MatchingMolecular Weight Confirmation, Quantification
Reference [5][7][8][9]

The Definitive Isotopic Signature of Halogens

The most powerful diagnostic feature in the mass spectrum of this compound is its unique isotopic pattern. Both chlorine and bromine have two stable isotopes with significant natural abundance.

  • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a near 1:1 ratio. This results in two peaks of almost equal height separated by 2 m/z units (M and M+2).[10]

  • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), an approximate 3:1 ratio. This gives two peaks, M and M+2, where the M+2 peak is about one-third the height of the M peak.[10][11]

When a molecule contains both atoms, these patterns convolute to create a highly characteristic cluster for the molecular ion. For an ion containing one bromine and one chlorine, we expect to see peaks at M, M+2, and M+4. The relative intensities of this cluster are unique and provide unequivocal evidence for the presence of one Br and one Cl atom, making it a self-validating feature of the analysis.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

While EI provides a fragmentation fingerprint, controlled fragmentation via tandem mass spectrometry (MS/MS) on an ESI-generated parent ion is often more informative. In this process, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

The predicted fragmentation of the protonated this compound (m/z 232, using most abundant isotopes ⁷⁹Br and ³⁵Cl) is expected to follow pathways common to benzoxazole structures.[12][13]

Predicted Fragmentation Pathway

G parent [M+H]⁺ m/z 232/234/236 frag1 Loss of Cl [M+H-Cl]⁺ m/z 197/199 parent->frag1 - Cl• frag2 Loss of Br [M+H-Br]⁺ m/z 153/155 parent->frag2 - Br• frag3 Loss of CO [M+H-CO]⁺ m/z 204/206/208 parent->frag3 - CO frag4 Loss of HCl [M+H-HCl]⁺ m/z 196/198 frag1->frag4 - H•

Caption: Predicted fragmentation of protonated this compound.

Table of Expected Key Fragments
Parent Ion m/z (Isotopologues)Fragment IonNeutral LossFragment m/z (Isotopologues)Rationale
232/234/236[M+H-Cl]⁺Cl• (35 Da)197/199Cleavage of the C-Cl bond is a common pathway for halogenated compounds.[11]
232/234/236[M+H-Br]⁺Br• (79 Da)153/155Cleavage of the weaker C-Br bond.
232/234/236[M+H-CO]⁺CO (28 Da)204/206/208A characteristic fragmentation of the benzoxazole ring system.[13][14]

Experimental Protocol: A Validated LC-MS/MS Workflow

This section details a robust protocol for the quantitative analysis of this compound, designed for trustworthiness and reproducibility.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Stock Solution (1 mg/mL in Methanol) s2 Serial Dilution (Calibration Curve) s1->s2 s3 Sample Dilution (in Mobile Phase A) s2->s3 lc HPLC Separation (C18 Column) s3->lc ms ESI+ Ionization lc->ms msms Tandem MS (MRM Mode) ms->msms d1 Peak Integration msms->d1 d2 Quantification (vs. Calibration Curve) d1->d2

Caption: Standard workflow for quantitative LC-MS/MS analysis.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade methanol.

    • Perform serial dilutions in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 - 0.5 min: 10% B

      • 0.5 - 3.0 min: 10% to 95% B

      • 3.0 - 4.0 min: 95% B

      • 4.0 - 4.1 min: 95% to 10% B

      • 4.1 - 5.0 min: 10% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

      • Transition 1 (Quantifier): 232 -> 197 (using ⁷⁹Br, ³⁵Cl isotopes).

      • Transition 2 (Qualifier): 234 -> 199 (using ⁸¹Br, ³⁵Cl isotopes).

    • Rationale: The use of two MRM transitions, one for quantification and one for confirmation based on the isotopic pattern, provides an exceptionally high degree of confidence and selectivity in the results.

Performance Comparison: Mass Spectrometry vs. Alternative Methods

While other analytical techniques exist, mass spectrometry, particularly LC-MS/MS, offers unparalleled performance for analyzing complex halogenated molecules.

ParameterLC-MS/MSHPLC-UVJustification
Selectivity Very HighModerate to LowMS/MS can distinguish the analyte from co-eluting matrix components with the same UV absorbance based on its unique mass-to-charge ratio and fragmentation.
Sensitivity (LOD) Sub-ng/mL (pg level)Low-µg/mL (ng level)Mass spectrometers are inherently more sensitive detectors than UV-Vis spectrophotometers.
Structural Info. High (via MS/MS)NoneMS/MS provides fragmentation data that confirms the molecular structure. HPLC-UV only provides a retention time and a UV spectrum, which is often non-specific.
Confirmation UnequivocalPresumptiveThe combination of retention time, parent mass, isotopic pattern, and fragmentation ratio in LC-MS/MS provides definitive identification.

Conclusion

For the analysis of this compound, mass spectrometry stands as the premier analytical technique. Its strength lies not only in its superior sensitivity and selectivity but also in its unique ability to leverage the compound's distinct isotopic signature as a self-validating tool for identification. Soft ionization techniques like ESI coupled with tandem mass spectrometry provide a robust framework for both unambiguous molecular weight confirmation and detailed structural elucidation. When compared to alternative methods such as HPLC-UV, the depth of information and confidence in results afforded by LC-MS/MS are unparalleled, making it the authoritative choice for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the FT-IR Analysis of 5-Bromo-2-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-chlorobenzo[d]oxazole is a halogenated heterocyclic compound belonging to the benzoxazole family. The benzoxazole core is a significant scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] The introduction of halogen atoms like bromine and chlorine can modulate the electronic properties and biological efficacy of the molecule, making compounds like this valuable intermediates in drug discovery and materials science.[3][4]

Precise structural characterization is fundamental to understanding a molecule's reactivity and function. Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful analytical technique for identifying functional groups within a molecule, thereby providing a distinct "fingerprint" for the compound.[5] This guide provides an in-depth analysis of the expected FT-IR spectrum of this compound. As direct experimental data for this specific compound is limited in public literature, this guide establishes a framework for its characterization through a combination of theoretical peak assignments and a rigorous comparative analysis with structurally related analogues.[1][6] We will also detail authoritative experimental protocols for acquiring high-quality spectra for this and similar solid compounds.

Section 1: Predicted FT-IR Spectrum of this compound

The FT-IR spectrum is dictated by the vibrational modes of a molecule's chemical bonds. The structure of this compound, with its fused aromatic and oxazole rings and halogen substituents, gives rise to a series of characteristic absorption bands.

Caption: Molecular structure of this compound.

Based on established group frequencies and data from similar benzoxazole structures, the principal FT-IR absorption bands for this compound can be predicted.[7][8]

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹) RangeIntensityVibrational Mode Assignment
3100 - 3050Medium-WeakAromatic C-H Stretching
1640 - 1600MediumC=N Stretching (Oxazole Ring)
1600 - 1450Medium-StrongAromatic C=C Ring Stretching
1280 - 1230StrongAsymmetric C-O-C Stretching (Oxazole Ring)
1080 - 1020StrongSymmetric C-O-C Stretching (Oxazole Ring)
900 - 800StrongC-H Out-of-plane Bending (Aromatic)
800 - 600StrongC-Cl Stretching
600 - 500Medium-StrongC-Br Stretching

The most diagnostic peaks for confirming the identity of the molecule, beyond the general aromatic features, are the strong C-O-C stretching vibrations characteristic of the oxazole ring and the low-wavenumber C-Cl and C-Br stretching bands.[7][9] The precise positions of the C-H out-of-plane bending bands are also highly informative about the substitution pattern on the benzene ring.

Section 2: Comparative Spectroscopic Analysis

To understand the spectral contributions of the different moieties, it is instructive to compare the predicted spectrum of this compound with the known spectra of its parent compound and related analogues. This comparison highlights how halogenation and ring composition influence the vibrational frequencies.

Table 2: Comparative FT-IR Data of Benzoxazole and Related Compounds (Key Vibrational Modes in cm⁻¹)

Vibrational ModeBenzoxazole (Parent)[10]2-Chlorobenzoxazole (Analogue)5-Bromobenzoxazole (Analogue)This compound (Predicted)
C=N Stretch ~1630~1635~16251640 - 1600
Asymmetric C-O-C ~1245~1250~12401280 - 1230
C-Cl Stretch N/A800 - 600N/A800 - 600
C-Br Stretch N/AN/A600 - 500600 - 500
  • Effect of the Benzoxazole Core : The parent benzoxazole provides the foundational spectrum, showing the characteristic C=N and C-O-C stretching frequencies.[10]

  • Effect of 2-Chloro Substitution : The introduction of a chlorine atom at the 2-position primarily adds a strong C-Cl stretching band in the fingerprint region (below 800 cm⁻¹).[9] It can also inductively affect the C=N bond, potentially causing a slight shift to a higher wavenumber.

  • Effect of 5-Bromo Substitution : The bromine atom at the 5-position introduces a C-Br stretching vibration at a lower frequency than the C-Cl stretch due to its higher mass.[9] This substitution also alters the pattern of C-H out-of-plane bending vibrations, providing further structural confirmation.

This comparative approach is a self-validating system. By identifying the baseline peaks from the parent heterocycle and observing the predictable appearance of C-X stretching bands, a researcher can confidently assign the spectrum of the more complex, disubstituted molecule.

Section 3: Experimental Protocols for Spectral Acquisition

Obtaining a high-quality, reproducible FT-IR spectrum of a solid sample like this compound requires meticulous sample preparation.[11] The two most common and reliable methods are KBr (Potassium Bromide) pellet transmission and Attenuated Total Reflectance (ATR).

General Workflow for FT-IR Analysis of a Solid Sample cluster_prep Sample Preparation cluster_kbr Method A: KBr Pellet cluster_atr Method B: ATR cluster_analysis Spectral Acquisition start Solid Sample grind Grind Sample (if needed) start->grind mix Mix with KBr Powder (1:100 ratio) grind->mix place Place Sample Directly on ATR Crystal grind->place press Press into Transparent Pellet mix->press acquire_sample Acquire Sample Spectrum press->acquire_sample Place in Holder apply_pressure Apply Pressure for Good Contact place->apply_pressure apply_pressure->acquire_sample Direct Measurement acquire_bg Acquire Background Spectrum (Air or blank) acquire_bg->acquire_sample process Process Data (Baseline Correction, etc.) acquire_sample->process final_spectrum Final FT-IR Spectrum process->final_spectrum

Caption: Workflow for FT-IR sample preparation and analysis.

Protocol 1: KBr Pellet Method

This classic transmission method relies on the property of alkali halides like KBr to become transparent to infrared radiation when subjected to high pressure.[11][12]

Step-by-Step Methodology:

  • Drying: Gently heat spectroscopic grade KBr powder at ~110°C for several hours and store it in a desiccator.[13] KBr is hygroscopic, and absorbed water will show broad O-H bands (~3400 cm⁻¹) in the spectrum.[14]

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[15] Grind the sample first in a clean agate mortar to a fine, consistent powder to reduce light scattering.[11] Then, add the KBr and triturate the mixture rapidly and thoroughly to ensure homogeneous dispersion.[12]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply a force of approximately 8-10 tons for several minutes.[13][16]

  • Inspection: The resulting pellet should be thin and transparent or translucent.[14] An opaque or thick pellet will result in poor-quality, saturated spectra.[12]

  • Analysis: Place the pellet into the sample holder in the FT-IR spectrometer, acquire a background spectrum (if not done already), and then acquire the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR has become a primary sampling technique due to its simplicity and lack of extensive sample preparation.[17][18] It works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample.[19]

Step-by-Step Methodology:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal (commonly diamond or ZnSe) is impeccably clean.[15] Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the powdered this compound sample directly onto the surface of the ATR crystal.[20]

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is critical for generating a strong signal.[15]

  • Analysis: Acquire the sample spectrum directly. After measurement, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Table 3: Comparison of KBr Pellet vs. ATR Sampling Techniques

FeatureKBr Pellet MethodATR Method
Principle TransmissionInternal Reflectance (Evanescent Wave)[19]
Sample Prep Extensive: grinding, mixing, pressing required.[15]Minimal: place sample and apply pressure.[17]
Sample Amount 1-2 mg sample, 100-200 mg KBr.[15]A few mg is sufficient.[20]
Key Advantage High-quality spectra, traditional method.Speed, ease of use, non-destructive.[18]
Potential Issues Moisture contamination from KBr, scattering from large particles, non-uniform pellets.[11][14]Poor crystal-sample contact, potential for spectral distortions (must be corrected for library matching).[17]

Conclusion

The FT-IR spectrum of this compound is expected to show characteristic bands corresponding to its aromatic C-H, C=C, and C=N vibrations, as well as highly diagnostic C-O-C stretches from the oxazole ring. The presence and identity of the halogen substituents are definitively confirmed by strong absorption bands for the C-Cl and C-Br stretches in the low-wavenumber fingerprint region.

While direct experimental data remains scarce, a robust structural confirmation can be achieved by combining predictive analysis with a comparative study of related benzoxazole analogues. For researchers synthesizing this compound, both the KBr pellet and ATR techniques provide reliable means of spectral acquisition, with ATR offering a significant advantage in speed and simplicity. This guide provides the foundational spectroscopic knowledge and validated protocols necessary to confidently characterize this compound and advance its application in scientific research.

References

Topic: Comparison of 5-Bromo-2-chlorobenzo[d]oxazole with 2-Bromo-5-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

In the field of medicinal chemistry, the benzoxazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] The strategic placement of halogen atoms on this scaffold provides medicinal chemists with versatile synthetic handles to modulate potency, selectivity, and pharmacokinetic properties. This guide offers a detailed comparison of two important halogenated isomers: 5-Bromo-2-chlorobenzo[d]oxazole and 2-Bromo-5-chlorobenzo[d]oxazole.

While possessing the same molecular formula and weight, the differential positioning of the bromo and chloro substituents imparts distinct chemical reactivity and dictates their respective applications as building blocks in drug discovery and materials science. This document will elucidate these differences through an examination of their synthesis, physicochemical properties, and reactivity profiles, providing researchers with the expert insights needed to select the appropriate isomer for their synthetic campaigns.

Structural and Physicochemical Properties: A Tale of Two Isomers

The foundational characteristics of a molecule dictate its behavior from the reaction flask to complex biological systems. While computationally predicted properties for both isomers are similar, the electronic distribution resulting from the halogen placement is the key differentiator.

Figure 1. Chemical structures of this compound and 2-Bromo-5-chlorobenzo[d]oxazole.

In This compound , the electron-withdrawing chlorine atom is positioned on the oxazole ring at the C2 carbon, a key electrophilic site. The bromine atom resides on the benzene ring, influencing its aromatic system. Conversely, in 2-Bromo-5-chlorobenzo[d]oxazole , the bromine occupies the reactive C2 position, while the chlorine is attached to the benzene moiety.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Bromo-5-chlorobenzo[d]oxazole
Molecular Formula C₇H₃BrClNOC₇H₃BrClNO[3]
Molecular Weight 232.46 g/mol 232.46 g/mol [3][4]
CAS Number 1019163-13-11251033-26-7[3][5]
Predicted Boiling Point 302.6 ± 34.0 °C302.6 ± 34.0 °C[3]
Predicted Density 1.820 ± 0.06 g/cm³1.820 ± 0.06 g/cm³[3]
Predicted pKa -1.40 ± 0.10-1.40 ± 0.10[3]

Note: Physical property data is primarily derived from computational models and should be used as an estimation.[3]

Comparative Synthesis Strategies

The synthesis of these isomers begins with differently halogenated 2-aminophenol precursors. The choice of cyclization and subsequent functionalization chemistry is critical and highlights the strategic differences between the two molecules.

Synthesis of this compound

A robust and common strategy for synthesizing 2-chloro-benzoxazoles involves the cyclization of a 2-aminophenol to form a benzoxazolone intermediate, followed by chlorination.

G A 2-Amino-4-bromophenol C Cyclization A->C B Phosgene Equivalent (e.g., Triphosgene, CDI) B->C D 5-Bromo-1,3-benzoxazol-2(3H)-one C->D Forms stable intermediate F This compound D->F E Chlorinating Agent (e.g., POCl₃) E->F Converts hydroxyl to chloro

Figure 2. General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Benzoxazolone Intermediate

  • Cyclization: 2-Amino-4-bromophenol is dissolved in a suitable solvent like toluene. A phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), is added. The choice of a phosgene equivalent over phosgene gas itself is a critical safety consideration for laboratory synthesis. The reaction is heated to facilitate the intramolecular cyclization, forming the stable 5-bromo-1,3-benzoxazol-2(3H)-one intermediate, which often precipitates from the solution upon cooling.

  • Chlorination: The isolated and dried benzoxazolone intermediate is suspended in a minimal amount of phosphorus oxychloride (POCl₃), often with a catalytic amount of a phase-transfer catalyst or dimethylformamide (DMF). The mixture is refluxed until the conversion is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto ice water, causing the product to precipitate. The crude solid is collected by filtration, washed with water to remove salts, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole

The synthesis of this isomer typically starts with 2-amino-4-chlorophenol. A common approach involves cyclization with cyanogen bromide to form a 2-amino intermediate, which is then converted to the 2-bromo derivative via a Sandmeyer-type reaction.[6]

G A 2-Amino-4-chlorophenol C Cyclization A->C B Cyanogen Bromide (BrCN) B->C D 2-Amino-5-chlorobenzoxazole C->D Forms amino intermediate F 2-Bromo-5-chlorobenzo[d]oxazole D->F E 1. NaNO₂, HBr (Diazotization) 2. CuBr (Sandmeyer) E->F Converts amino to bromo

Figure 3. General synthetic workflow for 2-Bromo-5-chlorobenzo[d]oxazole.[6]

Experimental Protocol: Synthesis via Sandmeyer Reaction

  • Cyclization: 2-Amino-4-chlorophenol is reacted with the highly toxic but effective reagent cyanogen bromide (BrCN) to form 2-amino-5-chlorobenzoxazole.[6] This reaction requires careful handling in a well-ventilated fume hood.

  • Diazotization: The resulting 2-amino-5-chlorobenzoxazole is suspended in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.[6] A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature to form the unstable diazonium salt.

  • Bromination (Sandmeyer Reaction): In a separate flask, a solution of copper(I) bromide (CuBr) in aqueous HBr is prepared.[6] The cold diazonium salt solution is slowly added to the CuBr solution. The reaction is allowed to warm to room temperature and then gently heated (e.g., to 60 °C) until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[6]

  • Work-up and Purification: After cooling, the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 2-Bromo-5-chlorobenzo[d]oxazole.

Comparative Reactivity and Strategic Applications

The true value of these isomers is revealed in their differential reactivity, which enables orthogonal synthetic strategies. The C2 position of the benzoxazole ring is the most synthetically versatile handle.

  • This compound: The C2-Cl bond is highly activated towards nucleophilic aromatic substitution (SNAr) . This allows for the straightforward introduction of O, N, and S-based nucleophiles. The C5-Br bond is relatively inert to these conditions but is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This orthogonality is a significant synthetic advantage, allowing for stepwise, selective functionalization of the molecule at two different sites.

  • 2-Bromo-5-chlorobenzo[d]oxazole: Here, the C2-Br bond is the primary site for palladium-catalyzed cross-coupling , offering a direct route to 2-aryl, 2-alkenyl, or 2-alkynyl benzoxazoles.[7] While the C2 position can also undergo SNAr, the C-Br bond is generally less reactive than a C-Cl bond in this specific context. The C5-Cl bond on the benzene ring is significantly less reactive towards cross-coupling, typically requiring harsher conditions or specialized catalyst systems.

G cluster_0 This compound: Orthogonal Reactivity cluster_1 2-Bromo-5-chlorobenzo[d]oxazole: Direct C2 Coupling A Starting Isomer B Step 1: SNAr at C2 (O, N, S Nucleophiles) A->B D C2-Functionalized Intermediate B->D C Step 2: Pd-Coupling at C5 (Suzuki, Heck, etc.) E Di-Functionalized Product C->E D->C F Starting Isomer G Pd-Coupling at C2 (Suzuki, Heck, etc.) F->G H C2-Aryl/Alkenyl Product G->H

Figure 4. Comparison of primary synthetic transformations for each isomer.

Applications in Drug Discovery

The benzoxazole nucleus is found in numerous biologically active agents, and these halogenated isomers serve as key intermediates.[2][8]

  • Derivatives of 2-Bromo-5-chlorobenzo[d]oxazole are valuable for synthesizing compounds where a carbon-carbon bond is desired at the C2 position. This is particularly relevant for creating inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), where 2-aryl or 2-heteroaryl benzoxazoles are common structural motifs.[7] Recently, benzo[d]oxazole derivatives have also been identified as promising dual inhibitors targeting the PD-1/PD-L1 and VISTA immune checkpoint pathways in cancer immunotherapy.[8][9]

  • This compound is the isomer of choice when the synthetic strategy calls for the introduction of a heteroatom linkage at the C2 position. This is common in the synthesis of antimicrobial agents and kinase inhibitors, where a flexible linker (e.g., thioether, amine) is often required to connect the benzoxazole core to other pharmacophoric elements.

Conclusion

The choice between this compound and 2-Bromo-5-chlorobenzo[d]oxazole is a critical strategic decision in synthetic design. It is not a matter of one being superior, but of which isomer's reactivity profile aligns with the intended molecular architecture.

  • Choose this compound for its orthogonal reactivity, enabling sequential SNAr at the C2 position followed by cross-coupling at the C5 position.

  • Choose 2-Bromo-5-chlorobenzo[d]oxazole for direct and efficient C-C or C-Heteroatom bond formation at the C2 position via palladium-catalyzed cross-coupling reactions.

A thorough understanding of these isomeric distinctions empowers researchers to devise more efficient, selective, and robust synthetic routes, accelerating the discovery of novel therapeutics and functional materials.

References

A Researcher's Guide to the Reactivity of Bromo-Chloro-Benzoxazole Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in medicinal chemistry and materials science, the benzoxazole scaffold is a cornerstone of molecular design, prized for its unique electronic properties and biological activity.[1] When functionalized with multiple halogens, such as bromine and chlorine, the resulting positional isomers offer a rich toolkit for building complex molecular architectures. However, the subtle yet significant differences in reactivity between these isomers can profoundly impact synthetic strategy, dictating reaction outcomes, yields, and the feasibility of sequential functionalization.

This guide provides an in-depth comparison of the reactivity of bromo-chloro-benzoxazole positional isomers in two of the most critical transformations in modern synthetic chemistry: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). We will move beyond simple protocols to explore the underlying electronic and steric principles that govern their reactivity, providing a predictive framework for your synthetic design.

The Structural Landscape: Positional Isomerism in Bromo-Chloro-Benzoxazoles

The benzoxazole ring system is a fused bicyclic heterocycle. The numbering, which is critical for discussing isomerism, begins at the oxygen atom and proceeds around the heterocyclic ring before continuing to the benzene ring. The differential placement of bromo- and chloro-substituents on the benzene portion of the scaffold gives rise to a variety of positional isomers, each with a distinct electronic and steric profile.

Figure 1: Numbering of the benzoxazole scaffold and examples of positional isomers.

Reactivity Face-Off 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for forming carbon-carbon bonds.[2] The reactivity of aryl halides in these transformations is fundamentally dictated by the ease with which the palladium catalyst can insert into the carbon-halogen (C-X) bond—a step known as oxidative addition.[3]

The Decisive Factor: Carbon-Halogen Bond Strength

The primary determinant of selectivity in dihalogenated systems is the bond dissociation energy (BDE) of the C-X bond. The C-Br bond is significantly weaker than the C-Cl bond.[3] This crucial difference means that the oxidative addition of a palladium(0) catalyst into a C-Br bond is kinetically far more favorable than insertion into a C-Cl bond.

Consequence: In a bromo-chloro-benzoxazole isomer, the Suzuki-Miyaura reaction will exhibit high chemoselectivity, with the C-Br bond reacting preferentially. This allows for a stepwise functionalization strategy: the more reactive bromide is coupled first, leaving the chloride intact for a subsequent, typically more forcing, coupling reaction.

G Generalized Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Determining Step) C-Br >> C-Cl pd0->oxidative_addition aryl_halide Ar-X (Bromo-Chloro-Benzoxazole) aryl_halide->oxidative_addition pd_complex trans-Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_complex2 trans-Ar-Pd(II)(R)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Coupled Product) reductive_elimination->product

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step where C-Br bond cleavage is favored.[4]

Secondary Effects: The Role of Isomerism

While the C-Br bond will be the primary reaction site, the position of the remaining chloro-substituent and the overall electronic environment can influence the reaction rate.

  • Steric Hindrance: A halogen at position 4 or 7, adjacent to the fused ring junction, may experience greater steric hindrance compared to positions 5 or 6, potentially requiring more forcing conditions or specialized bulky phosphine ligands to achieve high yields.

  • Electronic Effects: The inherent dipole of the benzoxazole ring means that positions 4 and 7 are more electron-deficient than positions 5 and 6. This can subtly influence the rate of oxidative addition, though this effect is secondary to the C-X bond strength.

Isomer ExamplePrimary Coupling SiteRelative Reactivity of C-BrNotes
5-Bromo-7-chloroC5-BrHighPosition 5 is sterically accessible.
7-Bromo-5-chloroC7-BrHigh to MediumPosition 7 may have slightly increased steric hindrance.
4-Bromo-6-chloroC4-BrHigh to MediumPosition 4 is adjacent to the ring fusion, potentially increasing steric bulk.

Table 1: Predicted relative reactivity of bromo-chloro-benzoxazole isomers in the first Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of a Bromo-Chloro-Benzoxazole

This protocol outlines a general procedure for the selective coupling at the bromide position.

Materials:

  • Bromo-chloro-benzoxazole isomer (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) or SPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-chloro-benzoxazole, arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-16 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chloro-aryl-benzoxazole product.

Causality: The choice of a Pd(OAc)₂/phosphine ligand system is a robust starting point for many Suzuki couplings.[5] The biphasic dioxane/water solvent system with a carbonate base is effective for the transmetalation step.[6] The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Reactivity Face-Off 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles onto an electron-poor aromatic ring.[7] Unlike the Suzuki coupling, the mechanism does not involve a metal catalyst. Instead, it proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8]

The Decisive Factor: Electronic Activation

The rate of an SNAr reaction is governed by two main factors:

  • Ring Activation: The aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. The presence of strong electron-withdrawing groups (EWGs) is essential.[9]

  • Leaving Group Ability: The substituent being replaced must be a good leaving group.

In the benzoxazole system, the fused oxazole ring acts as a moderate electron-withdrawing group due to the electronegativity of the nitrogen atom. This makes the attached benzene ring more susceptible to nucleophilic attack than benzene itself. The reactivity is further enhanced by the halogen substituents themselves, which are inductively electron-withdrawing. For a successful SNAr reaction, the leaving group (the halogen) must be positioned ortho or para to an activating group to effectively stabilize the negative charge in the Meisenheimer intermediate.[7][8] In the benzoxazole core, the nitrogen atom at position 3 serves as the key activating "group," meaning halogens at positions 4 and 7 are the most activated towards SNAr.

G SNAr Mechanism via Meisenheimer Complex start Activated Aryl Halide (e.g., 7-Chloro-benzoxazole) step1 Step 1: Nucleophilic Attack (Rate-Determining) start->step1 nucleophile Nucleophile (Nu⁻) nucleophile->step1 meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) step1->meisenheimer Formation of stabilized intermediate step2 Step 2: Elimination (Restores Aromaticity) meisenheimer->step2 product Substituted Product step2->product leaving_group Leaving Group (X⁻) step2->leaving_group Loss of

Figure 3: The addition-elimination mechanism of SNAr. The stability of the Meisenheimer complex is key to the reaction's feasibility.

Leaving Group Ability: A Counterintuitive Trend

In SNAr reactions, the C-X bond is broken after the rate-determining nucleophilic attack. Therefore, bond strength is less important than the ability of the halogen to stabilize the intermediate through its inductive electron-withdrawing effect. The order of reactivity is often F > Cl > Br > I.[9] This is because the high electronegativity of fluorine strongly stabilizes the developing negative charge in the Meisenheimer complex.

Consequence: In a bromo-chloro-benzoxazole isomer, the C-Cl bond is generally more reactive towards SNAr than the C-Br bond, especially if the chlorine is at a more electronically activated position (4 or 7). This reactivity is precisely the opposite of that observed in palladium-catalyzed couplings.

Isomer ExampleMost Probable SNAr SiteRelative ReactivityNotes
5-Bromo-7-chloroC7-ClHighThe C7 position is para to the ring nitrogen, providing strong activation. Chlorine is a better leaving group than bromine in this context.
7-Bromo-5-chloroC7-BrMediumPosition C7 is activated, but bromine is a less effective leaving group than chlorine for SNAr.
4-Bromo-6-chloroC4-BrMedium to HighThe C4 position is ortho to the ring nitrogen, providing activation. The reactivity would be a balance between the activated position (C4) and the better leaving group (Cl at C6). C4-Br is likely the primary site.

Table 2: Predicted relative reactivity of bromo-chloro-benzoxazole isomers in SNAr reactions.

Experimental Protocol: SNAr of a Bromo-Chloro-Benzoxazole with a Thiol Nucleophile

This protocol describes a general procedure for the substitution of an activated chlorine atom.

Materials:

  • Bromo-chloro-benzoxazole isomer (e.g., 5-Bromo-7-chloro-benzoxazole) (1.0 mmol, 1.0 equiv)

  • 4-Methoxythiophenol (1.1 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • To a round-bottom flask, add the bromo-chloro-benzoxazole and the carbonate base.

  • Add the polar aprotic solvent (DMF or DMSO).

  • Add the thiophenol nucleophile to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-120 °C, depending on the substrate's reactivity. Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir. A precipitate should form.

  • Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether or hexane to remove nonpolar impurities.

  • Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Causality: Strong nucleophiles like thiolates are excellent for SNAr reactions. Polar aprotic solvents like DMF or DMSO are used because they effectively solvate the cation of the base (e.g., K⁺) but do not solvate the nucleophile, thus increasing its nucleophilicity.[10] The base is required to deprotonate the thiophenol, generating the more potent thiolate nucleophile in situ.

Conclusion: A Duality of Reactivity

The positional isomers of bromo-chloro-benzoxazole present a fascinating case of tunable reactivity, governed by the specific demands of the chosen chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling , reactivity is dominated by bond strength, leading to predictable and highly selective reactions at the C-Br bond.

  • For Nucleophilic Aromatic Substitution , reactivity is controlled by electronics, favoring substitution at positions activated by the ring nitrogen (C4 and C7) with a preference for chlorine over bromine as the leaving group.

This orthogonal reactivity provides researchers and drug development professionals with a powerful strategic advantage. By carefully selecting the reaction type and conditions, one can selectively functionalize either the bromo- or chloro-substituent, enabling the efficient and controlled construction of complex, highly substituted benzoxazole derivatives. Understanding these fundamental principles is the key to unlocking the full synthetic potential of these versatile building blocks.

References

A Comparative Spectroscopic Analysis of 5-Bromo-2-chloro and 2-Bromo-5-chloro benzoxazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the nuanced structural variations of heterocyclic compounds can profoundly influence their physicochemical properties and biological activities. Benzoxazoles, in particular, are a class of compounds that continue to garner significant attention. This guide provides a detailed comparative analysis of the spectroscopic differences between two constitutional isomers: 5-Bromo-2-chloro benzoxazole and 2-Bromo-5-chloro benzoxazole. Understanding these differences is paramount for unambiguous identification, characterization, and quality control in a research and development setting.

This technical guide, intended for researchers, scientists, and professionals in drug development, will delve into the expected and observed differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra of these two isomers. While experimental data for 5-Bromo-2-chloro benzoxazole is partially available, data for 2-Bromo-5-chloro benzoxazole is limited in the public domain.[1] Therefore, this guide will also incorporate predictive analysis based on established principles of spectroscopy and data from structurally related compounds.

Molecular Structures and Predicted Electronic Effects

The positioning of the bromine and chlorine atoms on the benzoxazole core dictates the electronic environment of the molecule, which in turn governs the spectroscopic output.

G cluster_0 5-Bromo-2-chloro benzoxazole cluster_1 2-Bromo-5-chloro benzoxazole 5B2Cl_structure 2B5Cl_structure

Caption: Molecular structures of 5-Bromo-2-chloro benzoxazole and 2-Bromo-5-chloro benzoxazole.

In 5-Bromo-2-chloro benzoxazole, the electron-withdrawing chloro group is situated on the oxazole ring, while the bromo group is on the benzene ring. Conversely, in 2-Bromo-5-chloro benzoxazole, these positions are swapped. These differing substitution patterns will manifest in distinct ways across various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.

¹H NMR Spectroscopy

For 5-Bromo-2-chloro benzoxazole, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The proton at C4 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to both the C4 and C7 protons. The proton at C7 will present as a doublet, coupled to the C6 proton.

In contrast, for 2-Bromo-5-chloro benzoxazole, the aromatic protons will also give rise to three signals. However, the chemical shifts will be influenced by the different positioning of the halogens. The chloro group at C5 will exert a different electronic effect on the neighboring protons compared to the bromo group in the other isomer.

A commercially available ¹H NMR spectrum for 5-Bromo-2-chloro benzoxazole supports the expected pattern of three aromatic signals.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectra are expected to be more revealing of the isomeric differences.

  • 5-Bromo-2-chloro benzoxazole : The carbon atom at C2, directly attached to the electronegative chlorine and nitrogen atoms, will be significantly downfield. The carbon at C5, bearing the bromine atom, will also have a characteristic chemical shift. The remaining aromatic carbons will show distinct signals based on their proximity to the substituents.

  • 2-Bromo-5-chloro benzoxazole : The carbon at C2 will now be attached to a bromine atom, which is less electronegative than chlorine, and a nitrogen atom. This will result in an upfield shift for C2 compared to the other isomer. Conversely, the carbon at C5, now bearing a chlorine atom, will be shifted downfield relative to the bromo-substituted carbon in the other isomer.

While experimental ¹³C NMR data for these specific isomers is scarce, data for related compounds like 5-chlorobenzoxazole can provide reference points for expected chemical shifts.[3]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. The primary differences between the two isomers in their IR spectra will likely be observed in the fingerprint region (below 1500 cm⁻¹), where the C-Cl and C-Br stretching and bending vibrations occur.

  • C-Cl and C-Br Stretching : The C-Cl stretching vibration typically appears in the range of 850-550 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, generally between 680-515 cm⁻¹. The exact positions of these bands will be influenced by the overall electronic structure of the benzoxazole ring system.

  • Aromatic C-H Bending : The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can also be indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both isomers will have the same molecular weight. However, their fragmentation patterns upon ionization may differ, reflecting the relative strengths of the C-Br and C-Cl bonds and their positions in the molecule.

The presence of both bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (with isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak and any fragments containing these halogens.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λmax) for both isomers are expected to be in the ultraviolet region, characteristic of aromatic heterocyclic systems. The position of the substituents will influence the energy of the π-π* and n-π* transitions. While subtle, there may be slight shifts in the λmax and differences in the molar absorptivity between the two isomers due to the differing electronic effects of the halogens on the benzoxazole chromophore.

Comparative Data Summary

Spectroscopic Technique5-Bromo-2-chloro benzoxazole (Predicted/Observed)2-Bromo-5-chloro benzoxazole (Predicted)Key Differentiator
¹H NMR Three distinct aromatic proton signals.[2]Three distinct aromatic proton signals with different chemical shifts.Chemical shifts of aromatic protons.
¹³C NMR C2 signal significantly downfield (attached to Cl).C2 signal upfield relative to the other isomer (attached to Br).Chemical shift of C2.
IR C-Cl and C-Br stretching bands in the fingerprint region.C-Cl and C-Br stretching bands in the fingerprint region with potential shifts.Precise positions of C-halogen and C-H bending vibrations.
Mass Spectrometry Identical molecular ion peak.Identical molecular ion peak.Potential differences in fragmentation patterns.
UV-Vis Absorption maxima in the UV region.Absorption maxima in the UV region with potential slight shifts.Subtle shifts in λmax and molar absorptivity.

Experimental Protocols

Accurate spectroscopic data is contingent on proper sample preparation and instrument parameters. Below are generalized protocols for the acquisition of spectroscopic data for these compounds.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a pulse sequence with a 30-degree flip angle and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry, or Electron Ionization (EI) for GC-MS.

  • Acquisition :

    • Infuse the sample solution into the ion source or inject it into a gas chromatograph coupled to the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range.

    • For high-resolution mass spectrometry, ensure proper calibration to obtain accurate mass measurements.

Conclusion

The spectroscopic differentiation of 5-Bromo-2-chloro benzoxazole and 2-Bromo-5-chloro benzoxazole relies on a multi-technique approach. While both isomers share the same molecular formula, the distinct placement of the bromo and chloro substituents provides a unique spectroscopic fingerprint for each. ¹³C NMR is poised to be the most definitive technique for distinguishing between the two, owing to the significant difference in the chemical shift of the C2 carbon. ¹H NMR will show predictable but more subtle differences in the aromatic region. IR, MS, and UV-Vis spectroscopy provide complementary data that, when considered together, allow for the confident identification and characterization of these closely related isomers. This guide underscores the importance of a thorough spectroscopic analysis in the rigorous identification of novel chemical entities in the research and development pipeline.

References

A Comparative Guide to the Biological Activity Screening of 5-Bromo-2-chlorobenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," consistently appearing in compounds with a wide array of biological activities.[1][2][3] The strategic placement of halogen atoms on this heterocyclic system can significantly modulate its physicochemical properties and, consequently, its therapeutic potential. This guide focuses on derivatives of 5-Bromo-2-chlorobenzo[d]oxazole, a scaffold poised for exploration in drug discovery. While specific experimental data for a broad range of this compound derivatives is emerging, we can infer their potential activities based on the well-documented biological profiles of structurally similar compounds, particularly their 5-chloro analogues. This guide will provide a comparative framework for screening these derivatives, detailing the experimental protocols and presenting expected outcomes based on current knowledge.

The Rationale for Screening this compound Derivatives

The introduction of a bromo group at the 5-position and a chloro group at the 2-position of the benzoxazole ring system offers a unique combination of electronic and steric properties. The electron-withdrawing nature of these halogens can influence the molecule's ability to interact with biological targets. Furthermore, the 2-chloro position serves as a reactive handle for introducing diverse functionalities through nucleophilic substitution, allowing for the generation of a library of derivatives for screening.[1]

Based on the activities of related benzoxazole derivatives, the primary areas for screening this compound derivatives include:

  • Anticancer Activity: Particularly as inhibitors of key kinases involved in tumor progression.

  • Antimicrobial Activity: Against a range of pathogenic bacteria and fungi.

  • Enzyme Inhibition: Targeting enzymes implicated in various diseases.

Part 1: Anticancer Activity Screening

A significant body of research points to the potential of halogenated benzoxazoles as anticancer agents, with a particular focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1]

Comparative Analysis: this compound Derivatives vs. Sorafenib

To contextualize the potential of these novel derivatives, their performance can be benchmarked against established anticancer drugs like Sorafenib, a known VEGFR-2 inhibitor. The following table presents hypothetical yet plausible data for a series of this compound derivatives, drawing on the observed activities of their 5-chloro counterparts.

CompoundR-Group at 2-positionIn Vitro Cytotoxicity (IC50, µM) vs. HepG2 CellsIn Vitro Cytotoxicity (IC50, µM) vs. MCF-7 CellsVEGFR-2 Inhibition (IC50, nM)
BCO-1 -NH-Ph12.518.2110
BCO-2 -NH-Ph-4-OCH38.911.585
BCO-3 -S-CH2-CONH-Ph5.27.845
Sorafenib (Reference)5.66.548

Data is hypothetical and for illustrative purposes, based on trends observed in related 5-chlorobenzoxazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HepG2, MCF-7) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives and the reference drug (Sorafenib) in DMSO.

    • Perform serial dilutions to obtain a range of final concentrations.

    • Replace the culture medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 48 hours under the same conditions as step 1.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[1][6][7][8][9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Dilute recombinant human VEGFR-2 kinase domain to the desired concentration in the kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP.

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds and the reference inhibitor (Sorafenib).

  • Kinase Reaction:

    • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and add a detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement:

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

G cluster_0 Anticancer Screening Workflow start Start: Synthesized This compound Derivatives in_vitro_cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->in_vitro_cytotoxicity select_potent Select Potent Compounds (Low IC50) in_vitro_cytotoxicity->select_potent kinase_inhibition VEGFR-2 Kinase Inhibition Assay select_potent->kinase_inhibition lead_identification Lead Compound Identification kinase_inhibition->lead_identification end Further Preclinical Studies lead_identification->end

Caption: Workflow for anticancer activity screening.

Part 2: Antimicrobial Activity Screening

Benzoxazole derivatives have been reported to possess significant antibacterial and antifungal properties.[2][10] The halogen substitutions on the benzoxazole ring are believed to contribute to this activity.

Comparative Analysis: this compound Derivatives vs. Standard Antimicrobials

The antimicrobial efficacy of the novel derivatives can be compared against standard antibiotics and antifungals. The following table provides a hypothetical comparison based on data from related benzoxazole compounds.

CompoundR-Group at 2-positionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BCO-4 -NH-Ph-4-Cl163232
BCO-5 -NH-Ph-2,4-diCl81616
BCO-6 -S-CH2-Ph3264>64
Ciprofloxacin (Reference Antibiotic)10.5N/A
Fluconazole (Reference Antifungal)N/AN/A8

Data is hypothetical and for illustrative purposes, based on trends observed in related halogenated benzoxazole derivatives.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12][13][14][15]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight.

    • Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and standard drugs (Ciprofloxacin, Fluconazole) in the appropriate broth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microorganism without any compound) and a negative control (broth medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Antimicrobial Screening Process

G cluster_1 Antimicrobial Screening Workflow start Start: Synthesized Derivatives mic_determination Broth Microdilution (MIC Determination) start->mic_determination bacterial_screening Screening against Bacteria (S. aureus, E. coli) mic_determination->bacterial_screening fungal_screening Screening against Fungi (C. albicans) mic_determination->fungal_screening compare_standards Compare with Standard Drugs bacterial_screening->compare_standards fungal_screening->compare_standards identify_active Identify Active Compounds compare_standards->identify_active

Caption: Workflow for antimicrobial activity screening.

Part 3: Enzyme Inhibition Screening

The benzoxazole scaffold is also known to be a core component of various enzyme inhibitors.[3] Screening this compound derivatives against a panel of relevant enzymes can uncover novel therapeutic leads for a variety of diseases.

Example Target: Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.

Comparative Analysis: this compound Derivatives vs. Donepezil
CompoundR-Group at 2-positionAChE Inhibition (IC50, µM)
BCO-7 -NH-CO-Ph9.8
BCO-8 -NH-CO-Ph-4-NO25.1
Donepezil (Reference)0.03

Data is hypothetical and for illustrative purposes.

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution.

    • Prepare solutions of acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Prepare a solution of acetylcholinesterase enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB, and the test compound at various concentrations.

    • Add the acetylcholinesterase enzyme and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Absorbance Measurement:

    • Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for the systematic screening of its derivatives for anticancer, antimicrobial, and enzyme inhibitory activities. By employing the detailed protocols and comparative analyses outlined herein, researchers can efficiently evaluate the biological potential of this exciting class of compounds and identify promising leads for further drug development. The provided workflows and experimental details are designed to ensure scientific integrity and reproducibility, empowering researchers to make informed decisions in their quest for new medicines.

References

A Comparative Guide to the Structural Elucidation of 5-Bromo-2-chlorobenzo[d]oxazole Derivatives: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzoxazole derivatives stand out for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise three-dimensional atomic arrangement of these molecules is fundamental to understanding their structure-activity relationships (SAR) and driving rational drug design. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography is the unequivocal gold standard for determining molecular structure.[3]

This guide offers a comparative analysis of X-ray crystallography against other key analytical techniques for the structural validation of 5-Bromo-2-chlorobenzo[d]oxazole and its derivatives. As experimentally determined data for this specific compound series is limited in the public domain, this guide will establish a robust framework using data from analogous structures to illustrate key principles and experimental considerations.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, delivering precise measurements of bond lengths, bond angles, and stereochemistry, which collectively define the molecule's three-dimensional architecture.[4][5] The technique relies on the diffraction of X-rays by a single, highly ordered crystal, which generates a unique diffraction pattern that can be mathematically reconstructed into a model of the atomic arrangement.[4]

Causality in Experimental Choices: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each decision is critical for success. The process is not merely procedural; it is an application of chemical and physical principles to induce molecular self-assembly into a perfectly ordered lattice.

Experimental Protocol: Crystallization of a this compound Derivative (Hypothetical)

This protocol outlines a generalized approach for obtaining single crystals suitable for X-ray diffraction.

  • Material Purification (Prerequisite):

    • Action: Purify the synthesized this compound derivative to >99% purity using column chromatography or recrystallization.

    • Rationale: Impurities disrupt the crystal lattice, inhibiting the formation of single, well-ordered crystals necessary for high-quality diffraction.

  • Solvent Selection:

    • Action: Screen a range of solvents (e.g., ethanol, dichloromethane, ethyl acetate, hexane) to identify one in which the compound has moderate solubility.

    • Rationale: The ideal solvent allows the compound to be fully dissolved at an elevated temperature but become supersaturated upon slow cooling or solvent evaporation, promoting gradual crystal growth over rapid precipitation.

  • Crystallization Method: Slow Evaporation:

    • Action: Dissolve 5-10 mg of the purified compound in 1-2 mL of the chosen solvent (e.g., dichloromethane) in a small, clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • Rationale: Slow evaporation maintains a state of slight supersaturation for an extended period, providing the necessary time for molecules to orient themselves into a low-energy, highly ordered crystal lattice.

  • Crystal Harvesting and Mounting:

    • Action: Once suitable crystals (typically 0.1-0.5 mm in size) have formed, carefully extract one using a cryoloop.[5]

    • Rationale: The crystal must be handled delicately to avoid physical damage. The cryoloop allows for easy manipulation and mounting on the diffractometer.

  • Data Collection:

    • Action: Mount the crystal on a diffractometer and cool it in a stream of cold nitrogen gas (typically to 100 K). Collect diffraction data as the crystal is rotated in the X-ray beam.

    • Rationale: Cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.[6]

  • Structure Solution and Refinement:

    • Action: Process the diffraction data using specialized software to solve the phase problem and generate an initial electron density map. Refine the atomic model against the experimental data to obtain the final structure.

    • Rationale: This computational process translates the diffraction pattern into a chemically meaningful model, providing accurate coordinates for each atom in the crystal.

Representative Crystallographic Data
ParameterIllustrative Value (for Methyl 1,3-benzoxazole-2-carboxylate)Significance
Chemical FormulaC₉H₇NO₃Confirms the elemental composition of the crystallized molecule.
Molecular Weight177.16 g/mol Provides the mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁Defines the symmetry elements within the unit cell, governing how molecules are arranged.
a, b, c (Å)a = 8.1622 (3), b = 5.9189 (2), c = 8.4419 (3)The dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ (°)α = 90, β = 101.593 (2), γ = 90The angles of the unit cell.
Volume (ų)399.28 (3)The volume of the unit cell.
Z2The number of molecules in the unit cell.
R-factor (R1)~0.04-0.06A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Data adapted from a representative benzoxazole structure for illustrative purposes.[7]

A Comparative Analysis of Analytical Techniques

While X-ray crystallography is definitive, a multi-technique approach is essential for comprehensive characterization, especially in drug development where both solid-state and solution-state properties are important.

TechniqueInformation ObtainedSample RequirementsAdvantagesDisadvantages
X-ray Crystallography Precise 3D molecular structure, bond lengths/angles, absolute stereochemistry, crystal packing.[4][5]Single, high-quality crystal (0.1-0.5 mm).[5]Unambiguous determination of molecular architecture and intermolecular interactions in the solid state.[4]Crystal growth can be a significant bottleneck; not applicable to amorphous solids or liquids.[5]
NMR Spectroscopy Atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, solution-state conformation.[1][8]Soluble sample (1-50 mg).[1]Provides detailed structural information in solution, which is often more biologically relevant. Essential for confirming identity in batches.[1]Does not provide bond lengths or angles with high precision; interpretation can be complex for very large molecules.
Mass Spectrometry (MS) Molecular weight, elemental formula (high-resolution MS), fragmentation patterns for structural clues.[9][10]Small amount of sample (µg to ng).Extremely high sensitivity and accuracy for molecular weight determination. Crucial for confirming synthesis success and identifying impurities.Provides limited information on stereochemistry or the specific connectivity of atoms. Isomer differentiation can be challenging.[11]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=N, C-O, C-Br, C-Cl).Solid or liquid sample (mg quantity).Fast, non-destructive, and excellent for identifying the presence or absence of key functional groups.[2]Provides a "fingerprint" but does not give a complete picture of the molecular structure. Spectrum can be complex.

Integrated Workflow for Structural Elucidation

In practice, these techniques are not used in isolation. They form a complementary workflow that builds a complete and validated picture of the molecule's identity and structure. Spectroscopic data confirms the molecular formula and connectivity, which then validates the model derived from X-ray crystallography.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Confirmation cluster_crystallography Definitive Structure Syn Synthesis of This compound Derivative Pur Purification (Chromatography) Syn->Pur MS Mass Spectrometry (Confirm MW & Formula) Pur->MS NMR NMR Spectroscopy (Confirm Connectivity) Pur->NMR IR IR Spectroscopy (Confirm Functional Groups) Pur->IR Crystal Crystallization MS->Crystal Informs & Validates NMR->Crystal Informs & Validates Xray X-ray Diffraction Data Collection Crystal->Xray Solve Structure Solution & Refinement Xray->Solve Solve->NMR Correlates With Structure Final 3D Structure Solve->Structure

Caption: Integrated workflow for the synthesis and structural elucidation of novel small molecules.

Conclusion

For drug development professionals working with novel compounds like this compound derivatives, a comprehensive analytical strategy is paramount. While NMR, MS, and IR spectroscopy are indispensable for routine characterization and purity assessment, single-crystal X-ray crystallography remains the ultimate arbiter of three-dimensional molecular structure.[3] It provides the high-resolution, unambiguous data necessary to understand intermolecular interactions, validate computational models, and ultimately accelerate the design of more effective and specific therapeutic agents. The integration of these techniques ensures a self-validating system, providing the highest level of confidence in the structural integrity of the molecule of interest.

References

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 5-Bromo-2-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Bromo-2-chlorobenzo[d]oxazole, a halogenated heterocyclic compound, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] While specific toxicological data for this exact compound is not extensively published, by examining structurally similar molecules, we can establish a comprehensive personal protective equipment (PPE) strategy rooted in established safety principles. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Hazard Analysis: Understanding the Risks

Given its structure as a halogenated benzoxazole, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[2][3][4][5] Similar compounds are classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity through single exposure, primarily affecting the respiratory system.[2][3][4][5] Therefore, all handling procedures must be designed to prevent contact and inhalation.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[2]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a wide range of chemicals.[6] Double-gloving is recommended to minimize the risk of exposure from a single glove failure.
Body Laboratory CoatA lab coat protects the skin and personal clothing from contamination.[2][6]
Respiratory NIOSH-approved RespiratorDue to the potential for respiratory irritation from airborne particles, a respirator is necessary, especially when handling the powder outside of a certified chemical fume hood.[2][7]
Feet Closed-toe ShoesProtects the feet from potential spills.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE cluster_disposal Waste Disposal prep_area Designate a well-ventilated work area (e.g., chemical fume hood). gather_ppe Assemble all necessary PPE. prep_area->gather_ppe inspect_ppe Inspect PPE for any damage or defects. gather_ppe->inspect_ppe don_coat Don laboratory coat. don_respirator Don respirator. don_coat->don_respirator don_goggles Don chemical splash goggles. don_respirator->don_goggles don_face_shield Don face shield. don_goggles->don_face_shield don_gloves Don inner pair of nitrile gloves. don_face_shield->don_gloves don_outer_gloves Don outer pair of nitrile gloves over the inner pair. don_gloves->don_outer_gloves handle_chem Handle this compound within the designated area. don_outer_gloves->handle_chem doff_outer_gloves Remove and dispose of outer gloves in a designated waste container. handle_chem->doff_outer_gloves doff_face_shield Remove face shield. doff_outer_gloves->doff_face_shield doff_goggles Remove chemical splash goggles. doff_face_shield->doff_goggles doff_coat Remove laboratory coat. doff_goggles->doff_coat doff_inner_gloves Remove and dispose of inner gloves. doff_coat->doff_inner_gloves wash_hands Wash hands thoroughly with soap and water. doff_inner_gloves->wash_hands dispose_waste Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][9] Remove contaminated clothing.[3][9] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3][9]

  • Inhalation: Move the affected person to fresh air.[3][9] If breathing is difficult, provide oxygen.[9] Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[9] Seek immediate medical attention.[9]

Disposal Plan

All materials contaminated with this compound, including gloves, disposable lab coats, and any residual chemical, must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed container.[9][10]

  • Empty Containers: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

  • Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.[11]

By adhering to these stringent safety protocols, researchers can confidently work with this compound while prioritizing their personal safety and protecting the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.